molecular formula C8H16O3 B1293445 tert-Butyl 4-hydroxybutanoate CAS No. 59854-12-5

tert-Butyl 4-hydroxybutanoate

Cat. No.: B1293445
CAS No.: 59854-12-5
M. Wt: 160.21 g/mol
InChI Key: RXGFTUPFXKYRMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 4-hydroxybutanoate is a useful research compound. Its molecular formula is C8H16O3 and its molecular weight is 160.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-8(2,3)11-7(10)5-4-6-9/h9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGFTUPFXKYRMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649820
Record name tert-Butyl 4-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59854-12-5
Record name tert-Butyl 4-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-butyric acid tert-butyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of tert-Butyl 4-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of tert-Butyl 4-hydroxybutanoate (B1227057), a versatile building block in organic synthesis. The information is curated for researchers, scientists, and professionals in the field of drug development who require detailed data for their work. This document summarizes key physical and chemical characteristics, provides a detailed experimental protocol for its synthesis, and includes visualizations of the synthetic workflow and relevant reaction mechanisms.

Core Chemical and Physical Properties

tert-Butyl 4-hydroxybutanoate is a bifunctional organic compound containing both a hydroxyl group and a tert-butyl ester. This structure makes it a useful intermediate in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds.[1] Its physical state at room temperature is a colorless to pale yellow oil.[1]

Quantitative Data Summary

The following table summarizes the key quantitative chemical and physical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₈H₁₆O₃[2]
Molecular Weight 160.21 g/mol [2][3]
Boiling Point 73-74 °C at 2.0-3.0 Torr[1]
Density 0.976 g/mL at 20 °C[3]
Refractive Index (n20/D) 1.431[3]
Flash Point >70 °C[1]
pKa (Predicted) 14.86 ± 0.10[1]

Spectral Data

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to show the following signals:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.6Triplet2H-CH₂-OH
~2.3Triplet2H-C(=O)-CH₂-
~1.8Quintet2H-CH₂-CH₂-CH₂-
1.45Singlet9H-C(CH₃)₃
VariableSinglet (broad)1H-OH
Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum is predicted to exhibit the following peaks:

Chemical Shift (ppm)Assignment
~173-C=O (Ester carbonyl)
~80-C(CH₃)₃
~62-CH₂-OH
~32-C(=O)-CH₂-
~28-C(CH₃)₃
~27-CH₂-CH₂-CH₂-
Predicted FT-IR Spectral Data

The infrared spectrum is expected to show characteristic absorption bands for its functional groups:

Wavenumber (cm⁻¹)Functional GroupDescription
3600-3200 (broad)O-HAlcohol stretching
2975-2850C-HAlkane stretching
~1730 (strong)C=OEster carbonyl stretching
~1250 and ~1150C-OEster stretching
~1050C-OAlcohol stretching

Experimental Protocols

Synthesis of this compound from Mono-tert-butyl succinate (B1194679)

A common method for the synthesis of this compound involves the reduction of the carboxylic acid group of mono-tert-butyl succinate.[1]

Materials:

Procedure:

  • A solution of mono-tert-butyl succinate (1 equivalent) in anhydrous THF is cooled to 0 °C in an ice bath.

  • Borane dimethyl sulfide complex (1.1 equivalents) is added dropwise to the cooled solution.

  • The reaction mixture is allowed to warm to room temperature and is stirred for 24 hours.

  • Upon completion of the reaction, the mixture is diluted with ethyl acetate.

  • The organic layer is separated and washed sequentially with water and saturated saline solution.

  • The organic layer is then dried over anhydrous magnesium sulfate.

  • The drying agent is removed by filtration.

  • The solvent is removed under reduced pressure to yield this compound as a light yellow oil.[1]

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow start Start dissolve Dissolve Mono-tert-butyl succinate in anhydrous THF start->dissolve cool Cool to 0 C dissolve->cool add_reagent Add BH3-SMe2 dropwise cool->add_reagent react Stir at room temperature for 24 hours add_reagent->react dilute Dilute with Ethyl Acetate react->dilute wash Wash with H2O and saline dilute->wash dry Dry with MgSO4 wash->dry filter Filter dry->filter evaporate Evaporate solvent filter->evaporate product tert-Butyl 4-hydroxybutanoate evaporate->product

Caption: Synthesis workflow for this compound.

Fischer Esterification Mechanism

The formation of the tert-butyl ester from 4-hydroxybutanoic acid and tert-butanol (B103910) (or more commonly, via transesterification or other methods due to the tertiary alcohol's reactivity) follows the general principles of the Fischer esterification mechanism.

Fischer_Esterification General Fischer Esterification Mechanism cluster_reactants Reactants cluster_mechanism Mechanism Steps cluster_products Products Carboxylic_Acid Carboxylic Acid (R-COOH) Protonation 1. Protonation of Carbonyl Oxygen Alcohol Alcohol (R'-OH) Nucleophilic_Attack 2. Nucleophilic Attack by Alcohol Acid_Catalyst Acid Catalyst (H+) Acid_Catalyst->Protonation Protonation->Nucleophilic_Attack Proton_Transfer 3. Proton Transfer Nucleophilic_Attack->Proton_Transfer Water_Elimination 4. Elimination of Water Proton_Transfer->Water_Elimination Deprotonation 5. Deprotonation Water_Elimination->Deprotonation Water Water (H2O) Water_Elimination->Water Ester Ester (R-COOR') Deprotonation->Ester Catalyst_Regen Regenerated Catalyst (H+) Deprotonation->Catalyst_Regen

Caption: General mechanism of Fischer Esterification.

Safety and Handling

This compound is classified as a combustible liquid and is harmful if swallowed.[4] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4] Work should be conducted in a well-ventilated area, such as a fume hood.[4] In case of contact with eyes or skin, rinse immediately with plenty of water.[4] Store in a cool, dry place away from heat and open flames.[4]

Applications in Research and Drug Development

This compound serves as a valuable reagent in organic synthesis. Its bifunctional nature allows for a variety of chemical transformations. It has been utilized as a linker in the synthesis of theranostic vitamin-linker-taxoid conjugates and in the preparation of teroxazoles, which act as α-helix mimetics.[1] The tert-butyl ester group can serve as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions. The primary alcohol offers a site for further functionalization, such as oxidation to an aldehyde or carboxylic acid, or conversion to other functional groups. These properties make it a useful intermediate in the synthesis of complex target molecules in drug discovery and development.

References

An In-depth Technical Guide to tert-Butyl 4-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-Butyl 4-hydroxybutanoate (B1227057), a versatile chemical compound with significant applications in scientific research and pharmaceutical development. This document outlines its fundamental chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its role as a prodrug and its mechanism of action.

Core Chemical and Physical Properties

tert-Butyl 4-hydroxybutanoate is a carboxylic ester and a key building block in organic synthesis. The following table summarizes its key quantitative data for easy reference and comparison.

PropertyValue
Molecular Weight 160.21 g/mol
Chemical Formula C₈H₁₆O₃[1][2]
CAS Number 59854-12-5[1][3][4]
IUPAC Name This compound[1]
Density 0.976 g/mL at 20 °C
Boiling Point 73-74 °C at 2.0-3.0 Torr
Refractive Index n20/D 1.431
Flash Point 71 °C (closed cup)[4]

Synthesis Protocol

A common and effective method for the synthesis of this compound involves the reduction of mono-tert-butyl succinate (B1194679). The following protocol details the experimental procedure.

Materials:

Procedure:

  • A solution of mono-tert-butyl succinate (e.g., 2.12 g, 12.2 mmol) in anhydrous THF (20 mL) is prepared in a round-bottom flask and cooled to 0 °C in an ice bath.

  • To this cooled solution, borane dimethyl sulfide complex (e.g., 2.0 M solution in THF, 6.6 mL, 13.1 mmol) is added dropwise.

  • The reaction mixture is then allowed to warm to room temperature and is stirred for 24 hours.

  • Upon completion of the reaction, the mixture is diluted with ethyl acetate (100 mL).

  • The organic layer is separated and washed sequentially with water (70 mL) and saturated brine (70 mL).

  • The organic layer is then dried over anhydrous magnesium sulfate.

  • The drying agent is removed by filtration.

  • The solvent is evaporated under reduced pressure to yield this compound as a light yellow oil. This product is often of sufficient purity for use in subsequent reactions without further purification.

Applications in Drug Development

This compound serves as a valuable reagent in the synthesis of complex molecules, including theranostic vitamin-linker-taxoid conjugates and teroxazoles, which have applications in cancer research and therapy.

A significant application of this compound is its role as a prodrug. It is the precursor to the active drug Terbumost , an esterase inhibitor utilized in the treatment of ulcerative colitis. In its prodrug form, this compound is metabolized in the body to release the active therapeutic agent.

Mechanism of Action: Inhibition of Prostaglandin (B15479496) Synthesis

The therapeutic effect of Terbumost, derived from this compound, is achieved through the inhibition of prostaglandin synthesis. Prostaglandins (B1171923) are lipid compounds that are involved in the inflammatory response. The synthesis of prostaglandins is a multi-step process initiated by the release of arachidonic acid from the cell membrane. The enzyme cyclooxygenase (COX) then converts arachidonic acid into prostaglandin H2, a precursor for various other prostaglandins that mediate inflammation.

Terbumost acts by inhibiting the esterases that are involved in the prostaglandin synthesis pathway. By blocking these enzymes, it reduces the production of pro-inflammatory prostaglandins, thereby alleviating the symptoms of ulcerative colitis. The following diagram illustrates the simplified prostaglandin synthesis pathway and the point of inhibition by the active form of the prodrug.

Prostaglandin_Synthesis_Pathway Simplified Prostaglandin Synthesis Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 Cyclooxygenase Cyclooxygenase (COX) Arachidonic_Acid->Cyclooxygenase Prostaglandin_H2 Prostaglandin H2 Cyclooxygenase->Prostaglandin_H2 Prostaglandins Pro-inflammatory Prostaglandins Prostaglandin_H2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation tert_Butyl_4_hydroxybutanoate This compound (Prodrug) Esterases Esterases tert_Butyl_4_hydroxybutanoate->Esterases Active_Drug Active Drug (Terbumost) Esterases->Active_Drug Active_Drug->Inhibition Inhibits Inhibition->Cyclooxygenase

Caption: Prostaglandin pathway and drug inhibition.

References

An In-depth Technical Guide to tert-Butyl 4-hydroxybutanoate (CAS: 59854-12-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-Butyl 4-hydroxybutanoate (B1227057), a versatile bifunctional molecule with significant applications in organic synthesis, particularly in the development of complex pharmaceutical compounds. This document details its physicochemical properties, spectroscopic data, synthesis methodologies, and key applications in medicinal chemistry, including its role as a precursor in the synthesis of theranostic agents and other bioactive molecules. Detailed experimental protocols and safety information are also provided to assist researchers in its practical application.

Chemical and Physical Properties

tert-Butyl 4-hydroxybutanoate is a clear, colorless to pale yellow oily liquid. Its bifunctional nature, possessing both a hydroxyl group and a tert-butyl protected carboxylic acid, makes it a valuable building block in multi-step organic syntheses. The tert-butyl ester group serves as a sterically hindered protecting group that is stable under various reaction conditions but can be selectively removed under acidic conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 59854-12-5
Molecular Formula C₈H₁₆O₃[1][2]
Molecular Weight 160.21 g/mol [1][2]
IUPAC Name This compound[1]
Synonyms tert-Butyl 4-hydroxybutyrate, 4-Hydroxybutyric acid tert-butyl ester[2]
Appearance Colorless to pale yellow oil[2]
Density 0.976 g/mL at 20 °C
Boiling Point 73-74 °C at 2.0-3.0 Torr[2]
Flash Point >70 °C[2]
Refractive Index (n20/D) 1.431
SMILES CC(C)(C)OC(=O)CCCO[1]
InChIKey RXGFTUPFXKYRMW-UHFFFAOYSA-N[1]

Spectroscopic Data

While publicly accessible, fully interpreted spectra are limited, the expected spectral characteristics are as follows:

2.1. ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

A ¹H NMR spectrum of this compound would exhibit characteristic signals corresponding to the different proton environments in the molecule. The large singlet for the nine equivalent protons of the tert-butyl group would be the most prominent feature. The protons of the methylene (B1212753) groups would appear as multiplets, with their chemical shifts influenced by the adjacent hydroxyl and ester functionalities.

2.2. ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Key resonances would include the carbonyl carbon of the ester, the quaternary carbon and methyl carbons of the tert-butyl group, and the three distinct methylene carbons of the butanoyl chain.

2.3. IR (Infrared) Spectroscopy

The IR spectrum is useful for identifying the key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl group (O-H stretch). A strong, sharp peak around 1730 cm⁻¹ is characteristic of the carbonyl group (C=O stretch) of the ester.

2.4. Mass Spectrometry (MS)

Mass spectrometry would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the tert-butyl group.

Synthesis of this compound

Several synthetic routes to this compound have been reported. The choice of method may depend on the availability of starting materials, desired scale, and required purity.

3.1. Synthesis from Mono-tert-butyl succinate

A common and efficient method involves the reduction of the free carboxylic acid of mono-tert-butyl succinate.

Experimental Protocol:

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product Mono_tert_butyl_succinate Mono-tert-butyl succinate tert_Butyl_4_hydroxybutanoate This compound Mono_tert_butyl_succinate->tert_Butyl_4_hydroxybutanoate 1. BH3·Me2S, THF, 0 °C to rt 2. EtOAc, H2O wash BH3_Me2S Borane dimethyl sulfide (B99878) complex (BH3·Me2S) G cluster_reactants Reactants cluster_product Product gamma_Butyrolactone γ-Butyrolactone tert_Butyl_4_hydroxybutanoate This compound gamma_Butyrolactone->tert_Butyl_4_hydroxybutanoate Acid catalyst (e.g., H₂SO₄) Dichloromethane Isobutylene Isobutylene Isobutylene->tert_Butyl_4_hydroxybutanoate G cluster_workflow Workflow for Linker Synthesis A This compound B Functionalization of the hydroxyl group A->B C Deprotection of the tert-butyl ester B->C D Activation of the carboxylic acid C->D E Coupling to the targeting or therapeutic moiety D->E

References

Synthesis of tert-Butyl 4-hydroxybutanoate from mono-tert-butyl succinate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of the synthesis of tert-butyl 4-hydroxybutanoate (B1227057) via the selective reduction of mono-tert-butyl succinate (B1194679). The core of this transformation lies in the chemoselective reduction of a carboxylic acid functional group in the presence of a sterically hindered tert-butyl ester. This document details the challenges associated with this selectivity and presents a robust experimental protocol utilizing borane (B79455) complexes, which are highly effective for this purpose. The guide includes a comparison of various reducing agents, a detailed reaction mechanism, quantitative data, and process workflows designed for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.

Introduction: The Challenge of Chemoselectivity

The conversion of mono-tert-butyl succinate to tert-butyl 4-hydroxybutanoate is a key synthetic step where a terminal carboxylic acid must be reduced to a primary alcohol while preserving an ester functional group within the same molecule. The primary challenge is identifying a reducing agent that exhibits high chemoselectivity for the carboxylic acid over the ester.

Many common and powerful reducing agents, such as Lithium Aluminum Hydride (LiAlH₄), are unselective and will readily reduce both functional groups.[1][2][3] Conversely, milder reagents like Sodium Borohydride (NaBH₄) are generally not reactive enough to reduce carboxylic acids under standard conditions.[3][4] Therefore, a specialized reagent is required. Borane (BH₃), typically used as a complex with tetrahydrofuran (B95107) (BH₃·THF) or dimethyl sulfide (B99878) (BH₃·SMe₂), has emerged as the reagent of choice for this transformation, offering excellent selectivity for the reduction of carboxylic acids in the presence of esters and other functional groups.[2][4][5][6]

Comparative Analysis of Reducing Agents

The choice of reducing agent is critical for the success of this synthesis. The following diagram and table illustrate the reactivity profiles of common hydride reagents toward carboxylic acids and esters, highlighting the unique utility of borane.

G Figure 1: Selectivity of Common Reducing Agents cluster_reagents Reducing Agent cluster_groups Functional Group LiAlH4 LiAlH₄ Acid Carboxylic Acid (R-COOH) LiAlH4->Acid Reduces Ester Ester (R-COOR') LiAlH4->Ester Reduces NaBH4 NaBH₄ NaBH4->Acid No Reaction NaBH4->Ester No Reaction BH3 BH₃ BH3->Acid Reduces BH3->Ester No Reaction (Selective) G Figure 2: Experimental Workflow for Synthesis start Start: Mono-tert-butyl succinate dissolve 1. Dissolve in anhydrous THF under N₂ atmosphere. start->dissolve cool 2. Cool flask to 0 °C in an ice bath. dissolve->cool add_bh3 3. Add 1.0 M BH₃·THF solution dropwise via dropping funnel. cool->add_bh3 react 4. Warm to room temperature and stir for 2-4 hours. add_bh3->react quench 5. Cool to 0 °C and quench slowly with methanol. react->quench concentrate 6. Concentrate mixture under reduced pressure. quench->concentrate workup 7. Perform aqueous workup with NaHCO₃ and brine. concentrate->workup extract 8. Extract product with diethyl ether. workup->extract dry 9. Dry organic layer over anhydrous MgSO₄. extract->dry purify 10. Purify by silica (B1680970) gel column chromatography. dry->purify end End Product: This compound purify->end G Figure 3: Simplified Mechanism of Borane Reduction cluster_mech Reaction Pathway start Carboxylic Acid (R-COOH) intermediate1 Triacyloxyborane Intermediate start->intermediate1 + 3 BH₃ bh3 BH₃·THF reduction1 First Hydride Reduction intermediate1->reduction1 intermediate2 Aldehyde-Borane Complex (not isolated) reduction1->intermediate2 reduction2 Second Hydride Reduction intermediate2->reduction2 alkoxyborane Alkoxyborane reduction2->alkoxyborane hydrolysis Hydrolysis (Workup) alkoxyborane->hydrolysis product Primary Alcohol (R-CH₂OH) hydrolysis->product

References

An In-depth Technical Guide to tert-Butyl 4-hydroxybutanoate: Structural Information, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural, chemical, and biological properties of tert-Butyl 4-hydroxybutanoate (B1227057). It includes detailed information on its synthesis, characterization, and its relationship to pharmacologically active compounds, making it a valuable resource for professionals in drug development and chemical research.

Structural and Physicochemical Properties

Tert-Butyl 4-hydroxybutanoate is the tert-butyl ester of 4-hydroxybutyric acid. Its structural and physicochemical properties are summarized in the table below.

PropertyValue
Chemical Formula C₈H₁₆O₃
Molecular Weight 160.21 g/mol [1][2]
CAS Number 59854-12-5[1][2]
IUPAC Name This compound[1][2]
Synonyms tert-Butyl 4-hydroxybutyrate, 4-Hydroxy-butyric acid tert-butyl ester[1][2]
Appearance Colorless to pale yellow oil
Density 0.976 g/mL at 20 °C
Refractive Index n20/D 1.431
Boiling Point 73-74 °C at 2.0-3.0 Torr
Flash Point >70 °C
Solubility Slightly soluble in chloroform (B151607), methanol, and water

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of mono-tert-butyl succinate (B1194679).[3]

Experimental Protocol: Synthesis via Reduction of Mono-tert-butyl Succinate

  • Materials:

  • Procedure:

    • A solution of mono-tert-butyl succinate (1.0 equivalent) in anhydrous THF is cooled to 0 °C in an ice bath.

    • Borane dimethyl sulfide complex solution (1.1 equivalents) is added dropwise to the cooled solution.

    • The reaction mixture is allowed to gradually warm to room temperature and is stirred for 24 hours.

    • Upon completion of the reaction, the mixture is diluted with ethyl acetate.

    • The organic layer is separated and washed sequentially with water and saturated brine.

    • The organic layer is then dried over anhydrous magnesium sulfate.

    • The solvent is removed under reduced pressure to yield this compound as a light yellow oil. The product can often be used in subsequent reactions without further purification.[3]

Experimental Workflow: Synthesis of this compound

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up Mono-tert-butyl succinate Mono-tert-butyl succinate Cool to 0C Cool to 0C Mono-tert-butyl succinate->Cool to 0C Anhydrous THF Anhydrous THF Anhydrous THF->Cool to 0C BH3-SMe2 BH3-SMe2 Reaction Mixture Reaction Mixture BH3-SMe2->Reaction Mixture Stir at RT for 24h Stir at RT for 24h Reaction Mixture->Stir at RT for 24h Dilute with EtOAc Dilute with EtOAc Wash with Water & Brine Wash with Water & Brine Dilute with EtOAc->Wash with Water & Brine Dry with MgSO4 Dry with MgSO4 Wash with Water & Brine->Dry with MgSO4 Evaporate Solvent Evaporate Solvent Dry with MgSO4->Evaporate Solvent This compound This compound Evaporate Solvent->this compound

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural confirmation of this compound is typically achieved through various spectroscopic techniques.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR: The proton NMR spectrum provides characteristic signals for the different types of protons in the molecule.

  • 13C NMR: The carbon NMR spectrum shows distinct peaks for each carbon atom in the structure.

1H NMR (CDCl₃, 400 MHz) 13C NMR (CDCl₃, 100 MHz)
Chemical Shift (ppm) Assignment
~3.65 (t)-CH₂-OH
~2.40 (t)-CH₂-C=O
~1.85 (quintet)-CH₂-CH₂-CH₂-
1.45 (s)-C(CH₃)₃

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: A small amount of the purified this compound is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrument Parameters (Typical):

    • Spectrometer: 400 MHz NMR spectrometer.

    • 1H NMR: Pulse sequence: zg30; Number of scans: 16; Relaxation delay: 1.0 s.

    • 13C NMR: Pulse sequence: zgpg30; Number of scans: 1024; Relaxation delay: 2.0 s.

3.2. Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

Wavenumber (cm⁻¹) Assignment
~3400 (broad)O-H stretch (alcohol)
~2970C-H stretch (alkane)
~1730C=O stretch (ester)
~1150C-O stretch (ester)

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: A thin film of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Instrument: Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

3.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/z Assignment
160[M]⁺ (Molecular ion)
104[M - C₄H₈]⁺
87[M - C₄H₉O]⁺
57[C₄H₉]⁺ (tert-butyl cation)

Experimental Protocol: Mass Spectrometry

  • Ionization Method: Electron Ionization (EI) is commonly used.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

  • Data Acquisition: The mass spectrum is typically acquired over a mass-to-charge ratio (m/z) range of 50-200.

Biological Relevance and Signaling Pathways

While this compound itself is primarily a chemical intermediate, it is structurally related to compounds with significant biological activity.

4.1. Relationship to Terbutaline

This compound has been investigated as a potential prodrug for terbutaline , a selective β₂-adrenergic receptor agonist used as a bronchodilator in the treatment of asthma.[4][5] The ester linkage would be cleaved in vivo to release the active drug.

β₂-Adrenergic Receptor Signaling Pathway

Terbutaline exerts its therapeutic effect by activating the β₂-adrenergic receptor, a G-protein coupled receptor (GPCR). This initiates a signaling cascade that leads to smooth muscle relaxation.

Diagram: β₂-Adrenergic Receptor Signaling Pathway

G Terbutaline Terbutaline B2-Adrenergic Receptor B2-Adrenergic Receptor Terbutaline->B2-Adrenergic Receptor activates Gs Protein Gs Protein B2-Adrenergic Receptor->Gs Protein activates Adenylyl Cyclase Adenylyl Cyclase Gs Protein->Adenylyl Cyclase activates cAMP cAMP Adenylyl Cyclase->cAMP converts ATP to ATP ATP ATP->Adenylyl Cyclase Protein Kinase A (PKA) Protein Kinase A (PKA) cAMP->Protein Kinase A (PKA) activates Smooth Muscle Relaxation Smooth Muscle Relaxation Protein Kinase A (PKA)->Smooth Muscle Relaxation leads to

Caption: Terbutaline-activated β₂-adrenergic receptor signaling pathway.

4.2. Relationship to 4-Hydroxybutanoic Acid (GHB)

The parent molecule, 4-hydroxybutanoic acid, also known as gamma-hydroxybutyric acid (GHB), is a neurotransmitter and central nervous system depressant.[6] It exerts its effects through interaction with specific GHB receptors and as a weak agonist at GABA-B receptors.[6]

GABA-B Receptor Signaling Pathway

Activation of the GABA-B receptor, a GPCR, by GHB leads to inhibitory neurotransmission.

Diagram: GABA-B Receptor Signaling Pathway

G GHB GHB GABA-B Receptor GABA-B Receptor GHB->GABA-B Receptor activates Gi/o Protein Gi/o Protein GABA-B Receptor->Gi/o Protein activates Adenylyl Cyclase Adenylyl Cyclase Gi/o Protein->Adenylyl Cyclase inhibits K+ Channels K+ Channels Gi/o Protein->K+ Channels activates Ca2+ Channels Ca2+ Channels Gi/o Protein->Ca2+ Channels inhibits cAMP cAMP Adenylyl Cyclase->cAMP reduces conversion of ATP to ATP ATP ATP->Adenylyl Cyclase Hyperpolarization Hyperpolarization K+ Channels->Hyperpolarization causes Reduced Neurotransmitter Release Reduced Neurotransmitter Release Ca2+ Channels->Reduced Neurotransmitter Release results in

Caption: GHB-mediated GABA-B receptor signaling pathway.

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing both a hydroxyl group and a protected carboxylic acid, allows for a variety of chemical transformations. It is used as a reagent in the synthesis of theranostic vitamin-linker-taxoid conjugates and teroxazoles as α-helix mimetics.[3] Its potential as a prodrug moiety for delivering 4-hydroxybutanoic acid or other therapeutic agents warrants further investigation in drug development programs.

Safety and Handling

This compound is harmful if swallowed and may cause eye irritation.[1][2] It is a combustible liquid.[2] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

Physical properties of 4-Hydroxy-butyric acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Hydroxy-butyric acid tert-butyl ester

Introduction

4-Hydroxy-butyric acid tert-butyl ester, also known as tert-butyl 4-hydroxybutanoate (B1227057), is a carboxylic acid ester and a derivative of 4-hydroxybutyric acid (GHB), an important metabolite in the human body.[1] As an ester, it is more reactive than its parent acid and serves as a valuable intermediate in the synthesis of various organic compounds.[1] It is utilized as a reagent in the synthesis of theranostic vitamin-linker-taxoid conjugates and teroxazoles, which act as α-helix mimetics.[2] This document provides a comprehensive overview of its physical properties, experimental protocols for its synthesis, and a visual representation of the synthetic workflow.

Physical and Chemical Properties

The physical and chemical properties of 4-Hydroxy-butyric acid tert-butyl ester are summarized in the table below. This data is essential for researchers and drug development professionals for handling, storage, and application of the compound.

PropertyValueReferences
Molecular Formula C8H16O3[2][3][4][5][6]
Molecular Weight 160.21 g/mol [2][3][4][7][5][6]
CAS Number 59854-12-5[2][3][4][7][5][6]
Boiling Point 73-74 °C at 2.0-3.0 Torr[2]
Density 0.976 g/mL at 20 °C[2][8]
Refractive Index (n20/D) 1.431[2][8]
Flash Point >70 °C (>158 °F) - closed cup[2][8]
Storage Temperature Refrigerator (-20°C)[2][5][8]
Solubility Slightly soluble in Chloroform, Methanol, and Water.[2][8]
Physical Form Oil[2][8]
Color Colourless to Pale Yellow[2][8]
pKa (Predicted) 14.86 ± 0.10[2][8]
SMILES CC(C)(C)OC(=O)CCCO[2][4][7]
InChI InChI=1S/C8H16O3/c1-8(2,3)11-7(10)5-4-6-9/h9H,4-6H2,1-3H3[2][7]
InChIKey RXGFTUPFXKYRMW-UHFFFAOYSA-N[2][7]

Experimental Protocols

Synthesis of tert-Butyl 4-hydroxybutyrate from Mono-tert-butyl succinate (B1194679)

A general procedure for the synthesis of tert-butyl 4-hydroxybutyrate involves the reduction of mono-tert-butyl succinate.[2]

Materials:

  • Mono-tert-butyl succinate

  • Borane dimethyl sulfide (B99878) complex (BH3-Me2S), 2.0 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Water

  • Saturated saline solution

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • A solution of mono-tert-butyl succinate (2.12 g, 12.2 mmol) in anhydrous THF (20 mL) is cooled to 0 °C.[2]

  • BH3-Me2S (2.0 M solution in THF, 6.6 mL, 13.1 mmol) is added dropwise to the cooled solution.[2]

  • The reaction mixture is allowed to warm to room temperature and is stirred for 24 hours.[2]

  • Upon completion, the reaction is diluted with EtOAc (100 mL).[2]

  • The organic layer is separated and washed sequentially with water (70 mL) and saturated saline solution (70 mL).[2]

  • The organic layer is then dried over anhydrous MgSO4.[2]

  • After filtration, the solvent is removed by concentration under reduced pressure.[2]

  • The final product, tert-butyl 4-hydroxybutyrate, is obtained as a light yellow oil (1.92 g, 12.2 mmol, quantitative yield) and can be used in subsequent reactions without further purification.[2]

Workflow Visualization

The following diagram illustrates the experimental workflow for the synthesis of 4-Hydroxy-butyric acid tert-butyl ester.

Synthesis_Workflow A Start: Mono-tert-butyl succinate in anhydrous THF B Cool to 0 °C A->B Step 1 C Add BH3-Me2S (2.0 M in THF) dropwise B->C Step 2 D Warm to Room Temperature Stir for 24 hours C->D Step 3 E Dilute with Ethyl Acetate D->E Step 4 F Work-up: Separate organic layer E->F Step 5 G Wash with Water F->G H Wash with Saturated Saline G->H I Dry over Anhydrous MgSO4 H->I J Filter I->J K Concentrate under reduced pressure J->K Step 6 L End: tert-Butyl 4-hydroxybutyrate (light yellow oil) K->L Final Product

Caption: Synthesis workflow for tert-Butyl 4-hydroxybutyrate.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of tert-Butyl 4-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of tert-butyl 4-hydroxybutanoate (B1227057). It includes a detailed breakdown of the spectral data, a standard experimental protocol for spectrum acquisition, and a structural correlation diagram to aid in the interpretation of the results. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical analysis.

¹H NMR Spectral Data of tert-Butyl 4-hydroxybutanoate

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments within the molecule. A summary of the key spectral parameters is presented in the table below. The data has been compiled from publicly available spectral databases.

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-C(CH₃)₃ (tert-Butyl)~1.45Singlet (s)9HN/A
-CH₂-CH₂-OH~1.85Quintet (quin)2H~6.5
-O-CO-CH₂-~2.28Triplet (t)2H~7.0
-CH₂-OH~3.65Triplet (t)2H~6.3
-OHVariableSinglet (s, broad)1HN/A

Note: The chemical shift of the hydroxyl proton (-OH) is variable and dependent on factors such as solvent, concentration, and temperature. The spectrum was referenced to a standard solvent signal.

Structural and Spectral Correlation

The following diagram illustrates the structure of this compound and the correlation between its protons and their corresponding signals in the ¹H NMR spectrum.

G cluster_mol This compound cluster_spectrum ¹H NMR Signals mol mol s1 ~1.45 ppm 9H, s -C(CH₃)₃ mol->s1 tert-Butyl Protons s2 ~1.85 ppm 2H, quin -CH₂-CH₂-OH mol->s2 Methylene (C3) Protons s3 ~2.28 ppm 2H, t -O-CO-CH₂- mol->s3 Methylene (C2) Protons s4 ~3.65 ppm 2H, t -CH₂-OH mol->s4 Methylene (C4) Protons

Interpreting the 13C NMR Spectrum of tert-Butyl 4-hydroxybutanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectrum of tert-Butyl 4-hydroxybutanoate (B1227057). This document outlines the predicted chemical shifts, presents detailed experimental protocols for data acquisition, and utilizes visualizations to illustrate the molecular structure and its correlation to the NMR spectrum, serving as a vital resource for researchers in spectral interpretation and molecular characterization.

Predicted 13C NMR Spectral Data

The 13C NMR spectrum of tert-Butyl 4-hydroxybutanoate is predicted to exhibit six distinct signals, corresponding to the six chemically non-equivalent carbon atoms in the molecule. The predicted chemical shifts are based on established ranges for functional groups present in the molecule, including a carboxylic acid ester and a primary alcohol.[1][2][3] The quantitative data is summarized in the table below.

Carbon AtomLabelHybridizationPredicted Chemical Shift (δ, ppm)Multiplicity (Proton-Coupled)
Carbonyl CarbonC1sp2170 - 185Singlet
Methylene (alpha to C=O)C2sp330 - 45Triplet
Methylene (beta to C=O)C3sp320 - 30Triplet
Methylene (alpha to -OH)C4sp360 - 70Triplet
Quaternary Carbon (tert-Butyl)C5sp375 - 85Singlet
Methyl Carbons (tert-Butyl)C6sp325 - 35Quartet

Table 1: Predicted 13C NMR Chemical Shifts for this compound.

Experimental Protocols

The following section details a generalized methodology for the acquisition of a high-quality 13C NMR spectrum for a small organic molecule such as this compound.

Sample Preparation

Proper sample preparation is crucial for obtaining a high-resolution NMR spectrum.

  • Sample Weighing: Accurately weigh approximately 20-50 mg of this compound.[4][5]

  • Solvent Selection: Choose a suitable deuterated solvent that will completely dissolve the sample. Chloroform-d (CDCl3) is a common and appropriate choice for this compound.

  • Dissolution: Dissolve the weighed sample in 0.6-0.8 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid in dissolution.[5]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, 5 mm NMR tube. To avoid interfering signals, filter the solution through a small plug of glass wool if any particulate matter is present.[6]

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (0 ppm). Modern spectrometers can also reference the residual solvent peak (e.g., CDCl3 at 77.16 ppm).

Instrument Setup and Data Acquisition

The following parameters are recommended for a standard 13C NMR experiment.

ParameterRecommended ValuePurpose
Spectrometer Frequency≥ 400 MHzHigher field strength provides better signal dispersion and sensitivity.
Pulse ProgramProton-decoupled single-pulse (e.g., 'zgpg30')Simplifies the spectrum to single lines for each carbon by removing C-H coupling.[4]
Spectral Width~220-240 ppmEncompasses the entire range of expected 13C chemical shifts for organic molecules.[4]
Acquisition Time1-2 secondsThe duration over which the free induction decay (FID) is recorded.[4]
Relaxation Delay (d1)2-5 secondsTime allowed for nuclear spins to return to equilibrium between pulses, ensuring accurate signal intensity.[4]
Number of Scans (NS)≥ 128Due to the low natural abundance of 13C, multiple scans are averaged to improve the signal-to-noise ratio.[4]
Temperature298 K (25 °C)Standard operating temperature for routine NMR.

Table 2: Recommended 13C NMR Data Acquisition Parameters.

Visualization of Molecular Structure and Spectral Correlation

Visual diagrams are essential for correlating the molecular structure with the corresponding NMR signals. The following diagrams were generated using the Graphviz (DOT language).

structure This compound Structure cluster_ester Ester Group cluster_butyl tert-Butyl Group cluster_chain Butanoate Chain cluster_hydroxyl Hydroxyl Group C1 C1 (C=O) C2 C2 C1->C2 O1 O C1->O1 O2 O C1->O2 C3 C3 C2->C3 C4 C4 C3->C4 C4->O2 C5 C5 O1->C5 H1 H O2->H1 C6a C6 C5->C6a C6b C6 C5->C6b C6c C6 C5->C6c spectral_correlation Structure to 13C NMR Spectrum Correlation cluster_structure Molecular Structure cluster_spectrum 13C NMR Spectrum C1 C1 (Carbonyl) S1 δ 170-185 ppm C1->S1 C2 C2 (alpha to C=O) S2 δ 30-45 ppm C2->S2 C3 C3 (beta to C=O) S3 δ 20-30 ppm C3->S3 C4 C4 (alpha to -OH) S4 δ 60-70 ppm C4->S4 C5 C5 (Quaternary) S5 δ 75-85 ppm C5->S5 C6 C6 (Methyl) S6 δ 25-35 ppm C6->S6

References

In-Depth Technical Guide: Mass Spectrometry of tert-Butyl 4-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry data and analysis of tert-butyl 4-hydroxybutanoate (B1227057). It includes predicted fragmentation patterns, detailed experimental protocols for gas chromatography-mass spectrometry (GC-MS), and a visual representation of the fragmentation pathways.

Introduction

Tert-butyl 4-hydroxybutanoate (C8H16O3, Molar Mass: 160.21 g/mol ) is an ester of 4-hydroxybutanoic acid.[1] Understanding its behavior under mass spectrometric conditions is crucial for its identification and quantification in various matrices. This guide focuses on the data obtained from electron ionization (EI) mass spectrometry, a common technique for the analysis of volatile and semi-volatile organic compounds.

Predicted Mass Spectrometry Data

While a specific experimental mass spectrum from proprietary databases such as Wiley's SpectraBase (identifier F-68-6683-5) is referenced in public repositories, direct access to the quantitative data is not publicly available.[1] Therefore, this section presents a summary of the predicted major fragment ions based on established principles of mass spectral fragmentation of esters, particularly those containing a tert-butyl group.

The fragmentation of tert-butyl esters is often characterized by the facile loss of the stable tert-butyl carbocation. Subsequent fragmentations of the butanoate chain are also expected. The following table summarizes the predicted prominent ions in the EI mass spectrum of this compound.

m/z (Predicted) Proposed Ion Structure Fragmentation Pathway Relative Intensity (Hypothetical)
160[C8H16O3]+•Molecular IonLow
145[M - CH3]+Loss of a methyl radical from the tert-butyl groupLow
104[C4H8O3]+•Loss of isobutylene (B52900) from the molecular ion (McLafferty-like rearrangement)Moderate
87[C4H7O2]+α-cleavage with loss of the tert-butoxy (B1229062) radicalHigh
57[C4H9]+Formation of the tert-butyl carbocationVery High (Base Peak)
41[C3H5]+Allyl cation, from further fragmentationModerate

Experimental Protocols: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol outlines a general procedure for the analysis of this compound using GC-MS. This protocol is intended as a template and may require optimization based on the specific instrumentation and analytical goals.

3.1. Sample Preparation

  • Solvent Selection: Dissolve the this compound standard or sample in a volatile, high-purity solvent such as dichloromethane (B109758) or ethyl acetate.

  • Concentration: Prepare a stock solution of approximately 1 mg/mL. Further dilute to a working concentration of 1-10 µg/mL for analysis.

  • Vialing: Transfer the final solution to a 2 mL autosampler vial with a PTFE-lined cap.

3.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector:

    • Mode: Splitless

    • Temperature: 250°C

    • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 70°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Final Hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 35-300

    • Solvent Delay: 3 minutes

3.3. Data Acquisition and Analysis

Acquire the data using the instrument's software. The resulting total ion chromatogram (TIC) should show a peak corresponding to this compound. The mass spectrum of this peak can then be extracted and compared to a reference library or the predicted fragmentation pattern for identification.

Fragmentation Pathway Visualization

The following diagram illustrates the predicted major fragmentation pathways of this compound upon electron ionization.

fragmentation_pathway M [C8H16O3]+• m/z = 160 Molecular Ion F1 [C4H9]+ m/z = 57 tert-butyl cation M->F1 - C4H7O3• F2 [C4H7O2]+ m/z = 87 M->F2 - C4H9• F3 [C4H8O3]+• m/z = 104 M->F3 - C4H8 F4 [C7H13O3]+ m/z = 145 M->F4 - CH3•

Caption: Predicted EI fragmentation of this compound.

Conclusion

This technical guide provides essential information for the mass spectrometric analysis of this compound. The predicted fragmentation data and the detailed GC-MS protocol offer a solid foundation for researchers and professionals in drug development and related scientific fields to identify and characterize this compound. The visualization of the fragmentation pathway further aids in the interpretation of the resulting mass spectra. For definitive identification, comparison with an authenticated reference standard under the same analytical conditions is always recommended.

References

GC-MS Analysis of tert-Butyl 4-hydroxybutanoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of tert-Butyl 4-hydroxybutanoate (B1227057). While a publicly available, detailed experimental mass spectrum for this specific compound is not readily accessible, this guide outlines a robust analytical approach based on established methodologies for similar analytes, such as γ-hydroxybutyrate (GHB) and other hydroxybutanoate esters. The protocols and data presented herein are intended to serve as a strong starting point for method development and analysis.

Introduction to tert-Butyl 4-hydroxybutanoate

This compound (CAS No. 59854-12-5) is an organic compound with the molecular formula C₈H₁₆O₃ and a molecular weight of 160.21 g/mol .[1] It is a derivative of 4-hydroxybutanoic acid, featuring a tert-butyl ester group. Its structure presents a primary alcohol and a bulky ester group, which influence its chromatographic and mass spectrometric behavior. Accurate and reliable analytical methods are crucial for its quantification and characterization in various matrices.

Proposed GC-MS Experimental Protocol

Due to the presence of a polar hydroxyl group, derivatization is recommended to improve the chromatographic properties of this compound, enhancing its volatility and thermal stability. Silylation is a common and effective derivatization technique for hydroxyl groups. The following protocol is a proposed method based on common practices for related compounds.

Table 1: Proposed GC-MS Method Parameters for the Analysis of Silylated this compound

ParameterRecommended Conditions
Sample Preparation
Derivatization AgentN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
Reaction ConditionsTo 1 part of the sample in a suitable solvent (e.g., acetonitrile), add 1 part BSTFA. Cap tightly and heat at 70°C for 30 minutes.
Gas Chromatography (GC)
GC SystemAgilent 7890B GC or equivalent
ColumnHP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature250°C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Temperature ProgramInitial temperature of 70°C, hold for 2 minutes. Ramp at 10°C/min to 280°C, hold for 5 minutes.
Mass Spectrometry (MS)
MS SystemAgilent 5977B MSD or equivalent
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass AnalyzerQuadrupole
Scan Rangem/z 40-400
Source Temperature230°C
Quadrupole Temperature150°C
Transfer Line Temperature280°C

Predicted Mass Spectrum and Fragmentation

While an experimental mass spectrum for this compound is not publicly available, a predicted fragmentation pattern under electron ionization can be proposed based on the fragmentation of similar structures, particularly tert-butyl esters and aliphatic alcohols. The silylated derivative is expected to produce characteristic fragment ions.

Table 2: Predicted Major Fragment Ions for Trimethylsilyl-derivatized this compound

m/zPredicted Fragment IonProposed Structure
217[M - CH₃]⁺Loss of a methyl group from the TMS group
175[M - C(CH₃)₃]⁺Loss of the tert-butyl group
147[(CH₃)₃Si-O=CH-(CH₂)₂-CO]⁺McLafferty rearrangement product
117[HO=Si(CH₃)₂]⁺Common fragment from TMS ethers
73[(CH₃)₃Si]⁺Trimethylsilyl cation
57[C(CH₃)₃]⁺tert-Butyl cation

Visualizing the Analytical Process and Fragmentation

To further elucidate the proposed analytical workflow and the predicted fragmentation of this compound, the following diagrams have been generated using Graphviz.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample containing This compound Solvent Add Acetonitrile Sample->Solvent Deriv Add BSTFA + 1% TMCS Solvent->Deriv Heat Heat at 70°C for 30 min Deriv->Heat DerivSample Silylated Sample Heat->DerivSample Injector Injector DerivSample->Injector 1 µL Injection GC_Column GC_Column Injector->GC_Column Volatility-based Separation MS_Source MS_Source GC_Column->MS_Source Elution Mass_Analyzer Mass_Analyzer MS_Source->Mass_Analyzer Ionization (EI, 70 eV) Detector Detector Mass_Analyzer->Detector Mass Sorting Data_System Data_System Detector->Data_System Signal Acquisition

GC-MS Experimental Workflow for this compound.

Fragmentation_Pathway cluster_fragments Major Fragmentation Pathways Parent This compound (Silylated) [M]⁺ m/z 232 (not observed) Frag1 [M - CH₃]⁺ m/z 217 Parent->Frag1 - •CH₃ Frag2 [M - C(CH₃)₃]⁺ m/z 175 Parent->Frag2 - •C(CH₃)₃ Frag3 McLafferty Rearrangement m/z 147 Parent->Frag3 Rearrangement Frag5 [C(CH₃)₃]⁺ m/z 57 Parent->Frag5 - •O-C(O)-(CH₂)₃-O-Si(CH₃)₃ Frag4 [(CH₃)₃Si]⁺ m/z 73 Frag2->Frag4 Further Fragmentation

Predicted Fragmentation of Silylated this compound.

Conclusion

This technical guide provides a detailed framework for the GC-MS analysis of this compound. While experimental mass spectral data is not currently available in the public domain, the proposed methodologies, based on sound analytical principles and practices for similar compounds, offer a robust starting point for researchers. The provided experimental protocol, predicted fragmentation data, and visual diagrams are intended to facilitate method development and a deeper understanding of the analytical chemistry of this compound. It is recommended that users of this guide validate the proposed method with an analytical standard of this compound to confirm retention times and mass spectral data.

References

An In-Depth Technical Guide to the Infrared Spectroscopy of tert-Butyl 4-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of tert-Butyl 4-hydroxybutanoate (B1227057). It details the expected vibrational frequencies, provides a generalized experimental protocol for spectral acquisition, and outlines the logical workflow for spectral analysis. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields who utilize IR spectroscopy for the characterization of organic molecules.

Introduction to the Infrared Spectroscopy of tert-Butyl 4-hydroxybutanoate

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrations of its chemical bonds. An IR spectrum is a plot of this absorption, typically represented as transmittance or absorbance versus wavenumber (cm⁻¹).

This compound possesses two key functional groups that give rise to characteristic and readily identifiable peaks in its IR spectrum: a hydroxyl group (-OH) and a tert-butyl ester group (-C(O)O-C(CH₃)₃). The presence of these groups, along with the alkane backbone, results in a unique spectral fingerprint.

Predicted Infrared Spectral Data

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensity
3600 - 3200O-H stretch (hydrogen-bonded)Hydroxyl (-OH)Strong, Broad
2985 - 2950C-H stretch (asymmetric)Alkane (CH₃, CH₂)Strong
2885 - 2860C-H stretch (symmetric)Alkane (CH₃, CH₂)Medium
1750 - 1735C=O stretchEster (-C(O)O-)Strong
1470 - 1450C-H bend (scissoring)Alkane (CH₂)Medium
1390 - 1365C-H bend (umbrella)tert-Butyl (-C(CH₃)₃)Medium-Strong
1250 - 1160C-O stretch (asymmetric)Ester (-C-O-C)Strong
1150 - 1050C-O stretchAlcohol (-C-OH)Medium-Strong

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy, particularly for liquid and solid samples, as it requires minimal sample preparation.[1] The following protocol provides a detailed methodology for acquiring the IR spectrum of liquid this compound.

Instrumentation and Materials
  • FTIR Spectrometer: A Fourier Transform Infrared spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector is suitable.

  • ATR Accessory: A single-reflection ATR accessory with a diamond or zinc selenide (B1212193) (ZnSe) crystal is recommended. Diamond ATR crystals are robust and suitable for a wide range of samples.[2]

  • Sample: this compound (liquid).

  • Cleaning Supplies: Solvent for cleaning the ATR crystal (e.g., isopropanol (B130326) or ethanol) and lint-free wipes.

Procedure
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with the appropriate solvent and a lint-free wipe to remove any residual contaminants.

    • Record a background spectrum. This will account for the absorbance of the ATR crystal and the surrounding atmosphere.

  • Sample Application:

    • Place a small drop of this compound directly onto the center of the ATR crystal.[1] Ensure the crystal surface is completely covered by the sample.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. For improved signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32 scans) at a resolution of 4 cm⁻¹. The typical spectral range for mid-IR analysis is 4000 cm⁻¹ to 400 cm⁻¹.[2]

  • Data Processing:

    • The spectrometer software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the absorbance or transmittance spectrum.

    • Perform a baseline correction if necessary to ensure the baseline is flat.

    • Label the significant peaks with their corresponding wavenumbers.

  • Cleaning:

    • Thoroughly clean the ATR crystal with the appropriate solvent and lint-free wipes to remove all traces of the sample.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the infrared spectroscopy analysis of this compound, from sample preparation to spectral interpretation.

IR_Spectroscopy_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing cluster_interp Interpretation Instrument_Setup Instrument Setup (Purge, Warm-up) Background_Scan Acquire Background Spectrum Instrument_Setup->Background_Scan Sample_Application Apply Liquid Sample to ATR Crystal Background_Scan->Sample_Application Data_Collection Collect Sample Spectrum Sample_Application->Data_Collection Data_Processing Background Subtraction & Baseline Correction Data_Collection->Data_Processing Peak_Identification Identify Peak Wavenumbers Data_Processing->Peak_Identification Functional_Group_Assignment Assign Vibrational Modes to Functional Groups Peak_Identification->Functional_Group_Assignment Structural_Confirmation Confirm Molecular Structure Functional_Group_Assignment->Structural_Confirmation

Caption: Workflow for IR Spectroscopy Analysis of this compound.

Conclusion

The infrared spectrum of this compound is characterized by distinct absorption bands corresponding to its hydroxyl and tert-butyl ester functional groups. By following a standardized experimental protocol, such as the ATR-FTIR method outlined in this guide, a high-quality spectrum can be obtained for analysis. The systematic workflow of data acquisition, processing, and interpretation allows for the confident structural confirmation of the molecule. This technical guide serves as a foundational resource for scientists and researchers employing IR spectroscopy in their analytical workflows.

References

An In-depth Technical Guide to the Solubility of tert-Butyl 4-hydroxybutanoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl 4-hydroxybutanoate (B1227057), a key intermediate in the synthesis of various pharmaceutical compounds. Understanding its solubility is crucial for optimizing reaction conditions, purification processes, and formulation development. This document compiles available solubility data, details experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Quantitative Solubility Data

SolventCAS NumberQualitative Solubility
Chloroform67-66-3Slightly Soluble[1][2]
Methanol67-56-1Slightly Soluble[1][2]
Water7732-18-5Slightly Soluble[1][2]

It is important to note that "slightly soluble" is a non-quantitative term and experimental determination is necessary to establish precise solubility limits in these and other solvents relevant to specific applications.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The most reliable and widely used method for determining the thermodynamic solubility of a compound is the shake-flask method.[3] This procedure is applicable for crystalline powders, amorphous substances, and liquids.[4][5] The following is a detailed protocol adapted for a liquid substance like tert-butyl 4-hydroxybutanoate.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Volumetric flasks

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (chemically inert, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument (e.g., Gas Chromatography)

  • Analytical balance

  • Vials with screw caps

Procedure:

  • Preparation of the Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of a distinct undissolved phase of the ester is necessary to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is generally recommended to ensure that equilibrium is fully established.[6]

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand to let the undissolved ester settle.

    • To ensure complete separation of the undissolved solute, centrifuge the vials at a high speed.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a syringe.

    • Filter the aliquot through a chemically inert syringe filter into a clean vial. This step is critical to remove any remaining undissolved micro-droplets.

  • Quantification:

    • Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

    • A calibration curve must be generated using standard solutions of this compound of known concentrations to ensure accurate quantification.[4][5]

  • Data Reporting:

    • Calculate the solubility from the concentration of the saturated solution, taking into account the dilution factor.

    • Report the solubility in standard units such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L) at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of a liquid compound.

Caption: Workflow of the Shake-Flask Method for Solubility Determination.

References

Stability and Storage of tert-Butyl 4-hydroxybutanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for tert-Butyl 4-hydroxybutanoate (B1227057). The information is compiled from publicly available data sheets and scientific literature on related compounds to ensure safe and effective use in a laboratory setting.

Chemical and Physical Properties

Tert-Butyl 4-hydroxybutanoate is a short aliphatic linker containing a primary alcohol and a t-butyl ester. Its properties are summarized below.

PropertyValue
CAS Number 59854-12-5
Molecular Formula C₈H₁₆O₃
Molecular Weight 160.21 g/mol
Appearance Colorless to pale yellow oil
Boiling Point 73-74 °C at 2.0-3.0 Torr
Flash Point >70 °C
Density 0.976 g/mL at 20 °C
Refractive Index n20/D 1.431

Recommended Storage and Handling

Proper storage is crucial to maintain the integrity of this compound. The following conditions are recommended based on supplier safety data sheets.

ConditionRecommendationShelf Life
Long-term Storage Store at -20°C in a tightly sealed container.Up to 1 year.[1]
Short-term Storage Store in a refrigerator (2-8°C).Not specified, but generally recommended for shorter periods.
Shipping Can be shipped at room temperature.Stable for less than 2 weeks at ambient temperature.[1]

Handling Precautions:

  • Handle in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid contact with skin and eyes.

  • Keep away from heat, sparks, and open flames.

Stability Profile

Incompatibilities:

  • Strong Acids and Bases: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions.

  • Strong Oxidizing Agents: The primary alcohol can be oxidized.

  • Strong Reducing Agents: The ester group can be reduced.

Potential Degradation Pathways

Based on the chemical structure and literature on similar compounds, two primary degradation pathways are plausible: hydrolysis and thermal degradation.

Hydrolysis

The ester functional group in this compound can be hydrolyzed, particularly in the presence of acids or bases, to yield 4-hydroxybutanoic acid and tert-butanol (B103910).

This compound This compound 4-Hydroxybutanoic Acid 4-Hydroxybutanoic Acid This compound->4-Hydroxybutanoic Acid H+ or OH- H2O tert-Butanol tert-Butanol This compound->tert-Butanol H+ or OH- H2O

Fig. 1: Hydrolytic Degradation Pathway
Thermal Degradation

At elevated temperatures, tert-butyl esters can undergo elimination reactions. For this compound, a potential thermal degradation pathway could involve an "unzipping" reaction, similar to that seen in poly(4-hydroxybutyrate), to form γ-butyrolactone and isobutylene (B52900).

This compound This compound γ-Butyrolactone γ-Butyrolactone This compound->γ-Butyrolactone Heat (Δ) Isobutylene Isobutylene This compound->Isobutylene Heat (Δ)

Fig. 2: Potential Thermal Degradation Pathway

Experimental Protocols for Stability Assessment

To assess the stability of this compound, a stability-indicating analytical method should be developed and validated. A general workflow for such a study is outlined below.

cluster_0 Forced Degradation Studies cluster_1 Analytical Method Development cluster_2 Method Validation cluster_3 Stability Study Stress_Conditions Subject this compound to: - Acidic Hydrolysis (e.g., 0.1M HCl) - Basic Hydrolysis (e.g., 0.1M NaOH) - Oxidation (e.g., 3% H2O2) - Thermal Stress (e.g., 60°C) - Photolytic Stress (e.g., UV light) Method_Selection Select appropriate analytical technique(s): - HPLC with UV or MS detection - GC-MS (with derivatization) Stress_Conditions->Method_Selection Generate Degradants Method_Optimization Optimize method parameters to separate the parent compound from degradation products. Method_Selection->Method_Optimization Validation_Parameters Validate the method according to ICH guidelines for: - Specificity - Linearity - Accuracy - Precision - Robustness Method_Optimization->Validation_Parameters Sample_Storage Store samples at various conditions (e.g., -20°C, 4°C, 25°C/60% RH) Validation_Parameters->Sample_Storage Validated Method Time_Point_Analysis Analyze samples at predetermined time points using the validated stability-indicating method. Sample_Storage->Time_Point_Analysis Data_Analysis Determine the rate of degradation and identify any significant degradation products. Time_Point_Analysis->Data_Analysis

Fig. 3: Workflow for Stability Assessment
High-Performance Liquid Chromatography (HPLC) Method

A reversed-phase HPLC method with UV detection would be a suitable starting point for a stability-indicating assay.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Detector: UV at a low wavelength (e.g., 210 nm) or a mass spectrometer for more definitive peak identification.

  • Sample Preparation: Dilute the sample in the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS can also be employed, particularly for identifying volatile degradation products. Due to the low volatility and polar nature of the analyte and its potential degradation products, derivatization is likely necessary.

  • Derivatization: Silylation of the hydroxyl and carboxyl groups (if hydrolyzed) with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Injection: Splitless injection.

  • Oven Program: A temperature gradient from a low starting temperature (e.g., 50°C) to a high final temperature (e.g., 250°C).

  • Detector: Mass spectrometer in scan mode for identification of unknowns and in selected ion monitoring (SIM) mode for quantification.

Summary of Stability and Storage

ParameterRecommendation / Information
Optimal Storage Temperature -20°C for long-term storage.
Short-term Storage Refrigerator (2-8°C).
Chemical Stability Stable under recommended storage conditions.
Incompatibilities Strong acids, strong bases, strong oxidizing agents, strong reducing agents.
Potential Degradation Products 4-Hydroxybutanoic acid, tert-butanol (from hydrolysis); γ-Butyrolactone, isobutylene (from thermal degradation).
Recommended Analytical Techniques for Stability Studies HPLC-UV/MS, GC-MS (with derivatization).

References

An In-depth Technical Guide to the Key Chemical Reactions of tert-Butyl 4-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical reactions involving tert-butyl 4-hydroxybutanoate (B1227057), a versatile building block in organic synthesis. This document details key transformations, including the synthesis of the parent molecule, reactions at the hydroxyl and tert-butyl ester functionalities, and provides specific experimental protocols. All quantitative data is summarized for easy comparison, and reaction pathways are illustrated with clear diagrams.

Introduction

Tert-butyl 4-hydroxybutanoate is a bifunctional molecule featuring a primary alcohol and a sterically hindered tert-butyl ester. This unique combination allows for selective manipulation of either functional group, making it a valuable intermediate in the synthesis of a wide range of compounds, including pharmaceuticals and other complex organic molecules. This guide will explore the fundamental chemical transformations of this reagent, providing researchers with the necessary information to effectively utilize it in their synthetic endeavors.

Synthesis of this compound

The most common and efficient synthesis of this compound involves the reduction of a commercially available starting material.

Reduction of Mono-tert-butyl succinate (B1194679)

A widely used method for the preparation of this compound is the reduction of mono-tert-butyl succinate using a borane-dimethyl sulfide (B99878) complex (BH3·SMe2). This reaction proceeds with high efficiency, often yielding a quantitative conversion to the desired product.

Reaction Scheme:

G Mono-tert-butyl_succinate Mono-tert-butyl succinate reagents BH3·SMe2 THF, 0 °C to rt Mono-tert-butyl_succinate->reagents tert-Butyl_4-hydroxybutanoate This compound reagents->tert-Butyl_4-hydroxybutanoate

Figure 1: Synthesis of this compound.

Experimental Protocol:

To a solution of mono-tert-butyl succinate (2.12 g, 12.2 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 20 mL) cooled to 0 °C, a 2.0 M solution of borane-dimethyl sulfide complex in THF (6.6 mL, 13.1 mmol) is added dropwise. The reaction mixture is then allowed to warm to room temperature and is stirred for 24 hours. Following the reaction, the mixture is diluted with ethyl acetate (B1210297) (100 mL). The organic layer is separated and washed sequentially with water (70 mL) and saturated brine (70 mL). The organic layer is then dried over anhydrous magnesium sulfate (B86663), filtered, and the solvent is removed under reduced pressure to yield this compound.[1]

Quantitative Data:

ReactantReagentSolventTemperatureTimeYieldReference
Mono-tert-butyl succinateBH3·SMe2THF0 °C to rt24 hQuantitative[1]

Reactions of the Hydroxyl Group

The primary hydroxyl group of this compound can undergo a variety of transformations, including oxidation, esterification, and etherification.

Oxidation to tert-Butyl 4-oxobutanoate

The primary alcohol can be oxidized to the corresponding aldehyde, tert-butyl 4-oxobutanoate, using mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Common reagents for this transformation include Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), and conditions for a Swern oxidation.

Reaction Scheme:

G tert-Butyl_4-hydroxybutanoate This compound reagents [Oxidizing Agent] e.g., PCC, DMP, Swern tert-Butyl_4-hydroxybutanoate->reagents tert-Butyl_4-oxobutanoate tert-Butyl 4-oxobutanoate reagents->tert-Butyl_4-oxobutanoate

Figure 2: Oxidation of the hydroxyl group.

General Experimental Protocol (Swern Oxidation):

Note: This is a general procedure and may require optimization for this specific substrate.

To a solution of oxalyl chloride (1.2 eq.) in dichloromethane (B109758) (DCM) at -78 °C is added dimethyl sulfoxide (B87167) (DMSO) (2.2 eq.) dropwise. After stirring for 15 minutes, a solution of this compound (1.0 eq.) in DCM is added slowly. The reaction is stirred for 1-2 hours at -78 °C, followed by the addition of triethylamine (B128534) (5.0 eq.). The reaction mixture is then allowed to warm to room temperature. Water is added, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Quantitative Data (General for Swern Oxidation):

ReactantReagentsSolventTemperatureTimeYield
Primary Alcohol1. (COCl)2, DMSO2. Et3NDCM-78 °C to rt2-4 hTypically >85%
Esterification of the Hydroxyl Group

The hydroxyl group can be readily esterified with acyl chlorides or carboxylic anhydrides in the presence of a base.

Reaction Scheme:

G tert-Butyl_4-hydroxybutanoate This compound reagents RCOCl or (RCO)2O Base (e.g., Pyridine (B92270), Et3N) tert-Butyl_4-hydroxybutanoate->reagents Ester_Product tert-Butyl 4-(acyloxy)butanoate reagents->Ester_Product

Figure 3: Esterification of the hydroxyl group.

General Experimental Protocol (Acetylation):

To a solution of this compound (1.0 eq.) in pyridine at 0 °C is added acetic anhydride (B1165640) (1.5 eq.) dropwise. The reaction mixture is stirred at room temperature for 12-24 hours. The mixture is then poured into ice-water and extracted with diethyl ether. The combined organic layers are washed with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The product, tert-butyl 4-acetoxybutanoate, can be purified by distillation or column chromatography.

Quantitative Data (General for Acetylation):

ReactantReagentsSolventTemperatureTimeYield
Primary AlcoholAc2O, PyridinePyridine0 °C to rt12-24 hTypically >90%
Etherification of the Hydroxyl Group

The formation of an ether from the hydroxyl group can be achieved through a Williamson ether synthesis, which involves deprotonation of the alcohol followed by reaction with an alkyl halide.

Reaction Scheme:

G tert-Butyl_4-hydroxybutanoate This compound reagents 1. Base (e.g., NaH) 2. R-X (e.g., BnBr) tert-Butyl_4-hydroxybutanoate->reagents Ether_Product tert-Butyl 4-(alkoxy)butanoate reagents->Ether_Product

Figure 4: Etherification of the hydroxyl group.

General Experimental Protocol (Benzylation):

To a suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous THF at 0 °C is added a solution of this compound (1.0 eq.) in THF dropwise. The mixture is stirred at 0 °C for 30 minutes, and then benzyl (B1604629) bromide (1.2 eq.) is added. The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The product, tert-butyl 4-(benzyloxy)butanoate, can be purified by column chromatography.

Quantitative Data (General for Benzylation):

ReactantReagentsSolventTemperatureTimeYield
Primary Alcohol1. NaH2. BnBrTHF0 °C to rt12-24 hTypically >80%
Conversion to tert-Butyl 4-bromobutanoate

The hydroxyl group can be converted to a good leaving group, such as a bromide, to facilitate subsequent nucleophilic substitution reactions. A common method for this transformation is the Appel reaction.

Reaction Scheme:

G tert-Butyl_4-hydroxybutanoate This compound reagents CBr4, PPh3 tert-Butyl_4-hydroxybutanoate->reagents tert-Butyl_4-bromobutanoate tert-Butyl 4-bromobutanoate reagents->tert-Butyl_4-bromobutanoate

Figure 5: Conversion to tert-Butyl 4-bromobutanoate.

Experimental Protocol:

To a solution of this compound (250 mg, 1.6 mmol) and carbon tetrabromide (1.0 g, 3.1 mmol) in tetrahydrofuran (5 mL) at 0 °C is slowly added a solution of triphenylphosphine (B44618) (817 mg, 3.1 mmol) in tetrahydrofuran (5 mL). The mixture is allowed to warm to room temperature and stirred for 16 hours. The precipitate is filtered off, and the solvent is removed under vacuum. The resulting oil is purified by column chromatography (eluent: ethyl acetate/hexane: 5/95) to give tert-butyl 4-bromobutanoate.

Quantitative Data:

ReactantReagentsSolventTemperatureTimeYield
This compoundCBr4, PPh3THF0 °C to rt16 h71%

Reactions of the tert-Butyl Ester Group

The tert-butyl ester group is a common protecting group for carboxylic acids and can be selectively cleaved under acidic conditions.

Deprotection to 4-Hydroxybutanoic Acid

The tert-butyl ester is readily cleaved by treatment with a strong acid, such as trifluoroacetic acid (TFA), to yield the corresponding carboxylic acid.

Reaction Scheme:

G tert-Butyl_4-hydroxybutanoate This compound reagents TFA DCM tert-Butyl_4-hydroxybutanoate->reagents 4-Hydroxybutanoic_Acid 4-Hydroxybutanoic Acid reagents->4-Hydroxybutanoic_Acid

Figure 6: Deprotection of the tert-butyl ester.

General Experimental Protocol:

To a solution of this compound (1.0 eq.) in dichloromethane (DCM) is added trifluoroacetic acid (TFA) (typically in a 1:1 to 1:4 v/v ratio with DCM). The reaction is stirred at room temperature for 1-4 hours. The solvent and excess TFA are removed under reduced pressure to yield the crude 4-hydroxybutanoic acid. The product can be further purified if necessary.

Quantitative Data (General for TFA Deprotection):

ReactantReagentSolventTemperatureTimeYieldReference
tert-Butyl EsterTFADCMrt1-4 hTypically >90%[2]

Conclusion

This compound is a highly useful and versatile synthetic intermediate. Its orthogonal protecting group nature allows for the selective functionalization of either the hydroxyl or the ester group. This guide has outlined the key chemical transformations of this molecule, providing detailed protocols and quantitative data where available. The presented reaction schemes and experimental procedures offer a solid foundation for researchers to incorporate this compound into their synthetic strategies for the development of new chemical entities.

References

The Versatile Building Block: A Technical Guide to tert-Butyl 4-Hydroxybutanoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, tert-butyl 4-hydroxybutanoate (B1227057) has emerged as a versatile and valuable synthon, particularly in the development of active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing a readily derivatizable hydroxyl group and a sterically hindered tert-butyl ester, allows for a wide range of selective transformations. This guide provides an in-depth analysis of the synthesis, key reactions, and applications of tert-butyl 4-hydroxybutanoate, supported by experimental data and procedural insights.

Physicochemical Properties

This compound is a colorless to light yellow oily liquid. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference(s)
Molecular FormulaC₈H₁₆O₃[1]
Molecular Weight160.21 g/mol [1]
CAS Number59854-12-5[1]
Density0.976 g/mL at 20 °C
Refractive Indexn20/D 1.431
Flash Point71 °C (closed cup)
IUPAC NameThis compound[1]

Synthesis of this compound

A common and efficient method for the preparation of this compound involves the reduction of mono-tert-butyl succinate (B1194679).

Experimental Protocol: Reduction of Mono-tert-butyl Succinate

Reaction Scheme:

Caption: Synthesis of this compound.

Procedure:

To a solution of mono-tert-butyl succinate (2.12 g, 12.2 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 20 mL) cooled to 0 °C, a 2.0 M solution of borane (B79455) dimethyl sulfide (B99878) complex (BH₃·Me₂S) in THF (6.6 mL, 13.1 mmol) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 24 hours. Upon completion, the reaction is diluted with ethyl acetate (B1210297) (EtOAc, 100 mL). The organic layer is separated and washed sequentially with water (70 mL) and saturated brine (70 mL). The organic phase is dried over anhydrous magnesium sulfate (B86663) (MgSO₄), filtered, and concentrated under reduced pressure to yield this compound.[2]

Quantitative Data:

ReactantMolar Eq.YieldPurityReference
Mono-tert-butyl succinate1.0QuantitativeNot specified[2]
BH₃·Me₂S1.07[2]

Key Reactions and Transformations

The synthetic utility of this compound stems from the selective reactivity of its hydroxyl and ester functionalities.

Oxidation of the Hydroxyl Group

The primary alcohol can be oxidized to the corresponding aldehyde, tert-butyl 4-oxobutanoate, a valuable intermediate for various carbon-carbon bond-forming reactions. The Swern oxidation is a mild and effective method for this transformation, avoiding over-oxidation to the carboxylic acid.[3]

Substitution of the Hydroxyl Group

The hydroxyl group can be converted into a good leaving group, such as a halide or a sulfonate, to facilitate nucleophilic substitution.

Example: Synthesis of tert-Butyl 4-bromobutanoate

While a direct conversion from this compound can be achieved using standard brominating agents, a related procedure starting from 4-bromobutyric acid provides a clear protocol.

Experimental Protocol: Esterification of 4-Bromobutyric Acid

Reaction Scheme:

Caption: Synthesis of tert-Butyl 4-bromobutanoate.

Procedure:

To a solution of 4-bromobutyric acid (3.34 g, 20 mmol) and tert-butanol (B103910) (9.2 mL, 0.1 mol) in dry dichloromethane (B109758) (DCM, 80 mL), magnesium sulfate (9.6 g, 80 mmol) and concentrated sulfuric acid (0.2 mL) are added. The mixture is stirred vigorously at room temperature for 48 hours. The reaction is then quenched with a saturated sodium bicarbonate solution. The organic layer is separated, washed with water, dried over MgSO₄, and concentrated. The crude product is purified by column chromatography.[4]

Quantitative Data:

ReactantMolar Eq.YieldReference
4-Bromobutyric acid1.030%[4]
tert-Butanol5.0[4]
Deprotection of the tert-Butyl Ester

The tert-butyl ester group is a robust protecting group for the carboxylic acid functionality, stable to a variety of reaction conditions. It can be readily removed under acidic conditions to liberate the free carboxylic acid, 4-hydroxybutanoic acid.

Applications in Drug Development

This compound and its derivatives are crucial intermediates in the synthesis of several pharmaceuticals.

Synthesis of JAK/STAT Signaling Pathway Inhibitors

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway is a critical regulator of cellular processes such as immunity and inflammation.[5] Dysregulation of this pathway is implicated in various diseases, including cancer and autoimmune disorders, making JAK inhibitors attractive therapeutic targets.[6][7][] Itacitinib is a selective JAK1 inhibitor.[9] The synthesis of such inhibitors often involves chiral side chains that can be constructed from derivatives of this compound.

Caption: Inhibition of the JAK/STAT signaling pathway.

The general synthetic strategy for many JAK inhibitors involves the coupling of a heterocyclic core with a functionalized side chain. A derivative of this compound can serve as a precursor to this side chain, offering the necessary stereochemistry and functional handles for elaboration.

Precursor to γ-Butyrolactone (GBL) Derivatives

This compound can be a precursor for the synthesis of γ-butyrolactone (GBL), a common scaffold in natural products and pharmaceuticals.[10] Acid-catalyzed intramolecular cyclization of the corresponding 4-hydroxybutanoic acid (obtained after deprotection) or its derivatives can lead to the formation of the GBL ring.

Synthesis of GABA Analogs

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[11] Ester derivatives of GABA are synthesized to improve its ability to cross the blood-brain barrier.[12] this compound can be converted to tert-butyl 4-aminobutanoate, a direct precursor to GABA esters, through a sequence of hydroxyl group activation and nucleophilic substitution with an azide (B81097) or a protected amine, followed by reduction.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its dual functionality, combined with the predictable reactivity of the hydroxyl and tert-butyl ester groups, provides chemists with a powerful tool for the construction of complex molecules. Its applications in the synthesis of APIs, particularly in the context of kinase inhibitors and neurotransmitter analogs, highlight its significance in drug discovery and development. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and scientists working in this dynamic field.

References

Methodological & Application

Application Notes: Synthesis and Utility of tert-Butyl 4-hydroxybutanoate in Theranostic Conjugates

Application Notes and Protocols: Tert-Butyl 4-Hydroxybutanoate as a Precursor for Metallo-β-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of tert-butyl 4-hydroxybutanoate (B1227057) as a versatile precursor in the synthesis of potential metallo-β-lactamase (MBL) inhibitors. The document outlines a synthetic strategy, detailed experimental protocols, and the underlying principles for developing novel agents to combat antibiotic resistance mediated by MBLs.

Introduction to Metallo-β-Lactamases

Metallo-β-lactamases (MBLs) are a class of zinc-dependent enzymes produced by various pathogenic bacteria that confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments. The catalytic activity of MBLs relies on one or two zinc ions in their active site to hydrolyze the amide bond in the β-lactam ring of antibiotics, rendering them ineffective. The rapid emergence and global spread of MBL-producing bacteria pose a significant threat to public health, necessitating the urgent development of effective MBL inhibitors.

Tert-butyl 4-hydroxybutanoate is a valuable chiral building block in medicinal chemistry. Its bifunctional nature, possessing a hydroxyl group and a sterically hindered tert-butyl ester, allows for selective chemical modifications, making it an attractive starting material for the synthesis of complex molecules, including MBL inhibitors. The tert-butyl ester group can serve as a protecting group for the carboxylic acid, which can be deprotected in the final steps of a synthesis. The hydroxyl group provides a reactive handle for introducing zinc-chelating moieties, a key pharmacophoric feature for MBL inhibition.

Synthetic Strategy Overview

The general strategy for utilizing this compound as a precursor for MBL inhibitors involves the following key transformations:

  • Activation of the Hydroxyl Group: The primary alcohol in this compound is first converted into a good leaving group, such as a tosylate or mesylate. This activation step facilitates subsequent nucleophilic substitution.

  • Introduction of a Zinc-Chelating Moiety: A nucleophile containing a protected zinc-binding group, such as a thioacetate (B1230152), is then introduced via an S_N2 reaction. The thiol group is a well-established zinc-chelating moiety in many MBL inhibitors.

  • Deprotection: Finally, the protecting groups on the thiol (e.g., acetyl) and the carboxylic acid (tert-butyl) are removed to yield the final MBL inhibitor.

This synthetic approach is illustrated in the workflow diagram below.

G cluster_synthesis Synthetic Workflow A This compound B Activation of Hydroxyl Group (e.g., Tosylation) A->B C Nucleophilic Substitution (e.g., with Potassium Thioacetate) B->C D Deprotection (Hydrolysis of Thioacetate and Ester) C->D E Final MBL Inhibitor (Mercaptocarboxylic Acid) D->E

Caption: Synthetic workflow for the conversion of this compound to a potential MBL inhibitor.

Mechanism of MBL Inhibition

The synthesized mercaptocarboxylic acid derivatives are designed to inhibit MBLs by chelating the zinc ions in the enzyme's active site. The thiol and carboxylate groups of the inhibitor can displace the water molecule that is essential for the hydrolysis of the β-lactam ring of antibiotics. This binding event blocks the active site and prevents the enzyme from inactivating β-lactam antibiotics.

G cluster_inhibition Mechanism of Metallo-β-Lactamase Inhibition MBL MBL Active Site (with Zn²⁺ ions) Hydrolysis Hydrolysis of Antibiotic MBL->Hydrolysis Binding Chelation of Zn²⁺ MBL->Binding Antibiotic β-Lactam Antibiotic Antibiotic->Hydrolysis Inhibitor Mercaptocarboxylic Acid Inhibitor Inhibitor->Binding Inactive_MBL Inactive MBL-Inhibitor Complex Binding->Inactive_MBL

Caption: Simplified signaling pathway of MBL inhibition by a zinc-chelating inhibitor.

Experimental Protocols

The following are detailed protocols for the key experimental steps in the synthesis of a potential MBL inhibitor from this compound.

Protocol 1: Synthesis of tert-Butyl 4-(tosyloxy)butanoate

This protocol describes the activation of the hydroxyl group of this compound by tosylation.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (B92270)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine (1.5 eq) to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to afford tert-butyl 4-(tosyloxy)butanoate.

Protocol 2: Synthesis of tert-Butyl 4-(acetylthio)butanoate

This protocol details the nucleophilic substitution of the tosylate with a thioacetate group.

Materials:

  • tert-Butyl 4-(tosyloxy)butanoate

  • Potassium thioacetate

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve tert-butyl 4-(tosyloxy)butanoate (1.0 eq) in anhydrous DMF in a round-bottom flask.

  • Add potassium thioacetate (1.5 eq) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude tert-butyl 4-(acetylthio)butanoate can be used in the next step without further purification or can be purified by column chromatography if necessary.

Protocol 3: Synthesis of 4-Mercaptobutanoic Acid (Final Inhibitor)

This protocol outlines the deprotection of both the thioacetate and the tert-butyl ester to yield the final mercaptocarboxylic acid inhibitor.

Materials:

  • tert-Butyl 4-(acetylthio)butanoate

  • Hydrochloric acid (concentrated)

  • Methanol (B129727)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the crude tert-butyl 4-(acetylthio)butanoate (1.0 eq) in methanol.

  • Add concentrated hydrochloric acid (e.g., 6 M, 5-10 eq) to the solution.

  • Stir the mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Extract the aqueous residue with DCM.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield 4-mercaptobutanoic acid. Further purification can be achieved by recrystallization or chromatography if needed.

Quantitative Data Presentation

The inhibitory activity of the synthesized compounds against various MBLs is typically evaluated using biochemical assays. The half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (K_i) are key quantitative parameters to determine the potency of the inhibitors. The following table presents representative data for mercaptocarboxylic acid-based MBL inhibitors, illustrating the expected potency range for compounds synthesized via the described protocols.

Compound IDMBL TargetIC₅₀ (µM)K_i (µM)
MCA-1 NDM-115.28.5
MCA-1 VIM-225.814.3
MCA-2 NDM-18.74.1
MCA-2 VIM-212.46.9

Note: The data presented in this table is illustrative and based on published values for similar classes of inhibitors. Actual values for newly synthesized compounds would need to be determined experimentally.

General Experimental Workflow for MBL Inhibition Assay

The following diagram outlines a typical workflow for assessing the inhibitory activity of newly synthesized compounds against MBLs.

G cluster_assay MBL Inhibition Assay Workflow A Prepare Reagents: - MBL Enzyme - Substrate (e.g., CENTA) - Inhibitor Stock Solutions B Incubate Enzyme and Inhibitor A->B C Initiate Reaction by Adding Substrate B->C D Monitor Substrate Hydrolysis (Spectrophotometrically) C->D E Data Analysis: - Calculate Initial Velocities - Determine IC₅₀ and Kᵢ values D->E

Application of tert-Butyl 4-hydroxybutanoate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-hydroxybutanoate (B1227057) is a versatile bifunctional molecule that serves as a valuable building block in medicinal chemistry. Its structure, featuring a hydroxyl group and a sterically hindered tert-butyl ester, allows for selective chemical modifications, making it an important starting material for the synthesis of a variety of biologically active compounds. The tert-butyl ester group provides protection for the carboxylic acid, which can be deprotected under specific conditions, while the hydroxyl group offers a reactive site for introducing further functionalities. This document outlines key applications of tert-butyl 4-hydroxybutanoate in the synthesis of potential biomarkers and targeted drug conjugates, providing detailed experimental protocols and relevant data.

I. Synthesis of Potential Biomarkers for Gamma-Hydroxybutyric Acid (GHB) Intake

Gamma-hydroxybutyric acid (GHB) is a central nervous system depressant with a short detection window, posing challenges in forensic analysis. The development of long-lasting biomarkers is a critical area of research. This compound serves as a key precursor in the synthesis of fatty acid conjugates of GHB, which are investigated as potential biomarkers with an extended detection window.[1]

Data Presentation
CompoundStarting MaterialsOverall YieldReference
Fatty acid-GHB conjugates (e.g., Palmitoyl-GHB)This compound, Fatty acid chloride60-70%[1]
Experimental Protocols

Protocol 1: Synthesis of Fatty Acid-GHB-tert-butyl ester [1]

This protocol describes the esterification of this compound with a fatty acid chloride.

Materials:

Procedure:

  • In a preheated, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 equivalent) in dry DCM at 0°C.

  • Add triethylamine (1.1 equivalents) to the solution.

  • Slowly add the fatty acid chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Stir the reaction mixture at 0°C for one hour.

  • Remove the ice bath and continue stirring at room temperature for 24 hours.

  • Quench the reaction by adding water.

  • Add additional DCM and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired fatty acid-GHB-tert-butyl ester.

Protocol 2: Deprotection of Fatty Acid-GHB-tert-butyl ester [1]

This protocol describes the removal of the tert-butyl protecting group to yield the final fatty acid-GHB conjugate.

Materials:

  • Fatty acid-GHB-tert-butyl ester

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the purified fatty acid-GHB-tert-butyl ester in a 20% (v/v) solution of TFA in DCM.

  • Stir the mixture overnight at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Wash the organic layer three times with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the final fatty acid-GHB conjugate.

Logical Workflow for GHB Biomarker Synthesis

GHB_Biomarker_Synthesis cluster_step1 Step 1: Esterification cluster_step2 Step 2: Deprotection A This compound C Fatty Acid-GHB-OtBu A->C Triethylamine, DCM B Fatty Acid Chloride B->C D Fatty Acid-GHB-OtBu E Fatty Acid-GHB Conjugate (Biomarker) D->E TFA, DCM

Caption: Synthetic workflow for fatty acid-GHB biomarkers.

II. Application in the Synthesis of Theranostic Vitamin-Linker-Taxoid Conjugates

This compound is a reagent used in the synthesis of theranostic vitamin-linker-taxoid conjugates.[2] These conjugates are designed for targeted cancer therapy, where a vitamin (e.g., biotin) acts as a targeting moiety for cancer cells overexpressing the corresponding vitamin receptor. The linker connects the vitamin to a cytotoxic drug (a taxoid), and may also incorporate an imaging agent for diagnostic purposes (theranostic). While a direct protocol using this compound was not explicitly detailed in the available literature, its role is implicated in the formation of the linker component. The following data is for a final conjugate where a 4-hydroxybutanoic acid-derived linker is utilized.

Data Presentation

Table 2: In Vitro Cytotoxicity of a Biotin-Linker-Taxoid Conjugate [3]

Cell LineReceptor StatusIC₅₀ (nM)
L1210FRBiotin Receptor Positive (BR+)6
MX-1Biotin Receptor Positive (BR+)21
ID8Biotin Receptor Positive (BR+)15
L1210Biotin Receptor Negative (BR-)593
WI38 (Normal)Biotin Receptor Negative (BR-)709
Experimental Protocols

While a specific protocol detailing the incorporation of this compound was not found, the general synthetic strategy involves the multi-step assembly of the vitamin, linker, and drug moieties. The 4-hydroxybutanoate unit would be incorporated into the linker, with the tert-butyl group serving to protect the carboxylic acid during intermediate steps, followed by deprotection to allow for conjugation with other components.

Signaling Pathway for Targeted Drug Delivery

The vitamin-linker-taxoid conjugates function through receptor-mediated endocytosis. The vitamin component of the conjugate binds to its overexpressed receptor on the surface of cancer cells, leading to the internalization of the entire conjugate. Once inside the cell, the linker is designed to be cleaved, releasing the cytotoxic taxoid drug, which then exerts its therapeutic effect, typically by disrupting microtubule function and inducing apoptosis.

Targeted_Drug_Delivery cluster_extracellular Extracellular Space cluster_cell Cancer Cell Conjugate Vitamin-Linker-Taxoid Conjugate Receptor Overexpressed Vitamin Receptor Conjugate->Receptor Binding Endosome Endosome Receptor->Endosome Receptor-Mediated Endocytosis ReleasedDrug Released Taxoid Endosome->ReleasedDrug Linker Cleavage Target Microtubules ReleasedDrug->Target Target Engagement Apoptosis Apoptosis Target->Apoptosis Disruption

Caption: Mechanism of action for targeted drug conjugates.

III. Other Potential Applications

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its primary applications lie in its use as a protected form of 4-hydroxybutanoic acid, enabling the synthesis of complex molecules such as potential biomarkers for GHB and sophisticated drug delivery systems like theranostic conjugates. The protocols and data presented here highlight its utility for researchers in the fields of forensic science, drug discovery, and targeted therapeutics. Further exploration of its role in the synthesis of novel bioactive scaffolds is warranted.

References

Synthesis and Characterization of Voltage-Gated Sodium Channel Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of three common voltage-gated sodium channel (VGSC) inhibitors: Lidocaine (B1675312), Phenytoin (B1677684), and Carbamazepine (B1668303). It also outlines their mechanisms of action, relevant signaling pathways, and experimental procedures for their characterization.

Introduction

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells. Their dysfunction is implicated in a variety of neurological and cardiovascular disorders, making them important therapeutic targets. This guide offers practical, step-by-step instructions for the synthesis and evaluation of small molecule inhibitors targeting these channels.

I. Step-by-Step Synthesis Protocols

A. Synthesis of Lidocaine

Lidocaine can be synthesized in a two-step process starting from 2,6-dimethylaniline (B139824). The first step involves the acylation of 2,6-dimethylaniline with chloroacetyl chloride to form the intermediate α-chloro-2,6-dimethylacetanilide. The second step is the nucleophilic substitution of the chloro group with diethylamine (B46881) to yield lidocaine.

Step 1: Synthesis of α-chloro-2,6-dimethylacetanilide

  • In a well-ventilated fume hood, dissolve 10.0 g of 2,6-dimethylaniline in 50 mL of glacial acetic acid in a 250 mL Erlenmeyer flask.

  • Cool the solution in an ice bath.

  • Slowly add 9.3 g (6.7 mL) of chloroacetyl chloride to the cooled solution with continuous stirring.

  • After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature while stirring for 30 minutes.

  • Prepare a solution of 15 g of sodium acetate (B1210297) in 100 mL of water.

  • Pour the reaction mixture into 400 mL of cold water in a 1 L beaker.

  • Add the sodium acetate solution to the beaker with stirring to precipitate the product.

  • Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water and allow it to air dry.

Step 2: Synthesis of Lidocaine

  • In a 250 mL round-bottom flask, combine the dried α-chloro-2,6-dimethylacetanilide from Step 1 with 100 mL of toluene (B28343) and 20 mL of diethylamine.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash it three times with 50 mL portions of water.

  • Extract the organic layer with two 50 mL portions of 3 M HCl.

  • Combine the acidic aqueous extracts and cool them in an ice bath.

  • Make the aqueous solution basic (pH > 10) by slowly adding 30% KOH solution while keeping the solution cool.

  • Extract the basic solution with two 50 mL portions of diethyl ether.

  • Combine the ether extracts, dry over anhydrous sodium sulfate, and filter.

  • Remove the ether by rotary evaporation to yield lidocaine as a solid.

B. Synthesis of Phenytoin

Phenytoin is synthesized through a base-catalyzed condensation reaction between benzil (B1666583) and urea, followed by an acid-catalyzed rearrangement.

  • In a 250 mL round-bottom flask, combine 5.3 g of benzil, 3.0 g of urea, and 75 mL of ethanol (B145695).

  • While stirring, add 15 mL of 30% aqueous sodium hydroxide (B78521) solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 2 hours.

  • After refluxing, cool the reaction mixture to room temperature and pour it into 125 mL of water.

  • Filter the mixture to remove any insoluble byproducts.

  • Transfer the filtrate to a beaker and carefully acidify it with concentrated hydrochloric acid until the pH is strongly acidic (pH < 2), which will cause phenytoin to precipitate.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the phenytoin precipitate by vacuum filtration and wash it with cold water.

  • Recrystallize the crude phenytoin from ethanol to obtain the pure product.[1][2][3]

C. Synthesis of Carbamazepine

Carbamazepine can be synthesized from iminostilbene (B142622) by reaction with an alkali cyanate (B1221674) in an acidic medium.

  • In a 250 mL round-bottom flask, suspend 10 g of iminostilbene in 100 mL of glacial acetic acid.

  • Heat the suspension to 60°C with stirring.

  • Over a period of 2 hours, add a solution of 4.0 g of potassium cyanate in 7 mL of water dropwise to the heated suspension.

  • After the addition is complete, continue to stir the reaction mixture at 60°C for another 20 minutes.

  • Cool the mixture to room temperature. The carbamazepine product will precipitate.

  • Collect the precipitated carbamazepine by vacuum filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Dry the product to obtain carbamazepine.[4]

II. Mechanism of Action and Signaling Pathways

The primary mechanism of action for lidocaine, phenytoin, and carbamazepine is the blockade of voltage-gated sodium channels. By binding to the channel, these inhibitors stabilize the inactivated state, preventing the influx of sodium ions that is necessary for the depolarization phase of an action potential. This leads to a decrease in neuronal excitability.

VGSC_Inhibition cluster_membrane Cell Membrane VGSC Voltage-Gated Sodium Channel Na_influx Na+ Influx Reduced_Excitability Reduced Neuronal Excitability VGSC->Reduced_Excitability Blockade leads to Inhibitor_out Inhibitor (extracellular) Inhibitor_in Inhibitor (intracellular) Inhibitor_out->Inhibitor_in Diffusion Inhibitor_in->VGSC Binds to inactivated state Depolarization Membrane Depolarization AP Action Potential Propagation Depolarization->AP Initiates

Mechanism of VGSC Inhibition

III. Experimental Protocols

A. Patch-Clamp Electrophysiology

Whole-cell patch-clamp is a gold-standard technique to measure the effect of inhibitors on VGSC activity.

Experimental Workflow

Patch_Clamp_Workflow A Cell Culture (e.g., HEK293 expressing Nav subtype) C Obtain Gigaohm Seal on a single cell A->C B Prepare Electrodes and Solutions (Internal and External) B->C D Rupture Membrane (Whole-cell configuration) C->D E Record Baseline Sodium Currents D->E F Apply Inhibitor (Perfusion system) E->F G Record Sodium Currents in presence of inhibitor F->G H Data Analysis (e.g., IC50 determination) G->H

Patch-Clamp Workflow

Protocol:

  • Cell Preparation: Culture cells expressing the desired VGSC subtype (e.g., HEK293 cells stably transfected with Nav1.2) on glass coverslips.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

  • Recording:

    • Transfer a coverslip with cells to the recording chamber on an inverted microscope and perfuse with external solution.

    • Pull glass micropipettes to a resistance of 2-5 MΩ when filled with internal solution.

    • Approach a cell with the micropipette and apply gentle suction to form a high-resistance (gigaohm) seal.

    • Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

    • Hold the cell at a holding potential of -100 mV.

    • Apply depolarizing voltage steps (e.g., to 0 mV for 20 ms) to elicit sodium currents.

    • Record baseline currents.

    • Perfuse the chamber with the external solution containing the inhibitor at various concentrations.

    • Record currents in the presence of the inhibitor.

  • Data Analysis: Measure the peak sodium current amplitude at each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

B. Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand that binds to a specific site on the sodium channel.

Experimental Workflow

Binding_Assay_Workflow A Prepare Membranes (from cells expressing VGSC) B Incubate Membranes with Radioligand (e.g., [3H]Batrachotoxin) and varying concentrations of Inhibitor A->B C Separate Bound and Free Radioligand (Filtration) B->C D Quantify Bound Radioligand (Scintillation Counting) C->D E Data Analysis (Determine Ki) D->E

Radioligand Binding Assay Workflow

Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing the target VGSC in a suitable buffer and prepare a membrane fraction by centrifugation.

  • Binding Reaction:

    • In a microtiter plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]batrachotoxin for site 2), and varying concentrations of the unlabeled inhibitor.

    • For total binding, omit the unlabeled inhibitor. For non-specific binding, include a high concentration of a known non-radiolabeled ligand.

    • Incubate the mixture at a specific temperature for a set time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of the inhibitor. Determine the IC50 value and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

IV. Quantitative Data

The following table summarizes the inhibitory potency (IC50) of Lidocaine, Phenytoin, and Carbamazepine against various voltage-gated sodium channel subtypes.

InhibitorNav SubtypeIC50 (µM)Experimental Conditions
Lidocaine Nav1.2~200Whole-cell patch clamp, holding potential -100 mV
Nav1.5~130Whole-cell patch clamp, holding potential -100 mV
Nav1.776 ± 14 (at 0 mV)Whole-cell patch clamp[5]
Phenytoin Nav1.210 - 50Whole-cell patch clamp, frequency-dependent block
Nav1.5~10Potent blocker[6]
Carbamazepine Nav1.1>100Use-dependent block
Nav1.2>100Use-dependent block
Nav1.386.74Use-dependent block from -60 mV
Nav1.522.92Use-dependent block from -70 mV
Nav1.746.72Use-dependent block from -60 mV
Nav1.8>100Use-dependent block

Note: IC50 values can vary depending on the experimental conditions, such as holding potential, stimulation frequency, and cell type used.

V. Conclusion

This guide provides a foundational framework for the synthesis and characterization of key voltage-gated sodium channel inhibitors. The detailed protocols and methodologies are intended to support researchers in the fields of pharmacology, medicinal chemistry, and drug discovery in their efforts to develop novel therapeutics targeting VGSCs.

References

Application Notes and Protocols: The Potential Use of tert-Butyl 4-hydroxybutanoate in the Development of TAM Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases plays a crucial role in various cellular processes, including cell proliferation, survival, and immune regulation.[1][2] Dysregulation of TAM kinase signaling is implicated in the pathogenesis of various cancers, making them attractive targets for therapeutic intervention.[3][4][5] The development of small molecule inhibitors targeting these kinases is an active area of research in oncology. This document explores the potential application of tert-butyl 4-hydroxybutanoate (B1227057) as a versatile C4 building block in the synthesis of novel TAM kinase inhibitors. While direct utilization of this specific molecule in published TAM inhibitor syntheses is not prominent, its derivatives, such as tert-butyl 4-bromobutanoate, represent valuable reagents for introducing flexible linker moieties, a common feature in many kinase inhibitor scaffolds.

TAM Kinase Signaling Pathway

The TAM kinases are activated by their ligands, Gas6 (Growth arrest-specific 6) and Protein S. This binding event leads to receptor dimerization and autophosphorylation of tyrosine residues within the intracellular kinase domain. This phosphorylation cascade initiates downstream signaling through pathways such as PI3K/AKT, MAPK, and NF-κB, which in turn regulate gene expression and cellular responses like proliferation, survival, and migration.[4] Inhibition of the kinase domain with small molecules is a primary strategy to block these oncogenic signals.

TAM_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Gas6 Gas6 TAM_Receptor TAM Receptor (Tyro3, Axl, Mer) Extracellular Domain Transmembrane Domain Intracellular Kinase Domain Gas6->TAM_Receptor:ext Ligand Binding PI3K PI3K TAM_Receptor:int->PI3K Phosphorylation MAPK MAPK TAM_Receptor:int->MAPK NF_kB NF_kB TAM_Receptor:int->NF_kB AKT AKT PI3K->AKT Proliferation Proliferation AKT->Proliferation Survival Survival AKT->Survival MAPK->Proliferation Migration Migration MAPK->Migration NF_kB->Survival Inhibitor TAM Kinase Inhibitor Inhibitor->TAM_Receptor:int

Caption: Simplified TAM Kinase Signaling Pathway.

Application of tert-Butyl 4-hydroxybutanoate in Synthesis

This compound can be readily converted to its more reactive halo-derivatives, such as tert-butyl 4-bromobutanoate or tert-butyl 4-iodobutanoate. These alkylating agents can be used to introduce a flexible four-carbon chain with a protected carboxylic acid terminus onto a nucleophilic site of a core inhibitor scaffold. This strategy allows for the exploration of structure-activity relationships (SAR) by varying the linker length and the nature of the terminal functional group after deprotection of the tert-butyl ester.

Hypothetical Application: Synthesis of a Pyrimidine-Based TAM Inhibitor

Many potent kinase inhibitors are based on a substituted pyrimidine (B1678525) core.[3] A common synthetic strategy involves the nucleophilic aromatic substitution (SNAr) of a halogenated pyrimidine with various amines or phenols. In this hypothetical example, we propose the alkylation of a phenolic group on a pyrimidine scaffold using tert-butyl 4-bromobutanoate.

Synthesis_Workflow Start Core Scaffold (e.g., 4-hydroxyphenyl-pyrimidine) Alkylation Alkylation (S_N2) Start->Alkylation Reagent tert-Butyl 4-bromobutanoate Reagent->Alkylation Intermediate Ester-Protected Inhibitor Precursor Alkylation->Intermediate Deprotection Deprotection (e.g., TFA) Intermediate->Deprotection Final_Product Final Inhibitor (Carboxylic Acid) Deprotection->Final_Product SAR SAR Studies/ Amide Coupling Final_Product->SAR

Caption: Proposed synthetic workflow for incorporating the C4 linker.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 4-bromobutanoate from this compound

This protocol describes the conversion of the hydroxyl group to a more reactive bromide, a necessary step for subsequent alkylation reactions.

Materials:

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triphenylphosphine (1.2 eq) to the solution and stir until dissolved.

  • Slowly add carbon tetrabromide (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield tert-butyl 4-bromobutanoate as a clear oil.

Protocol 2: Hypothetical Alkylation of a Phenolic Core Scaffold

This protocol outlines the coupling of tert-butyl 4-bromobutanoate to a generic phenolic pyrimidine scaffold, a common core in kinase inhibitors.

Materials:

  • Substituted 4-hydroxyphenyl-pyrimidine core (1.0 eq)

  • tert-Butyl 4-bromobutanoate (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the 4-hydroxyphenyl-pyrimidine core (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add tert-butyl 4-bromobutanoate (1.1 eq) dropwise to the mixture.

  • Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water (3x) and then with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to obtain the desired ether-linked intermediate.

Data Presentation: Representative TAM Kinase Inhibitors

The following table summarizes the inhibitory activities of several published TAM kinase inhibitors to provide a benchmark for newly synthesized compounds.

Compound NameTarget(s)IC₅₀ (nM)Reference
BMS-777607c-Met, Axl, Ron, Tyro33.9, 1.1, 1.8, 4.3[6][7]
UNC2025MER/FLT30.74, 0.8[6]
LDC1267Mer, Tyro3, Axl<5, 8, 29[6]
Dubermatinib (TP-0903)Axl27[7]
UNC2881Mer4.3[1]
UNC9435TYRO3/MERTK<0.51 (EC₅₀)[8][9]

Workflow for Inhibitor Development and Evaluation

The development of a novel TAM kinase inhibitor follows a structured workflow from initial design to preclinical evaluation.

Inhibitor_Development_Workflow Target_ID Target Identification (e.g., Axl in NSCLC) Scaffold_Selection Scaffold Selection (e.g., Pyrimidine Core) Target_ID->Scaffold_Selection Synthesis Synthesis of Inhibitor Library Scaffold_Selection->Synthesis Building_Block Building Block Synthesis (e.g., tert-Butyl 4-bromobutanoate) Building_Block->Synthesis Biochem_Assay Biochemical Assays (Kinase IC50) Synthesis->Biochem_Assay Cell_Assay Cell-Based Assays (Phosphorylation, Proliferation) Biochem_Assay->Cell_Assay SAR SAR Analysis & Optimization Cell_Assay->SAR SAR->Synthesis Iterative Optimization PK_Studies Pharmacokinetic Studies SAR->PK_Studies In_Vivo In Vivo Efficacy (Xenograft Models) PK_Studies->In_Vivo

Caption: General workflow for TAM kinase inhibitor development.

Conclusion

This compound, through its halogenated derivatives, serves as a valuable synthon for introducing a flexible, functionalizable C4 linker into potential TAM kinase inhibitors. The protocols and workflows described herein provide a conceptual framework for researchers to explore this chemical space. By incorporating such building blocks, novel inhibitors with improved potency, selectivity, and pharmacokinetic properties may be developed, ultimately contributing to the advancement of targeted cancer therapies.

References

Application Notes and Protocols: Recrystallization of N-Boc Protected Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental procedure for the purification of N-Boc (tert-butoxycarbonyl) protected amino alcohols via recrystallization. This common purification technique is crucial for removing impurities following the synthesis of these valuable chiral building blocks, which are widely used in the development of pharmaceuticals and other bioactive molecules.

Introduction

N-Boc protected amino alcohols are key intermediates in organic synthesis, particularly in peptide chemistry and the preparation of chiral ligands.[1] The tert-butoxycarbonyl (Boc) protecting group is favored for its stability under many reaction conditions and its ease of removal under acidic conditions. Following their synthesis, these compounds often exist as oils or amorphous solids contaminated with byproducts and unreacted starting materials. Recrystallization is a robust and scalable method to achieve high purity of the desired N-Boc protected amino alcohol. The principle of recrystallization relies on the differential solubility of the compound and its impurities in a chosen solvent or solvent system at varying temperatures.

Data Presentation: Recrystallization of N-Boc Protected Amino Acids

CompoundInitial FormRecrystallization/Pulping SolventYield (%)Final Purity (HPLC)
N-Boc-L-PhenylglycineOily substancen-Hexane87.5%99.3%
N-Boc-L-PhenylalanineOily substanceCyclohexane89.8%99.1%
N-Boc-L-PhenylalanineOily substanceDiethyl ether90.5%99.2%

Data extracted from patent CN112661672A, which details a method involving solidification from an oil followed by pulping with a weak polar solvent.[2][3]

Experimental Workflow

The following diagram outlines the general workflow for the recrystallization of N-Boc protected amino alcohols.

Recrystallization_Workflow Experimental Workflow for Recrystallization cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Analysis Start Start with crude N-Boc amino alcohol Solvent_Selection Select appropriate solvent system Start->Solvent_Selection Dissolve Dissolve crude product in minimum amount of hot solvent Solvent_Selection->Dissolve Hot_Filtration Perform hot gravity filtration (if insoluble impurities are present) Dissolve->Hot_Filtration Cooling Allow solution to cool slowly to room temperature Hot_Filtration->Cooling Ice_Bath Cool further in an ice bath to maximize crystal formation Cooling->Ice_Bath Vacuum_Filtration Collect crystals by vacuum filtration Ice_Bath->Vacuum_Filtration Wash Wash crystals with a small amount of ice-cold solvent Vacuum_Filtration->Wash Dry Dry the purified crystals under vacuum Wash->Dry Analysis Analyze purity (e.g., MP, NMR, HPLC) Dry->Analysis

Caption: General workflow for the recrystallization of N-Boc protected amino alcohols.

Experimental Protocols

This section provides a detailed methodology for the recrystallization of N-Boc protected amino alcohols. The protocol is divided into solvent selection and the recrystallization procedure itself.

Part 1: Solvent System Selection

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the N-Boc amino alcohol well at elevated temperatures but poorly at room temperature or below. For many N-Boc protected compounds, which are often oily or waxy, a two-solvent (solvent/anti-solvent) system is highly effective.[4][5]

Commonly Employed Solvent Systems:

  • Heptane/Ethyl Acetate (B1210297): A versatile system for compounds of moderate polarity.[6]

  • Dichloromethane (DCM)/Hexane: Effective for precipitating the product from a more polar solvent.[7]

  • Methanol/Water: Suitable for more polar N-Boc amino alcohols.[6]

  • Acetone (B3395972)/Water: Another option for compounds soluble in acetone but not water.[6]

  • Toluene/Hexane: A good choice for less polar compounds.

  • Methanol/Diethyl Ether: Can be used to precipitate the product from a polar solvent.[8]

Procedure for Solvent Selection:

  • Place a small amount (10-20 mg) of the crude N-Boc amino alcohol into a small test tube.

  • Add a few drops of a potential "solvent" (e.g., ethyl acetate, DCM, methanol) and observe the solubility at room temperature. The compound should be soluble.

  • To this solution, add a potential "anti-solvent" (e.g., hexane, water, diethyl ether) dropwise until the solution becomes cloudy, indicating precipitation.

  • Gently heat the mixture. The solution should become clear again.

  • Allow the test tube to cool to room temperature and then place it in an ice bath. Observe the formation of crystals. A good solvent system will result in the formation of a crystalline solid, not an oil.

Part 2: Recrystallization Protocol (Two-Solvent System)

This protocol describes a typical procedure using a solvent/anti-solvent pair, such as ethyl acetate and hexane.

Materials and Equipment:

  • Crude N-Boc protected amino alcohol

  • Selected solvent (e.g., ethyl acetate)

  • Selected anti-solvent (e.g., n-hexane)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Condenser (optional, but recommended)

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatula and glass stirring rod

Procedure:

  • Dissolution: Place the crude N-Boc amino alcohol into an appropriately sized Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethyl acetate) at room temperature, with stirring, until the solid is fully dissolved. It is common for these compounds to initially form an oil.[9]

  • Inducing Precipitation: Slowly add the anti-solvent (e.g., n-hexane) to the stirred solution at room temperature. Continue adding the anti-solvent until the solution becomes persistently cloudy.

  • Heating to Clarity: Gently heat the mixture on a hot plate while stirring. Add a few drops of the primary solvent if necessary, until the solution becomes clear again. Avoid adding a large excess of the primary solvent.

  • Slow Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature without disturbance. Slow cooling is crucial for the formation of pure, well-defined crystals. Seeding the solution with a small crystal from a previous batch can help induce crystallization.[2][3]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the mother liquor.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold anti-solvent (or a mixture rich in the anti-solvent) to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. The melting point of the dried crystals can be determined to assess purity.

Troubleshooting

  • Oiling Out: If the compound separates as an oil instead of a solid upon cooling, this is a common issue.[7][9] Try reheating the solution to dissolve the oil and then allow it to cool even more slowly. Seeding the solution or scratching the inside of the flask with a glass rod at the liquid-air interface can help initiate crystallization. Alternatively, redissolve the oil and add more of the primary solvent before cooling again.

  • No Crystal Formation: If no crystals form upon cooling, the solution may be too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again. Alternatively, the chosen solvent system may not be appropriate.

  • Low Recovery: This can be due to using too much solvent during the dissolution step or washing the crystals with too much cold solvent. Ensure the minimum amount of hot solvent is used for dissolution.

References

Application Note: Purification of tert-Butyl 4-hydroxybutanoate via Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

tert-Butyl 4-hydroxybutanoate (B1227057) is a valuable intermediate in organic synthesis, notably used in the preparation of various pharmaceutical compounds.[1] Following its synthesis, the crude product often contains unreacted starting materials, byproducts, and other impurities. Silica (B1680970) gel column chromatography is a standard and highly effective adsorption chromatography technique used to purify such moderately polar organic compounds.[2][3] This protocol provides a detailed methodology for the purification of tert-Butyl 4-hydroxybutanoate, ensuring high purity for subsequent applications.

Principle of Separation

Silica gel column chromatography separates compounds based on their differential partitioning between a polar stationary phase (silica gel) and a less polar mobile phase (an organic solvent system).[3] The stationary phase, silica gel, is a porous form of silicon dioxide (SiO₂) with surface silanol (B1196071) groups (Si-OH) that can form hydrogen bonds with polar molecules.[4] When a mixture is passed through the column, more polar compounds interact more strongly with the silica gel and thus move down the column more slowly. Less polar compounds have a weaker interaction, travel faster with the mobile phase, and elute from the column first.[3] By carefully selecting a mobile phase of appropriate polarity, a clean separation between this compound and impurities can be achieved.

Experimental Protocol

This protocol outlines the necessary steps, from optimizing the separation conditions using Thin-Layer Chromatography (TLC) to the final isolation of the purified product.

1. Materials and Equipment

  • Chemicals & Solvents:

  • Equipment:

    • Glass chromatography column with stopcock

    • Separatory funnel or solvent reservoir

    • Beakers and Erlenmeyer flasks

    • Test tubes or fraction collection vials

    • Rotary evaporator

    • TLC developing chamber

    • Capillary tubes for TLC spotting

    • UV lamp for TLC visualization (if applicable)

    • Cotton or glass wool

    • Sand (washed)

    • Magnetic stirrer and stir bar

2. Step-by-Step Methodology

Step 2.1: Mobile Phase Optimization using Thin-Layer Chromatography (TLC)

The key to a successful separation is selecting a mobile phase (eluent) that provides good separation between the target compound and impurities. The goal is to find a solvent system where the this compound has a Retention Factor (Rf) of approximately 0.25-0.35.[3]

  • Prepare several eluent mixtures of varying polarity, for example, Hexane:Ethyl Acetate in ratios of 9:1, 7:3, and 4:1.

  • Dissolve a small amount of the crude product in a few drops of a volatile solvent like dichloromethane.

  • Using a capillary tube, spot the dissolved crude mixture onto a TLC plate.

  • Develop the TLC plate in a chamber containing one of the prepared eluent mixtures.

  • After the solvent front nears the top of the plate, remove it, mark the solvent front, and let it dry.

  • Visualize the spots. Since this compound lacks a strong UV chromophore, a chemical stain like potassium permanganate is effective. The target compound, containing a hydroxyl group, will appear as a yellow spot on a purple background.

  • Calculate the Rf value for the target spot in each solvent system (Rf = distance traveled by spot / distance traveled by solvent front). Select the eluent system that gives the desired Rf of ~0.3.

Step 2.2: Column Preparation (Slurry Packing)

  • Ensure the chromatography column is clean, dry, and mounted vertically on a stand.

  • Place a small plug of cotton or glass wool at the bottom of the column to prevent the silica from washing out. Add a thin layer (~1 cm) of sand on top of the plug.[3]

  • In a beaker, prepare a slurry by mixing the required amount of silica gel with the chosen mobile phase. A general guideline is to use 40-60 g of silica gel for every 1 g of crude material.[6]

  • Swirl the slurry to ensure it is homogenous and quickly pour it into the column. Gently tap the side of the column to encourage even packing and dislodge any air bubbles.[3]

  • Open the stopcock to drain the excess solvent, collecting it for reuse. Do not let the solvent level drop below the top of the silica bed, as this can cause cracking and ruin the separation.[3]

  • Once the silica has settled into a packed bed, carefully add another thin layer (~1 cm) of sand on top to protect the silica surface during sample and eluent addition.[3]

Step 2.3: Sample Preparation and Loading

  • Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase itself.[5]

  • Alternatively, for less soluble or oily compounds, use the "dry loading" method: dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.

  • Drain the solvent in the column until it is level with the top layer of sand.

  • Carefully add the dissolved sample solution dropwise onto the center of the sand layer using a pipette. For dry loading, carefully add the silica-adsorbed sample onto the sand.

  • Open the stopcock and drain the solvent until the sample has fully adsorbed onto the silica gel.

  • Gently add a small amount of fresh eluent to wash the sides of the column and ensure all the sample is on the stationary phase. Drain again to the top of the sand layer.

Step 2.4: Elution and Fraction Collection

  • Carefully fill the top of the column with the mobile phase, taking care not to disturb the top layer of sand. A separatory funnel can be used as a reservoir.

  • Open the stopcock and begin collecting the eluting solvent (the eluate) into labeled test tubes or vials.[7]

  • Maintain a constant flow rate. For flash chromatography, gentle air pressure can be applied to the top of the column to speed up the process.[7]

  • Continuously add fresh eluent to the top of the column so that it never runs dry.

Step 2.5: Fraction Analysis

  • As fractions are collected, analyze them using TLC to determine their composition.

  • Spot every few fractions onto a single TLC plate, along with a spot of the original crude mixture as a reference.

  • Develop and visualize the TLC plate as described in Step 2.1.

  • Identify the fractions that contain the pure target compound (single spot at the correct Rf). Also, identify fractions containing impurities and those with mixed contents.

Step 2.6: Isolation of Purified Product

  • Combine all fractions identified as containing the pure this compound.

  • Remove the solvent from the combined fractions using a rotary evaporator.

  • The resulting residue is the purified this compound, which should be a colorless to light yellow oil.[1]

  • Determine the yield and confirm the purity using analytical techniques such as NMR, GC-MS, or HPLC.

Data Presentation

The following table summarizes the quantitative parameters for a typical lab-scale purification of this compound.

ParameterValue / Description
Starting Material
Crude Sample Mass1.5 g
Stationary Phase
AdsorbentSilica Gel[2]
Mesh Size230-400[5]
Mass of Silica Gel75 g (Ratio of ~50:1 silica:crude)[6]
Column
Column Diameter40 mm
Packed Silica Gel Height~20 cm
Mobile Phase
Eluent Systemn-Hexane / Ethyl Acetate[3]
Optimized Ratio (v/v)7:3 (Example, determined by TLC)
Target Compound Rf~0.30[3]
Elution & Collection
Elution TechniqueFlash Chromatography (with gentle air pressure)[7]
Fraction Volume20 mL
Outcome
Expected Yield70-90% (Varies with crude purity)
Final Purity>95% (Determined by GC or NMR)
Physical AppearanceColorless to light yellow oil[1]

Visualization

Purification_Workflow cluster_prep 1. Pre-Chromatography cluster_column 2. Column Chromatography cluster_analysis 3. Analysis & Isolation TLC TLC Optimization (Hexane:EtOAc) Eluent Optimal Eluent (e.g., 7:3 Hex:EtOAc, Rf ≈ 0.3) TLC->Eluent Select Ratio Pack Pack Column (Silica Gel Slurry) Eluent->Pack Load Load Crude Sample Pack->Load Elute Elute with Mobile Phase & Collect Fractions Load->Elute Analyze Analyze Fractions by TLC Elute->Analyze Combine Combine Pure Fractions Analyze->Combine Identify Pure Evap Solvent Evaporation (Rotary Evaporator) Combine->Evap Product Purified tert-Butyl 4-hydroxybutanoate Evap->Product

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols: Selective Deprotection of the Boc Group in tert-Butyl 4-Hydroxybutanoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide chemistry and the development of active pharmaceutical ingredients, for the protection of amine functionalities.[1][2][3] Its widespread use stems from its straightforward installation and commendable stability across a range of reaction conditions, including basic, nucleophilic, and catalytic hydrogenation environments.[3]

A significant challenge arises when a molecule, such as a derivative of tert-butyl 4-hydroxybutanoate (B1227057), contains both an N-Boc protecting group and a tert-butyl ester. Both functional groups are susceptible to cleavage under strong acidic conditions, which are typically used for Boc removal.[4][5][6] Therefore, the selective deprotection of the N-Boc group while preserving the integrity of the tert-butyl ester is a critical transformation that requires carefully chosen reagents and conditions. These application notes provide detailed protocols for several effective methods to achieve this selectivity, supported by quantitative data and procedural workflows.

Overview of Selective Deprotection Methods

The selection of an appropriate deprotection method is contingent upon the substrate's overall acid sensitivity, the presence of other functional groups, and the desired scale of the reaction.[3] While traditional strong acids like neat trifluoroacetic acid (TFA) will typically cleave both groups, several methods have been developed to favor the removal of the more labile N-Boc group.

Data Presentation: Comparison of Selective Boc-Deprotection Methods

MethodReagent(s) / ConditionsSolvent(s)Temp.TimeYield RangeSelectivity & Remarks
1 4M Hydrogen Chloride (HCl)1,4-Dioxane (B91453)RT30 min - 4 hHighExcellent selectivity for N-Boc over t-butyl esters and ethers.[4][7][8][9] The product is conveniently isolated as the HCl salt.
2 Sulfuric Acid (H₂SO₄) (1.5–3.0 equiv.)tert-Butyl Acetate (B1210297) (tBuOAc)RT2 - 16 h70-100%Good selectivity is achieved because N-Boc removal is irreversible (loss of CO₂), whereas t-butyl ester cleavage is reversible.[6]
3 Methanesulfonic Acid (MeSO₃H) (1.5–3.0 equiv.)tBuOAc / CH₂Cl₂ (4:1)RT2 - 16 h70-100%An alternative to H₂SO₄ with a similar mechanism and selectivity profile.[6]
4 Oxalyl Chloride (3 equiv.)Methanol (B129727) (MeOH)RT1 - 4 hUp to 90%A very mild method reported to be tolerant of various acid-sensitive functional groups.[1][2][10]
5 Trimethylsilyl Iodide (TMSI)Acetonitrile (ACN) or CH₂Cl₂0 °C to RT< 15 minHighMild, non-hydrolytic method suitable for sensitive substrates.[3][11][12] Often generated in situ from TMSCl and NaI.[13]

Visualized Chemistry and Workflows

G cluster_reactants Starting Material start Boc-NH-R-COOtBu end H₂N-R-COOtBu start->end Selective Acidic Conditions co2 CO₂ isobutylene Isobutylene

Caption: General reaction for selective N-Boc deprotection.

G A 1. Reaction Setup Dissolve substrate in anhydrous solvent at 0°C B 2. Reagent Addition Add selective deprotection reagent (e.g., 4M HCl/Dioxane) A->B C 3. Reaction Monitoring Stir at RT and monitor by TLC or LC-MS B->C D 4. Product Isolation Precipitate, filter, and wash (for salts) or perform aqueous work-up C->D E 5. Purification & Analysis Dry the isolated product and confirm identity (NMR, MS) D->E

Caption: General experimental workflow for Boc deprotection.

G A Preserve t-Butyl Ester? C Use Selective Method: 4M HCl in Dioxane or MeSO₃H in tBuOAc/CH₂Cl₂ A->C Yes D Use Standard Method: TFA in CH₂Cl₂ A->D No B Substrate contains other acid-sensitive groups? E Consider Milder Conditions: Oxalyl Chloride in MeOH or TMSI B->E Yes C->B

Caption: Decision guide for choosing a Boc deprotection method.

Experimental Protocols

Protocol 1: Selective N-Boc Deprotection using 4M HCl in Dioxane

This protocol is highly effective for selectively removing the N-Boc group in the presence of tert-butyl esters and ethers.[4][8]

  • Reaction Setup: Dissolve the N-Boc protected tert-butyl 4-hydroxybutanoate derivative (1.0 equiv.) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: While stirring, add a solution of 4M HCl in 1,4-dioxane (5-10 equiv.) dropwise to the cooled solution.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 30 minutes to 4 hours.[3][4] The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Isolation: Upon completion, the deprotected product often precipitates as the hydrochloride salt.[3] The resulting solid can be collected by filtration, washed with cold diethyl ether or hexane (B92381) to remove non-polar impurities, and dried under vacuum.

  • Work-up (if no precipitate forms): If the product remains in solution, concentrate the reaction mixture under reduced pressure. The resulting residue can be triturated with diethyl ether to induce precipitation, followed by filtration as described above.

Protocol 2: Selective N-Boc Deprotection using Sulfuric Acid in tert-Butyl Acetate

This method leverages the irreversible nature of Boc group cleavage to achieve high selectivity.[6]

  • Reaction Setup: Suspend the N-Boc protected substrate (1.0 equiv.) in tert-butyl acetate (tBuOAc) to make a 0.5 M solution in a round-bottom flask at room temperature.

  • Reagent Addition: Add concentrated sulfuric acid (H₂SO₄, 1.5 equiv.) dropwise to the stirring suspension.[6]

  • Reaction: Stir the mixture at room temperature. The reaction time can vary from 2 to 16 hours depending on the substrate.[6] Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: Upon completion, carefully quench the reaction by pouring it into a cold, saturated solution of sodium bicarbonate (NaHCO₃).

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.

Protocol 3: Mild N-Boc Deprotection using Oxalyl Chloride in Methanol

This protocol is advantageous for substrates with high sensitivity to strong acids or those containing multiple sensitive functional groups.[1][10]

  • Reaction Setup: Dissolve the N-Boc protected substrate (1.0 equiv.) in methanol (MeOH) in a round-bottom flask and cool the solution to 0 °C.

  • Reagent Addition: Add oxalyl chloride (3.0 equiv.) dropwise to the stirred solution.[1] Exercise caution as gas evolution (CO, CO₂, HCl) will occur.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.[1][2] Monitor the reaction by TLC or LC-MS.

  • Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess reagent. The product is typically obtained as the hydrochloride salt.

  • Purification: The crude product can be purified by recrystallization or flash column chromatography if needed.[10]

References

Application Notes and Protocols for the Mitsunobu Reaction with tert-Butyl 4-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mitsunobu reaction is a versatile and widely utilized transformation in organic synthesis for the conversion of primary and secondary alcohols into a variety of functional groups, such as esters, ethers, azides, and amides.[1][2][3][4] The reaction proceeds via a dehydrative condensation mechanism, typically employing a combination of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1][2][3][4] A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon, making it a powerful tool for stereochemical control in the synthesis of chiral molecules.[1][2] This document provides detailed application notes and protocols for the Mitsunobu reaction specifically involving the hydroxyl group of tert-butyl 4-hydroxybutanoate (B1227057), a valuable building block in medicinal chemistry and drug development.

The reaction with tert-butyl 4-hydroxybutanoate allows for the introduction of various nucleophiles at the terminal position of the C4 chain, providing access to a diverse range of functionalized butyric acid derivatives. The tert-butyl ester group is generally stable under the mild and neutral conditions of the Mitsunobu reaction, making it an effective protecting group for the carboxylic acid functionality.

Applications in Drug Development

The functionalization of this compound via the Mitsunobu reaction is a key step in the synthesis of numerous pharmacologically active compounds. The ability to introduce diverse functionalities such as esters, ethers, and nitrogen-containing groups allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. For instance, the introduction of aromatic or heteroaromatic moieties can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. The conversion of the hydroxyl group to an azide (B81097) provides a precursor for the synthesis of amines and other nitrogen-containing heterocycles, which are prevalent in many drug scaffolds.

Data Presentation

The following table summarizes representative yields for Mitsunobu reactions on primary alcohols with various nucleophiles. While specific data for this compound is not extensively reported, these examples with structurally similar primary alcohols provide an expected range for reaction outcomes.

Alcohol Substrate (Primary)NucleophileProductYield (%)Reference
1-ButanolBenzoic AcidButyl benzoate85-95General Knowledge
1-OctanolPhthalimide (B116566)N-Octylphthalimide80-90[3]
Benzyl Alcoholp-Nitrobenzoic AcidBenzyl p-nitrobenzoate90-98[4]
EthanolHydrazoic Acid (HN₃)Ethyl azide75-85[2]
1-PentanolPhenolPhenyl pentyl ether70-80General Knowledge
3-Phenyl-1-propanolAcetic Acid3-Phenylpropyl acetate (B1210297)88General Knowledge

Experimental Protocols

This section provides a detailed, generalized protocol for the Mitsunobu reaction with this compound. Two common variations are presented: esterification with a carboxylic acid (e.g., p-nitrobenzoic acid) and N-alkylation of phthalimide.

Protocol 1: Esterification with p-Nitrobenzoic Acid

This protocol describes the conversion of this compound to tert-butyl 4-((4-nitrobenzoyl)oxy)butanoate.

Materials:

  • This compound

  • p-Nitrobenzoic acid

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.), p-nitrobenzoic acid (1.2 eq.), and triphenylphosphine (1.5 eq.).

  • Dissolve the solids in anhydrous THF (approximately 0.1-0.2 M concentration with respect to the alcohol).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DIAD or DEAD (1.5 eq.) in anhydrous THF dropwise to the cooled reaction mixture over 15-30 minutes. The addition is often accompanied by a color change to yellow or orange.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product, which contains triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct, is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure product.

Protocol 2: N-Alkylation of Phthalimide

This protocol describes the synthesis of tert-butyl 4-(1,3-dioxoisoindolin-2-yl)butanoate.

Materials:

  • This compound

  • Phthalimide

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (B109758) (DCM) or Ethyl acetate (EtOAc)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq.), phthalimide (1.2 eq.), and triphenylphosphine (1.5 eq.).

  • Add anhydrous THF to dissolve the reactants (concentration of 0.1-0.2 M with respect to the alcohol).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add a solution of DIAD or DEAD (1.5 eq.) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane or ethyl acetate. The triphenylphosphine oxide and dialkyl hydrazinedicarboxylate byproducts may partially precipitate and can be removed by filtration.

  • Wash the organic solution with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate eluent system) to yield the desired N-alkylated phthalimide derivative.

Mandatory Visualization

Mitsunobu_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up cluster_purification Purification Reactants This compound + Nucleophile (e.g., p-Nitrobenzoic Acid) + PPh3 Solvent Dissolve in Anhydrous THF Reactants->Solvent Cooling Cool to 0 °C Solvent->Cooling Addition Slow Addition of DIAD/DEAD in THF Cooling->Addition Stirring Stir at Room Temperature (12-24h) Addition->Stirring Concentration Concentrate in vacuo Stirring->Concentration Extraction Dissolve in EtOAc Wash with NaHCO3, H2O, Brine Concentration->Extraction Drying Dry over Na2SO4 Filter Extraction->Drying Purification Flash Column Chromatography Drying->Purification Product Pure Product Purification->Product

Caption: Experimental Workflow for the Mitsunobu Reaction.

Mitsunobu_Mechanism PPh3 PPh3 Betaine Betaine Intermediate Ph3P+-N(CO2R)-N--CO2R PPh3->Betaine + DEAD DEAD RO2C-N=N-CO2R (DEAD/DIAD) DEAD->Betaine Alkoxyphosphonium Alkoxyphosphonium Salt [Ph3P+-OR'] Nu- Betaine->Alkoxyphosphonium + R'-OH - R'O2CNH-NHCO2R Alcohol R'-OH (this compound) Alcohol->Alkoxyphosphonium Nucleophile Nu-H (e.g., p-Nitrobenzoic Acid) Nucleophile->Alkoxyphosphonium Deprotonation Product Product (R'-Nu) Alkoxyphosphonium->Product SN2 Attack by Nu- Byproducts Byproducts (Ph3P=O + R'O2CNH-NHCO2R) Alkoxyphosphonium->Byproducts

Caption: Simplified Mechanism of the Mitsunobu Reaction.

References

Application Notes and Protocols for tert-Butyl 4-hydroxybutanoate in Cross-Linking Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: While tert-butyl 4-hydroxybutanoate (B1227057) is classified by some chemical suppliers as a cross-linking reagent, a thorough review of scientific literature reveals no published protocols or direct applications of this molecule for cross-linking polymers or other materials. Its primary documented use is as a bifunctional building block in organic synthesis.[1][2][3] This document, therefore, outlines a hypothetical, scientifically plausible protocol for its use as a "latent" cross-linking agent, where it is first incorporated into a polymer and then activated for cross-linking in a subsequent step.

Introduction

tert-Butyl 4-hydroxybutanoate is an organic compound featuring two key functional groups: a primary alcohol (-OH) and a carboxylic acid protected as a tert-butyl ester (-COOC(CH₃)₃).[4][5] This bifunctional nature allows it to serve as a versatile intermediate in chemical synthesis.[1][2]

The presence of a reactive hydroxyl group and a stable, sterically hindered ester that can be deprotected under acidic conditions suggests a potential, though undocumented, application as a latent cross-linking agent. In this proposed role, the molecule can be initially grafted onto a polymer backbone via its hydroxyl group. The resulting modified polymer can then be cross-linked in a second step by deprotecting the tert-butyl group to reveal a reactive carboxylic acid, which can then form linkages with other reactive groups on adjacent polymer chains.

This two-stage approach offers potential advantages in controlling the cross-linking process, allowing for polymer modification and processing before the final network is formed.

Physicochemical Properties and Data

The key properties of this compound are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 59854-12-5[4][5]
Molecular Formula C₈H₁₆O₃[3][4]
Molecular Weight 160.21 g/mol [3][4][5]
Appearance Liquid[5]
Density 0.976 g/mL at 20 °C[5]
Refractive Index n20/D 1.431[5]
Flash Point 71 °C (159.8 °F) - closed cup[5]

Documented Applications in Synthesis

Currently, this compound is primarily used as a reagent in multi-step organic syntheses. Notable examples include its application in the synthesis of:

  • Theranostic vitamin-linker-taxoid conjugates: Where it serves as a component of the linker molecule connecting a vitamin-based targeting moiety to a taxoid drug.[1][2]

  • Teroxazoles as α-helix mimetics: Utilized as a starting material for constructing more complex molecular scaffolds.[2]

In these contexts, it is valued for its bifunctionality, allowing for sequential chemical modifications at either the hydroxyl or the protected carboxyl end.

Hypothetical Protocol: Two-Stage Cross-Linking

This section details a theoretical protocol for using this compound as a latent cross-linking agent for polymers containing reactive groups such as hydroxyls or amines (e.g., polyvinyl alcohol, chitosan, or functionalized polyesters).

Principle: The process involves two main stages:

  • Grafting/Incorporation: The hydroxyl group of this compound is reacted with the polymer backbone.

  • Deprotection and Cross-Linking: The tert-butyl ester is cleaved to form a free carboxylic acid, which then reacts with another functional group on an adjacent polymer chain, often with the aid of a carbodiimide (B86325) activator like EDC, to form a stable amide or ester cross-link.

Workflow for Two-Stage Cross-Linking

G cluster_0 Stage 1: Grafting cluster_1 Stage 2: Cross-Linking polymer Base Polymer (with -OH or -NH2 groups) grafting Grafting Reaction (e.g., Esterification) polymer->grafting reagent tert-Butyl 4-hydroxybutanoate reagent->grafting mod_polymer Modified Polymer (Pendant t-butyl ester groups) grafting->mod_polymer deprotection Acidic Deprotection (e.g., TFA) mod_polymer->deprotection activated_polymer Activated Polymer (Pendant -COOH groups) deprotection->activated_polymer crosslinking Cross-Linking Reaction (e.g., EDC/NHS coupling) activated_polymer->crosslinking crosslinked_material Cross-Linked Material crosslinking->crosslinked_material

Caption: Hypothetical workflow for latent cross-linking.

Experimental Protocols

Materials:

  • Base Polymer (e.g., Polyvinyl alcohol - PVA)

  • This compound

  • DCC (N,N'-Dicyclohexylcarbodiimide) or other esterification catalyst

  • DMAP (4-Dimethylaminopyridine)

  • Anhydrous Solvent (e.g., DMF, DMSO)

  • Trifluoroacetic Acid (TFA)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate Buffered Saline (PBS), pH 7.4

Protocol Stage 1: Grafting of this compound onto a Hydroxyl-Containing Polymer (e.g., PVA)

  • Dissolve the base polymer (e.g., 1 g of PVA) in an appropriate volume of anhydrous solvent (e.g., 20 mL DMF) under gentle heating and inert atmosphere (N₂ or Ar).

  • Once fully dissolved, cool the solution to room temperature.

  • Add this compound to the solution. The molar ratio of the reagent to the polymer's monomer units should be optimized based on the desired degree of modification (e.g., start with a 0.2:1 ratio of reagent to monomer units).

  • Add the esterification catalyst system. For example, add DCC (1.2 equivalents relative to the reagent) and a catalytic amount of DMAP (0.1 equivalents).

  • Allow the reaction to proceed at room temperature for 24-48 hours with continuous stirring.

  • Precipitate the modified polymer by pouring the reaction mixture into a non-solvent (e.g., cold diethyl ether or methanol).

  • Collect the precipitate by filtration and wash thoroughly with the non-solvent to remove unreacted reagents and byproducts.

  • Dry the modified polymer under vacuum to a constant weight.

  • Characterization: Confirm grafting via FTIR (appearance of a new carbonyl stretch from the tert-butyl ester) and ¹H NMR (appearance of the characteristic tert-butyl singlet at ~1.4 ppm).

Protocol Stage 2: Deprotection and Cross-Linking

  • Dissolve the modified polymer (from Stage 1) in a suitable solvent (e.g., water or an appropriate organic solvent).

  • Deprotection: To cleave the tert-butyl ester, add trifluoroacetic acid (TFA) dropwise. A common condition is a 50:50 mixture of TFA and dichloromethane (B109758) (DCM), or a 95% aqueous TFA solution. Stir for 1-4 hours at room temperature.

  • Remove the TFA and solvent under reduced pressure. If the polymer is water-soluble, neutralize the solution and purify by dialysis to remove acid and cleaved tert-butanol.

  • Cross-Linking: Dissolve the deprotected, carboxylic acid-functionalized polymer in a buffer (e.g., PBS at pH 7.4).

  • Activate the newly formed carboxyl groups by adding EDC (2 equivalents relative to the grafted carboxyl groups) and NHS (0.5 equivalents). Stir for 15-30 minutes at room temperature.

  • The activated carboxyl groups will react with nearby hydroxyl or amine groups on adjacent polymer chains to form ester or amide cross-links. The solution will typically form a hydrogel or a solid precipitate as cross-linking proceeds.

  • Allow the cross-linking reaction to proceed for 4-24 hours.

  • Purify the resulting cross-linked material by washing extensively with water or appropriate solvents to remove coupling agents and byproducts.

Hypothetical Reaction Scheme

G cluster_stage1 Stage 1: Grafting cluster_stage2 Stage 2: Cross-Linking Polymer-OH Polymer-OH plus1 + Polymer-OH->plus1 reagent HO-(CH₂)₃-COOtBu plus1->reagent arrow1 -> (DCC, DMAP) reagent->arrow1 grafted Polymer-O-(CO)-(CH₂)₃-COOtBu arrow1->grafted grafted2 Polymer-O-(CO)-(CH₂)₃-COOtBu arrow2 -> (TFA) grafted2->arrow2 deprotected Polymer-O-(CO)-(CH₂)₃-COOH arrow2->deprotected plus2 + deprotected->plus2 polymeroh2 Polymer-OH (adjacent chain) plus2->polymeroh2 arrow3 -> (EDC, NHS) polymeroh2->arrow3 crosslinked Polymer-O-(CO)-(CH₂)₃-COO-Polymer arrow3->crosslinked

Caption: Proposed reaction pathway for cross-linking.

Summary and Conclusion

This compound is a valuable bifunctional molecule for organic synthesis. While it is not a direct cross-linking agent in the conventional sense, its structure lends itself to a potential role as a latent cross-linker. The protocol described herein is a theoretical framework based on established chemical principles for polymer modification and coupling reactions. Researchers and drug development professionals could potentially adapt this two-stage methodology to create novel, controllably cross-linked biomaterials or polymer networks. Any application of this protocol would require significant optimization and characterization to validate the proposed reaction pathway and the properties of the final material.

References

Application Notes and Protocols: Enzymatic Reactions Involving Poly(4-hydroxybutyrate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the enzymatic reactions central to the synthesis and degradation of poly(4-hydroxybutyrate) (P4HB), a biodegradable and biocompatible polyester (B1180765) with significant potential in medical and pharmaceutical applications.

Introduction to Poly(4-hydroxybutyrate)

Poly(4-hydroxybutyrate) (P4HB) is a naturally derived thermoplastic polyester belonging to the polyhydroxyalkanoate (PHA) family.[1][2][3] It is produced by microorganisms as a carbon and energy storage material.[2] Unlike many synthetic polymers, P4HB exhibits excellent biocompatibility and biodegradability, degrading in vivo to 4-hydroxybutyrate (4HB), a natural human metabolite.[1][4] This unique property profile makes P4HB a highly attractive material for a range of biomedical applications, including resorbable sutures, surgical meshes, drug delivery systems, and tissue engineering scaffolds.[1][3][4][5][6]

The enzymatic machinery of various organisms plays a crucial role in both the synthesis and breakdown of P4HB. Understanding these enzymatic reactions is paramount for controlling the polymer's properties, tailoring its degradation profile for specific applications, and developing novel P4HB-based technologies.

Enzymatic Synthesis of Poly(4-hydroxybutyrate)

The biosynthesis of P4HB is a multi-step enzymatic process that occurs in both native and genetically engineered microorganisms.[1][2] High molecular weight P4HB, essential for most medical applications, is exclusively produced through fermentation processes, as chemical synthesis methods typically yield low molecular weight polymers and may introduce toxic metal catalysts.[1][2][3][6]

Key Enzymes and Metabolic Pathway

The central enzyme in P4HB synthesis is PHA synthase (PhaC) , which catalyzes the polymerization of 4-hydroxybutyryl-CoA (4HB-CoA) monomers.[7][8] The metabolic pathway for generating the 4HB-CoA precursor can vary depending on the microorganism and the available carbon source. In engineered strains, pathways are often constructed to convert common substrates like glucose or succinate (B1194679) into 4HB-CoA.

A common pathway involves the following enzymatic steps:

  • Succinyl-CoA:CoA transferase converts succinate to succinyl-CoA.[8][9]

  • Succinate semialdehyde dehydrogenase (SucD) reduces succinyl-CoA to succinate semialdehyde (SSA).[1][2][8][9]

  • 4-hydroxybutyrate dehydrogenase (4HbD) reduces SSA to 4-hydroxybutyrate (4HB).[1][2][8][9]

  • 4HB-CoA transferase (OrfZ) activates 4HB to 4HB-CoA.[1][2][8][9]

  • PHA synthase (PhaC) polymerizes 4HB-CoA into P4HB.[7][8]

Enzymatic_Synthesis_of_P4HB cluster_polymerization Polymerization P4HB Poly(4-hydroxybutyrate) _4HB_CoA _4HB_CoA _4HB_CoA->P4HB PHA Synthase (PhaC)

Protocol for Microbial P4HB Synthesis (Shake Flask)

This protocol describes a general method for producing P4HB in a recombinant E. coli strain.

Materials:

  • Recombinant E. coli strain harboring plasmids for the P4HB synthesis pathway (e.g., expressing phaC, sucD, 4hbD, and orfZ).

  • Luria-Bertani (LB) medium.

  • M9 minimal medium supplemented with glucose.

  • 4-hydroxybutyric acid sodium salt.

  • Appropriate antibiotics for plasmid maintenance.

  • Incubator shaker.

  • Centrifuge.

  • Lyophilizer.

Procedure:

  • Inoculate a single colony of the recombinant E. coli strain into 5 mL of LB medium containing the appropriate antibiotics.

  • Incubate overnight at 37°C with shaking at 200 rpm.

  • Use the overnight culture to inoculate 100 mL of M9 minimal medium supplemented with 20 g/L glucose and antibiotics in a 500 mL flask.

  • Incubate at 37°C with shaking at 200 rpm until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce gene expression according to the specific promoter system used (e.g., add IPTG for a lac-based promoter).

  • Simultaneously, add 4-hydroxybutyric acid sodium salt to a final concentration of 2 g/L.

  • Continue incubation for 48-72 hours at 30°C with shaking at 200 rpm.

  • Harvest the cells by centrifugation at 5000 x g for 10 minutes.

  • Wash the cell pellet with distilled water and centrifuge again.

  • Lyophilize the cell pellet to determine the cell dry weight.

  • Extract P4HB from the dried cells using a suitable solvent (e.g., chloroform) and precipitate with a non-solvent (e.g., cold methanol).

  • Dry the precipitated P4HB to a constant weight.

Enzymatic Degradation of Poly(4-hydroxybutyrate)

The degradation of P4HB in a biological environment is a complex process involving both non-enzymatic hydrolysis and enzymatic action.[1][2] Enzymatic degradation is primarily a surface erosion process, where enzymes progressively remove monomer units from the polymer surface.[4][5] This contrasts with bulk hydrolysis, where water penetrates the polymer matrix and causes random chain scission.[4]

Key Enzymes in P4HB Degradation

Several classes of enzymes can degrade P4HB:

  • PHA Depolymerases (PhaZ): These are specific enzymes that recognize and hydrolyze the ester bonds of PHAs.[1][2] They are found both intracellularly and extracellularly in various microorganisms.[1][2]

  • Lipases: These enzymes, which normally hydrolyze fats, can also degrade PHAs, particularly those with no side chains like P4HB.[1][4] Lipases from sources such as Pseudomonas cepacia and Rhizopus oryzae have been shown to be effective in degrading P4HB.[4]

  • Esterases: Non-specific esterases present in vivo are also thought to contribute to the degradation of P4HB implants.[1]

Enzymatic_Degradation_of_P4HB P4HB Poly(4-hydroxybutyrate) (Solid Polymer) Degradation_Products 4-Hydroxybutyrate (Monomer) P4HB->Degradation_Products Surface Erosion PhaZ PHA Depolymerases (PhaZ) Lipases Lipases Esterases Esterases Metabolism Cellular Metabolism Degradation_Products->Metabolism Uptake

Quantitative Data on P4HB Degradation

The rate of enzymatic degradation of P4HB is influenced by several factors, including the type and concentration of the enzyme, temperature, pH, and the material properties of the polymer such as molecular weight and crystallinity.[1][2]

Condition Enzyme Duration Weight Loss (%) Molecular Weight (Mn) Reduction Reference
P4HB Film, 37°C, pH 7.4Rhizopus oryzae lipase27 daysSignificantMn decreased from ~200,000 g/mol to ~64,000 g/mol after 21 days[4][5]
P4HB Film, 37°C, pH 7.4Pseudomonas cepacia lipase27 daysLess than R. oryzae-[4]
P(3HB-co-4HB) FilmRalstonia pickettii T1 PHA depolymerase-Rate dependent on 4HB content-[1][2]
P4HB Scaffold (in vivo)-12 months-Mw decreased from ~225 kDa to ~38.5 kDa[10]
P4HB Scaffold (in vivo)-24 monthsFully resorbed-[10]
Protocol for In Vitro Enzymatic Degradation Assay

This protocol outlines a method to assess the enzymatic degradation of P4HB films.

Materials:

  • P4HB films (e.g., 1 cm x 1 cm).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Lipase from Pseudomonas sp. or PHA depolymerase.

  • Shaking incubator.

  • Analytical balance.

  • Scanning Electron Microscope (SEM).

  • Gel Permeation Chromatography (GPC) system.

Procedure:

  • Pre-weigh the dry P4HB films.

  • Place each film in a sterile vial containing 5 mL of PBS (pH 7.4).

  • Add the enzyme to the desired concentration (e.g., 10 µg/mL of lipase). A control group without the enzyme should be included.

  • Incubate the vials at 37°C with gentle shaking (e.g., 100 rpm).

  • At predetermined time points (e.g., 1, 3, 7, 14, and 28 days), remove the films from the buffer.

  • Gently wash the films with distilled water to remove any residual buffer and enzyme.

  • Dry the films in a vacuum oven at room temperature until a constant weight is achieved.

  • Measure the final weight and calculate the percentage of weight loss.

  • Analyze the surface morphology of the degraded films using SEM to observe surface erosion.

  • Determine the change in molecular weight and molecular weight distribution of the degraded polymer using GPC.

Applications in Drug Development

The enzymatic release of drugs from a P4HB matrix is a key area of interest for drug development professionals. The surface-eroding nature of enzymatic degradation allows for a controlled and sustained release of encapsulated therapeutic agents.

P4HB-based Nanoparticles for Drug Delivery

Amphiphilic block copolymers of P4HB and polyethylene (B3416737) glycol (PEG) can self-assemble into nanoparticles (NPs) in aqueous solutions.[1][2] These P4HB-mPEG NPs can encapsulate hydrophobic drugs within their core. The PEG shell provides a stealth effect, protecting the NPs from opsonization and clearance by the immune system, thereby prolonging circulation time.[1][2] The encapsulated drug is then gradually released as the P4HB core is degraded by enzymes.

Drug_Delivery_Workflow cluster_formulation Nanoparticle Formulation cluster_release In Vivo Drug Release P4HB_mPEG P4HB-mPEG Copolymer Self_Assembly Self-Assembly in Aqueous Solution P4HB_mPEG->Self_Assembly Drug Hydrophobic Drug Drug->Self_Assembly P4HB_NP Drug-Loaded P4HB Nanoparticle Self_Assembly->P4HB_NP Enzymatic_Degradation Enzymatic Degradation P4HB_NP->Enzymatic_Degradation Enzymes (Lipases, Esterases) Released_Drug Released Drug Enzymatic_Degradation->Released_Drug Sustained Release

Conclusion

Enzymatic reactions are at the heart of both the creation and the biodegradation of P4HB. A thorough understanding of the enzymes involved and the kinetics of these reactions is essential for harnessing the full potential of this versatile biomaterial. For researchers and drug development professionals, leveraging enzymatic synthesis allows for the production of high-quality, medical-grade P4HB, while the predictable enzymatic degradation in vivo offers exciting opportunities for creating advanced drug delivery systems and temporary medical implants that are safely resorbed by the body. The protocols and data presented here serve as a foundational guide for further research and development in this promising field.

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-((tert-butyldimethylsilyl)oxy)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of 4-((tert-butyldimethylsilyl)oxy)butanoic acid, a valuable building block in the synthesis of various pharmaceutical intermediates. The described two-step methodology, commencing from the readily available and cost-effective starting material γ-butyrolactone (GBL), offers a practical and scalable route to the desired product.

Introduction

4-((tert-butyldimethylsilyl)oxy)butanoic acid serves as a key intermediate where the hydroxyl group of 4-hydroxybutanoic acid is protected by a tert-butyldimethylsilyl (TBDMS) group. This protection strategy allows for selective reactions at the carboxylic acid functionality without interference from the hydroxyl group. The TBDMS protecting group is favored due to its stability under a range of reaction conditions and its straightforward removal under mild acidic or fluoride-mediated conditions.

The synthetic approach detailed herein involves two primary stages:

  • Ring-Opening of γ-Butyrolactone: The lactone ring of GBL is opened under basic conditions to yield the corresponding 4-hydroxybutanoate (B1227057) salt.

  • Silylation: The hydroxyl group of the 4-hydroxybutanoate intermediate is protected using tert-butyldimethylsilyl chloride (TBDMSCl) to afford the final product after an acidic workup.

Data Presentation

The following table summarizes the key quantitative data associated with the two-step synthesis protocol.

StepReactionReactantsKey ReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
1Ring-Openingγ-ButyrolactoneSodium Hydroxide (B78521)Water/Methanol (B129727)45-6012~95
2Silylation & WorkupSodium 4-hydroxybutyrateTBDMSCl, Imidazole (B134444)DMFRoom Temp.2-1685-95

Experimental Protocols

Step 1: Synthesis of Sodium 4-hydroxybutyrate from γ-Butyrolactone

This protocol is adapted from a known procedure for the basic hydrolysis of γ-butyrolactone.

Materials:

  • γ-Butyrolactone (GBL)

  • Sodium Hydroxide (NaOH)

  • Methanol

  • Diethyl ether

  • Deionized Water

Procedure:

  • Prepare a solution of sodium hydroxide (1.0 equivalent) in a mixture of water and methanol.

  • To this solution, add γ-butyrolactone (1.0 equivalent) portion-wise while stirring. An exothermic reaction may be observed; maintain the temperature between 45-60°C.

  • Stir the reaction mixture at 60°C for 12 hours to ensure complete ring-opening.

  • After the reaction is complete, remove the methanol under reduced pressure.

  • Wash the resulting residue with diethyl ether to remove any unreacted starting material and other organic impurities.

  • Dry the solid product, sodium 4-hydroxybutyrate, in a vacuum oven at 40°C for 12 hours. The expected yield is approximately 95%.[1]

Step 2: Synthesis of 4-((tert-butyldimethylsilyl)oxy)butanoic acid

This protocol is based on general and reliable methods for the silylation of alcohols.[2][3][4]

Materials:

  • Sodium 4-hydroxybutyrate (from Step 1)

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a suitable reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium 4-hydroxybutyrate (1.0 equivalent) and imidazole (2.5 equivalents) in anhydrous DMF.

  • To this stirred solution, add tert-butyldimethylsilyl chloride (1.2 equivalents) portion-wise. The reaction is typically carried out at room temperature.

  • Stir the reaction mixture for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • To protonate the carboxylate, wash the organic layer with 1 M HCl.

  • Wash the organic layer again with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica (B1680970) gel column chromatography using a gradient of hexanes and ethyl acetate to afford 4-((tert-butyldimethylsilyl)oxy)butanoic acid as a pure compound. The expected yield for this step is in the range of 85-95%.

Visualizations

Signaling Pathway of Synthesis

Synthesis_Pathway Synthesis of 4-((tert-butyldimethylsilyl)oxy)butanoic acid GBL γ-Butyrolactone Intermediate Sodium 4-hydroxybutyrate GBL->Intermediate NaOH, H₂O/MeOH 60°C FinalProduct 4-((tert-butyldimethylsilyl)oxy)butanoic acid Intermediate->FinalProduct 1. TBDMSCl, Imidazole, DMF 2. H₃O⁺ workup

Caption: Synthetic pathway from γ-Butyrolactone.

Experimental Workflow

Experimental_Workflow Experimental Workflow cluster_step1 Step 1: Ring-Opening cluster_step2 Step 2: Silylation Reaction1 Reaction Setup Add GBL to NaOH solution Stirring1 Reaction Stir at 60°C for 12h Reaction1->Stirring1 Workup1 Workup Remove MeOH, wash with ether, dry Stirring1->Workup1 Product1 { Intermediate | Sodium 4-hydroxybutyrate} Workup1->Product1 Reaction2 Reaction Setup Dissolve intermediate and imidazole in DMF, add TBDMSCl Product1->Reaction2 Use in next step Stirring2 Reaction Stir at RT for 2-16h Reaction2->Stirring2 Workup2 Workup Quench, extract, wash, acidify, dry Stirring2->Workup2 Purification Purification Column chromatography Workup2->Purification FinalProduct { Final Product | 4-((tert-butyldimethylsilyl)oxy)butanoic acid} Purification->FinalProduct

Caption: Detailed experimental workflow.

References

The Pivotal Role of tert-Butyl Esters in Organic Synthesis: A Guide to Protection and Deprotection Strategies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high yield and selectivity. Among the arsenal (B13267) of protecting groups for carboxylic acids, the tert-butyl (tBu) ester stands out for its unique stability profile and facile, yet selective, cleavage under specific acidic conditions. Its steric bulk effectively shields the carboxylic acid from a wide array of nucleophilic and basic reagents, while its removal relies on a carbocation-mediated mechanism, offering a distinct advantage in orthogonal protection strategies. These attributes have rendered tert-butyl esters indispensable in the synthesis of complex molecules, including pharmaceuticals and natural products.

This document provides a comprehensive overview of the application of tert-butyl esters as protecting groups, detailing their formation and cleavage. It includes structured data on various synthetic protocols, step-by-step experimental procedures, and graphical representations of the underlying chemical principles and workflows to aid researchers in optimizing their synthetic routes.

I. Core Principles of tert-Butyl Ester Protection

The efficacy of the tert-butyl ester as a protecting group hinges on its stability under neutral and basic conditions, and its lability in the presence of strong acids.[1] This allows for chemical manipulations at other sites of a molecule without affecting the protected carboxylic acid. The deprotection mechanism is key to its utility; acid-catalyzed cleavage proceeds through the formation of a stable tertiary carbocation (tert-butyl cation), which then typically eliminates as isobutylene (B52900) gas.[2] This irreversible decomposition of the protecting group drives the reaction to completion.

Advantages of tert-Butyl Ester Protection:
  • Robust Stability: Stable to a wide range of nucleophiles, organometallics, and basic conditions.[3]

  • Orthogonality: Compatible with other protecting groups that are sensitive to different conditions (e.g., base-labile Fmoc group in peptide synthesis).[4]

  • Facile Cleavage: Readily removed under specific acidic conditions.[1]

  • Volatile Byproducts: Deprotection often yields gaseous isobutylene, simplifying purification.[2]

Limitations:
  • Acid Sensitivity: Cannot be used in synthetic routes that require strongly acidic conditions for other transformations.

  • Steric Hindrance: The bulky nature of the tert-butyl group can sometimes hinder reactions at adjacent stereocenters.

II. Data Presentation: A Comparative Overview of Deprotection Methods

The choice of deprotection reagent is critical and depends on the presence of other acid-labile functionalities within the molecule. The following tables summarize quantitative data for common and selective deprotection methods.

Reagent(s)SolventTemperatureTimeYield (%)Substrate Scope & Notes
Trifluoroacetic Acid (TFA) Dichloromethane (B109758) (DCM)Room Temp.1 - 5 h>90%Broad applicability, but can cleave other acid-sensitive groups like Boc.[2]
Hydrogen Chloride (HCl) Dioxane / EtherRoom Temp.1 - 4 hHighA classic and effective method.
Sulfuric Acid (H₂SO₄) Dioxane / H₂ORoom Temp.2 - 6 hHighStrong, non-volatile acid.
Formic Acid -50 - 60 °C1 - 3 h>90%Milder than TFA, useful for sensitive substrates.
Zinc Bromide (ZnBr₂) Dichloromethane (DCM)Room Temp.24 h75-95%Offers chemoselectivity; cleaves tBu esters in the presence of some other acid-labile groups.[5]
Magic Blue / Triethylsilane Dichloromethane (DCM)Room Temp.40 min~95%Mild, radical cation-mediated deprotection.
Silica (B1680970) Gel Toluene (B28343)Reflux24 hGoodHeterogeneous method, selective over t-butyl ethers.
p-Toluenesulfonic acid (p-TsOH) TolueneReflux1 - 2 h>90%Common and cost-effective acid catalyst.

Table 1: Comparison of Common Reagents for tert-Butyl Ester Deprotection.

III. Experimental Protocols

The following are detailed methodologies for the protection of carboxylic acids as tert-butyl esters and their subsequent deprotection.

Protocol 1: Protection of a Carboxylic Acid using Isobutylene and Catalytic Sulfuric Acid

This is a widely used and economical method for the large-scale synthesis of tert-butyl esters.[2]

Materials:

  • Carboxylic acid (1.0 eq)

  • Dichloromethane (DCM) or Dioxane

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.05 eq)

  • Liquefied isobutylene (excess, ~2.0 - 3.0 eq)

  • Pressurized reaction vessel or a thick-walled sealed tube

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a fume hood, dissolve the carboxylic acid in dichloromethane or dioxane in a suitable pressurized reaction vessel.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Catalyst Addition: Carefully add the catalytic amount of concentrated sulfuric acid to the cooled solution with stirring.

  • Isobutylene Addition: Condense the required amount of isobutylene gas into the reaction vessel.

  • Reaction: Seal the vessel and allow it to warm to room temperature. Stir the reaction mixture for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction vessel back to 0 °C before carefully venting the excess isobutylene in the fume hood.

  • Quenching: Slowly add saturated aqueous NaHCO₃ solution to neutralize the acidic catalyst.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).

  • Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude tert-butyl ester can be purified by column chromatography on silica gel if necessary.

Protocol 2: Deprotection of a tert-Butyl Ester using Trifluoroacetic Acid (TFA)

This is a standard and highly efficient method for the cleavage of tert-butyl esters, particularly in the final stages of a synthesis.[2]

Materials:

  • tert-Butyl ester (1.0 eq)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA, 5 - 10 eq, or as a 1:1 mixture with DCM)

  • Toluene (for azeotropic removal of TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (optional, for neutralization)

Procedure:

  • Reaction Setup: Dissolve the tert-butyl ester in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • TFA Addition: In a fume hood, add trifluoroacetic acid to the solution. The reaction is often run in a 1:1 mixture of DCM:TFA.

  • Reaction: Stir the reaction mixture at room temperature for 1-5 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • TFA Removal: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x volume).

  • Purification: The resulting carboxylic acid is often of high purity and may not require further purification. If necessary, the crude product can be purified by recrystallization or column chromatography. Alternatively, the acidic product can be extracted into a basic aqueous solution (e.g., NaHCO₃), washed with an organic solvent to remove non-polar impurities, and then re-acidified and extracted back into an organic solvent.

Protocol 3: Selective Deprotection of a tert-Butyl Ester using Zinc Bromide (ZnBr₂)

This method offers a milder alternative for substrates containing other acid-labile protecting groups that are sensitive to strong acids like TFA.[5]

Materials:

  • tert-Butyl ester (1.0 eq)

  • Dichloromethane (DCM)

  • Zinc Bromide (ZnBr₂, 1.5 - 2.0 eq)

  • Water

  • Ethyl acetate (B1210297) or other suitable organic solvent for extraction

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve the tert-butyl ester in dichloromethane in a round-bottom flask.

  • Reagent Addition: Add zinc bromide to the solution and stir the resulting suspension at room temperature.

  • Reaction: Monitor the reaction by TLC or LC-MS. The reaction time can vary from a few hours to 24 hours depending on the substrate.

  • Quenching: Upon completion, quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude carboxylic acid by column chromatography if necessary.

IV. Visualizing the Chemistry: Diagrams and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanisms and workflows associated with the use of tert-butyl esters as protecting groups.

Protection_Mechanism RCOOH Carboxylic Acid (R-COOH) Protonated_Carbonyl Protonated Carboxylic Acid RCOOH->Protonated_Carbonyl Protonation Isobutene Isobutene Carbocation tert-Butyl Cation Isobutene->Carbocation Protonation H_plus H+ tert_Butyl_Ester tert-Butyl Ester (R-COO-tBu) Protonated_Carbonyl->tert_Butyl_Ester Nucleophilic Attack

Caption: Mechanism of acid-catalyzed formation of a tert-butyl ester.

Deprotection_Mechanism tert_Butyl_Ester tert-Butyl Ester (R-COO-tBu) Protonated_Ester Protonated Ester tert_Butyl_Ester->Protonated_Ester Protonation H_plus H+ RCOOH Carboxylic Acid (R-COOH) Protonated_Ester->RCOOH Cleavage Carbocation tert-Butyl Cation Protonated_Ester->Carbocation Elimination Isobutene Isobutene Carbocation->Isobutene Deprotonation

Caption: Mechanism of acid-catalyzed deprotection of a tert-butyl ester.

Experimental_Workflow start Start | Substrate with Carboxylic Acid protection Protection 1. Dissolve Substrate 2. Add H₂SO₄ (cat.) 3. Add Isobutylene 4. React at RT start->protection workup_protection Work-up & Purification 1. Neutralize with NaHCO₃ 2. Extract with Organic Solvent 3. Dry and Concentrate 4. Column Chromatography protection->workup_protection protected_intermediate Protected Intermediate | R-COO-tBu workup_protection->protected_intermediate further_synthesis Further Synthetic Steps | Reactions on other functional groups protected_intermediate->further_synthesis deprotection Deprotection 1. Dissolve in DCM 2. Add TFA 3. React at RT further_synthesis->deprotection workup_deprotection Work-up & Purification 1. Evaporate TFA/DCM 2. Azeotrope with Toluene 3. Isolate Product deprotection->workup_deprotection final_product Final Product | R-COOH workup_deprotection->final_product

Caption: General experimental workflow for using a tert-butyl ester protecting group.

V. Application in Complex Molecule Synthesis: A Case Study Perspective

The strategic implementation of tert-butyl ester protection is frequently a deciding factor in the successful total synthesis of complex natural products. For instance, in the synthesis of intricate molecules with multiple carboxylic acid and other reactive functionalities, the tert-butyl ester can be employed to mask a specific carboxyl group while other transformations are carried out. Its reliable cleavage under specific acidic conditions, without affecting other protecting groups, allows for a convergent and efficient synthetic strategy. While a detailed analysis of a specific total synthesis is beyond the scope of these notes, researchers are encouraged to review the syntheses of molecules like Paclitaxel and Erythromycin, where orthogonal protection strategies, often involving tert-butyl esters, are masterfully demonstrated.

VI. Conclusion

The tert-butyl ester remains a cornerstone protecting group in modern organic synthesis. Its unique combination of stability and specific lability provides chemists with a powerful tool for navigating the complexities of multi-step synthetic sequences. A thorough understanding of the conditions for its installation and removal, as detailed in these application notes and protocols, is essential for any researcher, scientist, or drug development professional engaged in the art of chemical synthesis. The provided data and workflows are intended to serve as a practical guide for the effective utilization of this versatile protecting group.

References

Application Notes and Protocols for the Synthesis of GHB-Fatty Acid Conjugates Using Tert-Butyl 4-Hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of gamma-hydroxybutyrate (GHB) conjugated with various fatty acids, utilizing tert-butyl 4-hydroxybutanoate (B1227057) as the starting material. This method is relevant for the preparation of analytical standards, potential prodrugs, and for research into the biological activity and detection of GHB and its metabolites.

Introduction

Gamma-hydroxybutyric acid (GHB) is an endogenous neurotransmitter that has also been used as a therapeutic agent and a drug of abuse. The conjugation of GHB with fatty acids can alter its pharmacokinetic properties, potentially leading to a longer detection window in forensic analysis or modified therapeutic effects.[1] The use of tert-butyl 4-hydroxybutanoate as a starting material allows for a straightforward esterification with fatty acid chlorides, followed by the removal of the tert-butyl protecting group to yield the final GHB-fatty acid conjugate.

Data Presentation

Table 1: Overall Yields of GHB-Fatty Acid Conjugates
ProductOverall Yield (%)Reference
GHB-Fatty Acid Conjugates60 - 70%[1]

Note: A detailed breakdown of yields for individual fatty acid conjugates was not available in the reviewed literature. The provided range represents the general overall yield for the two-step synthesis process.

Table 2: Mass Spectrometry Data for Selected GHB-Fatty Acid Conjugates
CompoundIonization ModePrecursor Ion (m/z)Reference
GHB-Palmitate (GHB-Pal)Negative341.3 ([M-H]⁻)[2]
Positive343.3 ([M+H]⁺) or 360.3 ([M+NH₄]⁺)[2]
GHB-Myristate (GHB-Myr)PositiveNot specified[2]
GHB-Stearate (GHB-Ste)PositiveNot specified[2]
GHB-Oleate (GHB-Ole)PositiveNot specified[2]

Experimental Protocols

Protocol 1: Synthesis of Tert-Butyl 4-(Fatty Acyloxy)butanoate (Protected GHB-Fatty Acid Conjugate)

This protocol describes the esterification of this compound with a fatty acid chloride.

Materials:

Procedure:

  • To a solution of this compound (1.0 equivalent) in dry DCM at 0°C, add triethylamine (1.25 equivalents).[1]

  • Slowly add the fatty acid chloride (1.1 equivalents) dropwise to the reaction mixture.[1]

  • Stir the reaction mixture at 0°C for one hour.[1]

  • Remove the ice bath and allow the solution to warm to room temperature. Continue stirring for an additional 24 hours.[1]

  • Quench the reaction by adding water.[1]

  • Add more DCM to the mixture and transfer to a separatory funnel.[1]

  • Wash the organic layer with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate.[1]

  • Remove the solvent under reduced pressure to obtain the crude tert-butyl 4-(fatty acyloxy)butanoate.

  • The product can be further purified by column chromatography if necessary.

Protocol 2: Deprotection of Tert-Butyl Group to Yield GHB-Fatty Acid Conjugate

This protocol describes the removal of the tert-butyl protecting group to yield the final GHB-fatty acid conjugate.

Materials:

  • Tert-butyl 4-(fatty acyloxy)butanoate (from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Water (for quenching)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the purified tert-butyl protected fatty acid GHB precursor in a 20% (v/v) solution of TFA in DCM.[1]

  • Stir the mixture overnight at room temperature.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.[1]

  • Wash the organic layer three times with brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate.[1]

  • Evaporate the solvent under reduced pressure to obtain the final GHB-fatty acid conjugate as a white solid.[1]

Visualizations

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Deprotection cluster_purification Workup & Purification start This compound reagents1 Fatty Acid Chloride, Triethylamine, Dry DCM, 0°C to RT start->reagents1 intermediate Tert-butyl 4-(fatty acyloxy)butanoate start->intermediate Esterification reagents1->intermediate reagents2 TFA, DCM, RT intermediate->reagents2 final_product GHB-Fatty Acid Conjugate intermediate->final_product Deprotection workup1 Quench with Water, DCM extraction, Brine wash, Dry (Na₂SO₄) intermediate->workup1 reagents2->final_product workup2 Quench with Water, Brine wash, Dry (Na₂SO₄) final_product->workup2 purification Column Chromatography (optional) workup1->purification evaporation2 Solvent Evaporation workup2->evaporation2 evaporation1 Solvent Evaporation purification->evaporation1

Caption: Synthetic workflow for GHB-fatty acid conjugates.

GHB Signaling Pathway

GHB_Signaling cluster_receptors Cellular Receptors cluster_effects Downstream Effects GHB GHB / GHB Conjugate GABAB_R GABA-B Receptor GHB->GABAB_R Agonist GHB_R Putative GHB Receptor GHB->GHB_R Agonist Inhibition Neuronal Inhibition (Sedation, Anesthesia) GABAB_R->Inhibition Mediates Excitation Neuronal Excitation (Dopamine Release) GHB_R->Excitation Potentially Mediates

Caption: Simplified GHB signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl 4-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of tert-butyl 4-hydroxybutanoate (B1227057), a key intermediate in pharmaceutical and chemical research.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may face during your experiments, helping you overcome low yields and other synthetic challenges.

Issue 1: Low or No Yield of tert-Butyl 4-hydroxybutanoate

Q1: I am getting a very low yield, or no product at all. What are the most likely causes?

A1: Low or no yield in the synthesis of this compound can stem from several factors, primarily related to reagents, reaction conditions, and potential side reactions. Here are the most common culprits:

  • Moisture Contamination: The presence of water can significantly reduce your yield. Borane (B79455) reagents, such as borane dimethyl sulfide (B99878) (BH3·SMe2), react vigorously with water. Similarly, if you are using a method involving Grignard reagents or other strong bases, moisture will quench them. Ensure all glassware is oven-dried, and all solvents and reagents are anhydrous.

  • Improper Temperature Control: Many steps in the synthesis are temperature-sensitive. For instance, in the reduction of mono-tert-butyl succinate (B1194679) with BH3·SMe2, the initial addition of the reducing agent is typically done at 0°C to control the reaction rate and prevent side reactions. Allowing the temperature to rise uncontrollably can lead to the formation of byproducts.

  • Poor Quality of Reagents: The purity of your starting materials is crucial. Old or improperly stored reagents can degrade. For example, BH3·SMe2 can decompose over time, leading to a lower effective concentration of the reducing agent. It is advisable to use freshly opened or properly stored reagents.

  • Inefficient Reduction: If you are synthesizing from mono-tert-butyl succinate, incomplete reduction of the carboxylic acid to the alcohol will result in a low yield. Ensure you are using a sufficient excess of the reducing agent and allowing the reaction to proceed for the recommended time.

  • Side Reactions: The tert-butyl ester group is sensitive to acidic conditions and can be cleaved to form isobutylene (B52900) and the corresponding carboxylic acid.[1] If your reaction conditions are too acidic, or if acidic byproducts are formed, you may lose your desired product.

Q2: My reaction seems to be working, but I'm still getting a low isolated yield after purification. Why might this be?

A2: A significant loss of product during workup and purification is a common issue. Here are some points to consider:

  • Incomplete Extraction: this compound has some water solubility. Ensure you are performing a thorough extraction from the aqueous phase using an appropriate organic solvent (e.g., ethyl acetate) and a sufficient number of extractions. Using a brine wash can help to "salt out" the product from the aqueous layer, improving recovery in the organic phase.

  • Product Volatility: While not extremely volatile, some product may be lost during solvent removal under reduced pressure if the temperature of the water bath is too high or the vacuum is too strong.

  • Decomposition on Silica (B1680970) Gel: If you are using column chromatography for purification, the slightly acidic nature of silica gel can sometimes cause the degradation of acid-sensitive compounds. To mitigate this, you can neutralize the silica gel with a base like triethylamine (B128534) before use, or opt for a less acidic stationary phase like alumina.

  • Co-elution with Impurities: If impurities have similar polarity to your product, it can be difficult to achieve good separation by column chromatography, leading to lower yields of pure product. Careful selection of the eluent system is critical.

Issue 2: Presence of Unexpected Byproducts

Q3: I see unexpected spots on my TLC or peaks in my GC-MS. What are the likely byproducts?

A3: The nature of the byproducts will depend on your specific synthetic route. Here are some common possibilities:

  • From Mono-tert-butyl Succinate Reduction:

    • Unreacted Starting Material: Mono-tert-butyl succinate may be present if the reduction was incomplete.

    • 1,4-Butanediol: If both the carboxylic acid and the ester are reduced, you will form 1,4-butanediol. This is more likely if a very strong reducing agent or harsh conditions are used.

    • Succinic Acid: If the tert-butyl ester is cleaved under acidic conditions during workup.

  • From Ring-Opening of γ-Butyrolactone:

    • Unreacted γ-Butyrolactone: If the reaction does not go to completion.

    • Poly(γ-butyrolactone): Polymerization can occur, especially under certain catalytic conditions.[2]

  • General Byproducts:

    • Di-tert-butyl succinate: Could be present as an impurity in the starting material or formed under certain conditions.

    • Products of Transesterification: If other alcohols are present as impurities (e.g., ethanol (B145695) in the solvent), you may form the corresponding ethyl ester.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes different synthetic routes to this compound with their reported yields. This allows for a quick comparison to help you choose the most suitable method for your needs.

Starting MaterialReagentsSolventYield (%)Reference
Mono-tert-butyl succinateBH3·SMe2Anhydrous THFQuantitative[3]
γ-Butyrolactonetert-Butanol, Acid CatalystNot specifiedModerateInferred from general knowledge
Ethyl 4-hydroxybutanoatetert-Butanol, CatalystNot specifiedVariesInferred from general knowledge

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound.

Method 1: Reduction of Mono-tert-butyl succinate[3]

This method is reported to give a quantitative yield.

Materials:

Procedure:

  • To a solution of mono-tert-butyl succinate (1.0 eq) in anhydrous THF (e.g., 5.75 mL/mmol of substrate) cooled to 0°C under an inert atmosphere, slowly add a 2.0 M solution of BH3·SMe2 in THF (1.07 eq) dropwise.

  • Allow the reaction mixture to gradually warm to room temperature and stir for 24 hours.

  • Upon completion of the reaction (monitored by TLC), dilute the mixture with EtOAc.

  • Wash the organic layer sequentially with water and saturated brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to afford this compound as a light yellow oil. The product is often pure enough to be used without further purification.

Mandatory Visualizations

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yield in the synthesis of this compound.

troubleshooting_workflow start Low Yield Observed check_reagents Check Reagents (Purity, Age, Anhydrous) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions analyze_crude Analyze Crude Product (TLC, GC-MS) start->analyze_crude optimize_reagents Optimize Reagents (Fresh, Dry) check_reagents->optimize_reagents Issue Found optimize_conditions Adjust Conditions (e.g., longer time, temp.) check_conditions->optimize_conditions Issue Found incomplete_reaction Incomplete Reaction analyze_crude->incomplete_reaction Unreacted SM side_products Side Products Detected analyze_crude->side_products Byproducts Present workup_loss Product Loss During Workup analyze_crude->workup_loss Low Crude Yield incomplete_reaction->optimize_conditions side_products->optimize_conditions purification_strategy Revise Purification (e.g., different column) side_products->purification_strategy modify_workup Modify Workup (e.g., more extractions) workup_loss->modify_workup

Caption: A decision-making workflow for troubleshooting low yield.

General Synthesis and Purification Workflow

This diagram outlines the general steps involved in the synthesis and purification of this compound.

synthesis_workflow reaction_setup Reaction Setup (Anhydrous Conditions) reaction Chemical Reaction (e.g., Reduction) reaction_setup->reaction quench Reaction Quenching reaction->quench extraction Aqueous Workup & Extraction quench->extraction drying Drying Organic Layer (e.g., MgSO4) extraction->drying concentration Solvent Removal drying->concentration purification Purification (e.g., Column Chromatography) concentration->purification final_product Pure tert-Butyl 4-hydroxybutanoate purification->final_product

Caption: General workflow for synthesis and purification.

References

Technical Support Center: Synthesis of tert-Butyl 4-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl 4-hydroxybutanoate (B1227057).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of tert-butyl 4-hydroxybutanoate, particularly when using the γ-butyrolactone (GBL) ring-opening method with a base such as potassium tert-butoxide.

Issue Potential Cause(s) Recommended Action(s)
Low or No Yield of Desired Product 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Base Inactivity: The base (e.g., potassium tert-butoxide) may have degraded due to moisture exposure. 3. Polymerization of GBL: Basic conditions can favor the ring-opening polymerization of γ-butyrolactone.[1][2][3]1. Optimize Reaction Conditions: Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. A slight increase in temperature may be necessary, but be cautious of side reactions. 2. Use Fresh or Properly Stored Base: Ensure the base is anhydrous and handled under an inert atmosphere. 3. Control Stoichiometry and Temperature: Use a precise stoichiometry of the base. Running the reaction at lower temperatures may help minimize polymerization.
Presence of a High Molecular Weight, Viscous Side Product Polymerization: The primary cause is the base-catalyzed ring-opening polymerization of γ-butyrolactone (GBL) to form poly(4-hydroxybutyrate) (P4HB) or related oligomers.[1][2][3]Modify Reaction Conditions: - Temperature Control: Maintain a low reaction temperature to disfavor polymerization. - Slow Addition of Base: Add the basic catalyst slowly to the reaction mixture to avoid localized high concentrations of the base. - Solvent Choice: The choice of solvent can influence the rate of polymerization.
Formation of an Unknown Ester Side Product Transesterification: If tert-butanol (B103910) is used as a solvent or is present as a byproduct of the tert-butoxide, it can potentially react with the desired product or GBL under certain conditions.Purification: The side product can likely be removed by silica (B1680970) gel column chromatography. Consider using a non-alcoholic solvent if this is a recurring issue.
Product Contaminated with Starting Material (GBL) Incomplete Reaction or Equilibrium: The reaction may not have gone to completion, or an equilibrium between the lactone and the open-chain ester exists.[1]Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer duration or cautiously increase the temperature while monitoring for side product formation. Purification: Unreacted GBL can be removed during aqueous work-up or by vacuum distillation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound from γ-butyrolactone?

A1: The most prevalent side product is poly(4-hydroxybutyrate) (P4HB), which results from the ring-opening polymerization of γ-butyrolactone under basic conditions.[1][2][3] Another potential, though less commonly reported, side product is the dimeric lactone, 1,6-Dioxecane-2,7-dione.[1] Incomplete reaction can also leave unreacted γ-butyrolactone as a major impurity.

Q2: How can I minimize the formation of poly(γ-butyrolactone)?

A2: To minimize polymerization, it is crucial to carefully control the reaction conditions. This includes maintaining a low reaction temperature, using the correct stoichiometry of the base, and considering the slow, portion-wise addition of the base to the reaction mixture.

Q3: Is it possible for di-tert-butyl succinate (B1194679) to form as a side product?

A3: The formation of di-tert-butyl succinate is more likely in syntheses starting from succinic acid or its anhydride (B1165640) and using isobutene in the presence of a strong acid catalyst.[4] In the synthesis from γ-butyrolactone, its formation is not a primary expected side reaction.

Q4: What is the role of the base in the reaction with γ-butyrolactone?

A4: In the reaction to form this compound, a strong, non-nucleophilic base like potassium tert-butoxide is typically used. The tert-butoxide anion acts as a nucleophile, attacking the carbonyl carbon of the γ-butyrolactone, leading to the ring opening and formation of the tert-butyl ester.

Q5: Can I use other alcohols besides tert-butanol to synthesize the corresponding esters from γ-butyrolactone?

A5: Yes, under acidic conditions, γ-butyrolactone can react with other alcohols, such as ethanol (B145695) or methanol, to form the corresponding ethyl or methyl esters of γ-hydroxybutyric acid.[5]

Experimental Protocols

Synthesis of this compound from γ-Butyrolactone

This protocol is a representative method for the synthesis of this compound via the ring-opening of γ-butyrolactone.

Materials:

  • γ-Butyrolactone (GBL)

  • Potassium tert-butoxide

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for anhydrous reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Under a nitrogen atmosphere, dissolve γ-butyrolactone in anhydrous THF in the flask.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of potassium tert-butoxide in anhydrous THF.

  • Slowly add the potassium tert-butoxide solution to the γ-butyrolactone solution via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is deemed complete, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield pure this compound.

Visualizations

Synthesis_Pathway GBL γ-Butyrolactone Intermediate Ring-Opened Intermediate GBL->Intermediate Nucleophilic Attack Polymer Poly(γ-butyrolactone) (Side Product) GBL->Polymer Polymerization Dimer 1,6-Dioxecane-2,7-dione (Side Product) GBL->Dimer Dimerization tBuOK Potassium tert-butoxide Product tert-Butyl 4-hydroxybutanoate Intermediate->Product Protonation

Caption: Main reaction pathway and major side products in the synthesis of this compound from γ-butyrolactone.

Troubleshooting_Workflow Start Synthesis of tert-Butyl 4-hydroxybutanoate CheckYield Check Yield and Purity Start->CheckYield LowYield Low Yield CheckYield->LowYield No HighPurity High Yield & Purity CheckYield->HighPurity Yes Polymerization Polymer Present? LowYield->Polymerization End Successful Synthesis HighPurity->End UnreactedGBL Unreacted GBL? Polymerization->UnreactedGBL No OptimizeConditions Optimize Reaction Conditions: - Lower Temperature - Slow Base Addition Polymerization->OptimizeConditions Yes IncreaseTime Increase Reaction Time/ Temperature Cautiously UnreactedGBL->IncreaseTime Yes Purify Purify by Column Chromatography UnreactedGBL->Purify No, other impurities OptimizeConditions->Start IncreaseTime->Start Purify->HighPurity

Caption: A troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purification of tert-Butyl 4-Hydroxybutanoate Oil

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of tert-butyl 4-hydroxybutanoate (B1227057). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this oily compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude tert-butyl 4-hydroxybutanoate oil synthesized from mono-tert-butyl succinate?

A1: The most common impurities are typically residual starting material (mono-tert-butyl succinate), the reducing agent byproducts (e.g., borate (B1201080) salts if using borane (B79455) reagents), and solvents used in the synthesis and workup (e.g., THF, ethyl acetate). Unreacted succinic acid or its salts may also be present if the starting material was not pure.

Q2: My final product is a yellow oil. Is this normal?

A2: A pale yellow color in the crude product is not uncommon.[1] However, for high-purity applications, the product should ideally be a colorless oil. The yellow color may indicate the presence of impurities or slight decomposition. Further purification is recommended to remove these color bodies.

Q3: What are the recommended storage conditions for this compound?

A3: It is recommended to store the compound in a refrigerator.[2] The tert-butyl ester group is sensitive to acidic conditions, which can lead to hydrolysis. Therefore, storage in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent degradation from atmospheric moisture and acidic gases.

Q4: Can I use distillation to purify this compound?

A4: Yes, vacuum distillation can be used for purification. The boiling point is reported as 73-74 °C at 2.0-3.0 Torr.[2] However, care must be taken as the hydroxyl group can promote decomposition at elevated temperatures. It is crucial to use a well-controlled vacuum and temperature to prevent degradation.

Q5: What analytical techniques are suitable for assessing the purity of this compound?

A5: The purity of this compound is commonly assessed by Gas Chromatography (GC), as indicated by commercial suppliers who often specify purity as ≥95.0% (GC). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is excellent for structural confirmation and can also be used for purity assessment, including quantitative NMR (qNMR).[3] GC-Mass Spectrometry (GC-MS) is useful for identifying volatile impurities.[3]

Troubleshooting Guides

Troubleshooting Liquid-Liquid Extraction
Problem Possible Cause Solution
Persistent Emulsion Formation during Aqueous Wash The crude oil may contain surfactant-like impurities or residual salts that stabilize the emulsion.1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase. 2. Gently swirl or rock the separatory funnel instead of vigorous shaking. 3. If the emulsion persists, filter the entire mixture through a pad of Celite or glass wool.
Low Recovery of Product in the Organic Layer 1. The product may have some solubility in the aqueous phase, especially if the pH is not optimal. 2. Insufficient extraction from the aqueous layer.1. Ensure the aqueous phase is saturated with a salt like NaCl to "salt out" the organic product. 2. Perform multiple extractions with smaller volumes of the organic solvent instead of one large extraction. 3. Check the pH of the aqueous layer; it should be neutral or slightly basic to ensure any acidic impurities are deprotonated and remain in the aqueous phase.
Product Contaminated with Acidic Impurities (e.g., mono-tert-butyl succinate) Incomplete neutralization during the workup.Wash the organic layer with a mild base such as a saturated sodium bicarbonate solution.[4] This will convert the acidic impurity into its salt, which is soluble in the aqueous phase. Follow with a water wash to remove any remaining bicarbonate.
Troubleshooting Column Chromatography
Problem Possible Cause Solution
Streaking or Tailing of the Product on the Column 1. The compound is highly polar and interacting strongly with the silica (B1680970) gel. 2. The sample was overloaded on the column. 3. The chosen solvent system is not optimal.1. Use a more polar eluent system. A gradient elution from a non-polar to a more polar solvent system can improve separation. 2. For highly polar compounds, consider using a different stationary phase like alumina (B75360) or reverse-phase silica.[5][6] 3. Ensure the sample is loaded in a minimal volume of solvent. Dry loading the sample onto silica gel can also improve peak shape.
Co-elution of Impurities with the Product The polarity of the impurity is very similar to the product.1. Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve better separation (a larger ΔRf). 2. Try a different solvent system. For example, if using hexane (B92381)/ethyl acetate (B1210297), try dichloromethane/methanol. 3. If the impurity is less polar, run a plug of silica gel with a less polar solvent to remove it before eluting the main product.
Product Decomposes on the Silica Gel Column The silica gel is acidic and can cause the hydrolysis of the tert-butyl ester or dehydration of the alcohol.1. Deactivate the silica gel by treating it with a small amount of a base like triethylamine (B128534) in the eluent.[6] 2. Use neutral or basic alumina as the stationary phase instead of silica gel.[6] 3. Perform a 2D TLC to confirm instability on silica.
Troubleshooting Vacuum Distillation
Problem Possible Cause Solution
Product Decomposes in the Distillation Flask (Darkening of the oil) The distillation temperature is too high.1. Ensure a good vacuum is achieved to lower the boiling point. 2. Use a Kugelrohr apparatus for short-path distillation to minimize the time the compound is exposed to high temperatures. 3. Ensure all acidic residues are removed before distillation, as they can catalyze decomposition.
Bumping or Uncontrolled Boiling 1. Inefficient stirring or lack of boiling chips. 2. Rapid heating.1. Use a magnetic stir bar and stir vigorously. 2. Heat the distillation flask slowly and evenly using an oil bath. 3. Ensure the system is free of leaks to maintain a stable vacuum.
Product Does Not Distill at the Expected Temperature/Pressure 1. The vacuum gauge is inaccurate. 2. The system has a leak. 3. The product is contaminated with a higher boiling impurity.1. Calibrate or check the vacuum gauge. 2. Check all joints and connections for leaks. 3. Consider purifying the crude oil by another method like column chromatography before distillation.

Experimental Protocols

Protocol 1: General Workup and Liquid-Liquid Extraction

This protocol is adapted from the workup of a similar synthesis.[1]

  • Quenching the Reaction: After the reaction is complete, cool the reaction mixture to 0 °C and slowly add water to quench any remaining reducing agent.

  • Solvent Addition: Add ethyl acetate to the mixture to dissolve the organic product.[1]

  • Aqueous Wash: Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with water.[1]

    • Wash with a saturated solution of sodium bicarbonate to remove any acidic impurities.[4]

    • Wash with brine to facilitate phase separation.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.[1] Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound oil.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is a general guide for the purification of polar, oily compounds.[4][6]

  • TLC Analysis: Determine a suitable eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.4 for the product.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using the chosen eluent.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude oil in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (about 2-3 times the mass of the crude oil) to the solution.

    • Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[7]

    • Carefully add this powder to the top of the packed column.

  • Elution: Elute the column with the chosen solvent system. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, may provide better separation.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound oil.

Visualizations

Purification_Workflow cluster_purification Purification Options crude_product Crude tert-Butyl 4-Hydroxybutanoate Oil workup Aqueous Workup (Water, NaHCO3, Brine) crude_product->workup extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) workup->extraction drying Drying and Concentration extraction->drying purified_oil Purified Oil drying->purified_oil If sufficiently pure column_chrom Column Chromatography drying->column_chrom If impurities remain distillation Vacuum Distillation drying->distillation For volatile impurities analysis Purity Analysis (GC, NMR) purified_oil->analysis column_chrom->purified_oil distillation->purified_oil

Caption: General workflow for the purification of this compound oil.

Troubleshooting_Logic cluster_impurity_type Impurity Type cluster_solution Purification Strategy start Impure Oily Product check_impurities Identify Impurities (TLC, GC-MS, NMR) start->check_impurities acidic Acidic/ Water-Soluble check_impurities->acidic polar_organic Polar Organic check_impurities->polar_organic non_polar Non-Polar check_impurities->non_polar thermal_labile Thermally Labile check_impurities->thermal_labile extraction_wash Aqueous Wash (e.g., NaHCO3) acidic->extraction_wash column Column Chromatography polar_organic->column non_polar->column thermal_labile->column Preferred distill Vacuum Distillation thermal_labile->distill Use with caution

Caption: Decision-making flowchart for selecting a purification strategy.

References

Technical Support Center: Optimizing Reaction Conditions for tert-Butylation of Phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the tert-butylation of phenol (B47542).

Frequently Asked Questions (FAQs)

Q1: What are the primary products of the tert-butylation of phenol?

The reaction between phenol and a tert-butylating agent typically yields a mixture of mono-, di-, and tri-substituted phenols. The main products are 2-tert-butylphenol (B146161) (2-TBP), 4-tert-butylphenol (B1678320) (4-TBP), 2,4-di-tert-butylphenol (B135424) (2,4-DTBP), and 2,6-di-tert-butylphenol (B90309) (2,6-DTBP).[1] In some cases, 2,4,6-tri-tert-butylphenol (B181104) (2,4,6-TTBP) can also be formed.[2] Under certain conditions, especially with weaker acid catalysts, tert-butyl phenyl ether (TBPE) may be observed as an initial product.[2]

Q2: What are the most common tert-butylating agents?

Commonly used tert-butylating agents include tert-butyl alcohol (TBA), isobutylene, and methyl tert-butyl ether (MTBE).[3][4] The choice of agent can influence the reaction conditions and the catalyst system employed.

Q3: What types of catalysts are used for this reaction?

A wide range of acid catalysts can be employed for the tert-butylation of phenol. These include:

  • Homogeneous catalysts: Mineral acids like H₂SO₄, H₃PO₄, and Lewis acids such as AlCl₃ and BF₃.[1][2]

  • Heterogeneous catalysts: Solid acid catalysts are often preferred due to their ease of separation and potential for reuse. Examples include cation-exchange resins, zeolites (like H-β and ZSM-5), mesoporous materials (such as Al-MCM-41), and modified clays (B1170129) (e.g., Fe-bentonite).[1][2][3][4][5]

Q4: How can I control the selectivity towards a specific isomer (e.g., 4-TBP)?

Product selectivity is influenced by several factors, including the choice of catalyst, reaction temperature, and reaction time.[2] Generally, para-selectivity (for 4-TBP) is favored by moderately acidic catalysts and can be optimized by adjusting the reaction conditions. For instance, using certain zeolites or modified clays has been shown to enhance the selectivity for 4-TBP.[3][5] The formation of the ortho-isomer (2-TBP) is kinetically favored but can isomerize to the more thermodynamically stable para-isomer, especially in moderately acidic media.[1]

Q5: What are the environmental considerations for this reaction?

Traditional mineral acid catalysts can cause equipment corrosion and generate acidic waste, posing environmental concerns.[1] The use of solid acid catalysts is considered a greener approach as they are often recyclable and can be easily separated from the reaction mixture, minimizing waste generation.[3]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or no conversion of phenol 1. Inactive or insufficient catalyst. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Catalyst deactivation due to impurities or coking.1. Increase catalyst loading or use a more active catalyst. Ensure the catalyst is properly activated if required. 2. Gradually increase the reaction temperature. A temperature range of 70-230°C is often reported.[1][5] 3. Extend the reaction time. Monitor the reaction progress using techniques like GC. 4. Use purified reactants. For solid catalysts, consider regeneration through calcination or washing.
Low selectivity for the desired product (e.g., high formation of undesired isomers) 1. Inappropriate catalyst for the desired selectivity. 2. Reaction temperature is not optimal. 3. Incorrect molar ratio of reactants.1. Select a catalyst known for its selectivity towards the desired isomer. For example, some zeolites and modified clays show high selectivity for 4-TBP.[3][5] 2. Optimize the reaction temperature. Higher temperatures may favor the formation of thermodynamically more stable isomers. 3. Vary the phenol to tert-butylating agent molar ratio. A common range is 1:1 to 1:4.[1]
Formation of tert-butyl phenyl ether (TBPE) 1. Use of a weak acid catalyst. 2. Reaction is in its early stages.1. Employ a stronger acid catalyst to favor C-alkylation over O-alkylation. 2. TBPE is often an intermediate. Increasing the reaction time may lead to its conversion to the desired alkylated phenols.[2]
Catalyst deactivation after a few runs (for solid catalysts) 1. Fouling of the catalyst surface by coke or heavy byproducts. 2. Leaching of active sites.1. Regenerate the catalyst. This can often be done by calcination at high temperatures to burn off organic deposits. 2. Choose a more stable catalyst support or modify the catalyst to enhance the stability of the active sites.
Difficulty in separating the catalyst from the reaction mixture 1. Use of a homogeneous catalyst.1. Switch to a heterogeneous (solid acid) catalyst which can be easily separated by filtration.

Data Presentation: Comparison of Catalytic Systems

The following tables summarize quantitative data from various studies on the tert-butylation of phenol, providing a comparison of different catalytic systems and reaction conditions.

Table 1: Performance of Different Catalysts in tert-Butylation of Phenol with tert-Butyl Alcohol (TBA)

CatalystPhenol:TBA Molar RatioTemperature (°C)Reaction Time (h)Phenol Conversion (%)Selectivity (%)Reference
Phosphorus Pentoxide1:2230660-70>60 (for 4-TBP)[1]
Metal Exchanged Iron Pillared Montmorillonite1:3200-5496.4 (for 4-TBP)[1]
Al/SBA-151:5190-89.1760.77 (for 4-TBP)[1]
Hierarchical Silica-Alumina1:2.5145-87.562.7 (for 2,4-DTBP)[2]
[HIMA]OTs (Ionic Liquid)-702>95 (TBA Conversion)57.6 (for 4-TBP)[5][6]
Fe-bentonite1:1080-100 (TBA Conversion)81 (for 4-TBP)[3][4]

Experimental Protocols

Example Protocol for tert-Butylation of Phenol using a Solid Acid Catalyst

This protocol is a general guideline and may require optimization based on the specific catalyst and desired products.

1. Materials:

  • Phenol

  • tert-Butyl alcohol (TBA)

  • Solid acid catalyst (e.g., Fe-bentonite, zeolites)

  • Solvent (if necessary, e.g., n-heptane)

  • Nitrogen or Argon gas for inert atmosphere

2. Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Thermometer or temperature probe

  • Heating mantle

  • Apparatus for filtration (e.g., Büchner funnel)

  • Rotary evaporator

  • Gas chromatograph (GC) for analysis

3. Procedure:

  • Catalyst Activation (if required): The solid acid catalyst may need to be activated before use. This is typically done by heating it in an oven at a specific temperature for several hours to remove adsorbed water.

  • Reaction Setup: Assemble the three-necked flask with a reflux condenser, a thermometer, and a magnetic stir bar. Purge the system with an inert gas like nitrogen.

  • Charging Reactants: Add phenol and the solvent (if used) to the flask. Begin stirring and heat the mixture to the desired reaction temperature.

  • Catalyst Addition: Once the desired temperature is reached, add the pre-weighed solid acid catalyst to the reaction mixture.

  • tert-Butylating Agent Addition: Slowly add the tert-butyl alcohol (TBA) to the reaction mixture.

  • Reaction Monitoring: Maintain the reaction at the desired temperature and stirring speed. Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by GC to determine the conversion of phenol and the product distribution.

  • Reaction Work-up: After the reaction is complete (as determined by GC analysis), cool the mixture to room temperature.

  • Catalyst Separation: Separate the solid catalyst from the reaction mixture by filtration. The catalyst can be washed with a suitable solvent, dried, and potentially reused.

  • Product Isolation: Remove the solvent from the filtrate using a rotary evaporator. The resulting crude product can be further purified by distillation or chromatography if necessary.

Visualizations

Reaction_Mechanism cluster_catalyst Catalyst Surface cluster_reaction Electrophilic Aromatic Substitution tert_butanol tert-Butanol tert_butyl_carbocation tert-Butyl Carbocation tert_butanol->tert_butyl_carbocation Protonation H_plus H+ H2O H₂O tert_butyl_carbocation->H2O Dehydration Phenol Phenol tert_butyl_carbocation->Phenol Intermediate Wheland Intermediate Phenol->Intermediate + tert-Butyl Carbocation Products 2-TBP, 4-TBP Intermediate->Products - H+ Products->H_plus Regenerates catalyst Experimental_Workflow Start Start Reactant_Prep Prepare Phenol and tert-Butylating Agent Start->Reactant_Prep Catalyst_Prep Activate/Prepare Catalyst Start->Catalyst_Prep Reaction_Setup Set up Reaction Vessel (Inert Atmosphere) Reactant_Prep->Reaction_Setup Catalyst_Prep->Reaction_Setup Reaction Heat to Desired Temperature Add Catalyst and Reactants Reaction_Setup->Reaction Monitoring Monitor Reaction (e.g., by GC) Reaction->Monitoring Workup Cool and Quench Reaction Monitoring->Workup Reaction Complete Separation Filter to Separate Catalyst Workup->Separation Purification Purify Product (e.g., Distillation) Separation->Purification Analysis Analyze Final Product (e.g., GC, NMR) Purification->Analysis End End Analysis->End Troubleshooting_Tree Problem Low Product Yield Check_Conversion Check Phenol Conversion Problem->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion Low High_Conversion High Conversion Check_Conversion->High_Conversion High Troubleshoot_Conversion Increase Temp/Time Increase Catalyst Load Check Catalyst Activity Low_Conversion->Troubleshoot_Conversion Check_Selectivity Check Product Selectivity High_Conversion->Check_Selectivity Low_Selectivity Low Selectivity for Desired Product Check_Selectivity->Low_Selectivity Low Good_Yield Good Yield Check_Selectivity->Good_Yield High Troubleshoot_Selectivity Optimize Temperature Change Catalyst Adjust Molar Ratio Low_Selectivity->Troubleshoot_Selectivity

References

Technical Support Center: Optimizing Silica Gel Chromatography for Polar Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the efficiency of silica (B1680970) gel chromatography for polar compounds. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why are my polar compounds sticking to the top of the silica gel column and not eluting?

This is a common issue caused by strong interactions between highly polar analytes and the polar silica gel stationary phase.[1][2] Polar compounds can form strong hydrogen bonds with the silanol (B1196071) groups on the silica surface, leading to excessively long retention times or complete retention.[1][3]

To address this, consider the following solutions:

  • Increase Mobile Phase Polarity: Gradually increase the polarity of your eluent. For instance, if you are using a hexane/ethyl acetate (B1210297) system, increase the percentage of ethyl acetate. For very polar compounds, you may need to switch to a more polar solvent system, such as dichloromethane (B109758)/methanol (B129727).[4][5]

  • Use Mobile Phase Additives: For acidic or basic polar compounds, adding a small amount of a modifier to the mobile phase can significantly improve elution.

    • For basic compounds , add a small amount of a competing base like triethylamine (B128534) (TEA) or a few drops of ammonium (B1175870) hydroxide (B78521) to the eluent.[2][5][6] This will neutralize the acidic silanol groups on the silica surface, reducing their interaction with your basic analyte.[7]

    • For acidic compounds , adding a small amount of acetic acid or formic acid can help.[2][6]

  • Consider Alternative Chromatography Modes: If increasing solvent polarity is not effective, you may need to switch to a different chromatographic technique.

    • Reverse-Phase Chromatography: The stationary phase is nonpolar (like C18), and the mobile phase is polar. This is often a good choice for highly polar compounds.[2][8]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of very polar compounds. It uses a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of an organic solvent and a small amount of water.[1][9][10][11][12]

Q2: My polar compound is streaking or showing significant peak tailing on the TLC plate and column. What can I do to get symmetrical peaks?

Peak tailing for polar compounds on silica gel is often due to secondary interactions between the analyte and the active silanol groups on the silica surface.[2] This is particularly common for basic compounds.[7][13]

Here are some strategies to improve peak shape:

  • Mobile Phase Modifiers:

    • For basic compounds, adding a competing base like triethylamine (TEA) at a concentration of 0.1-2.0% to the mobile phase can suppress the interaction with silanol groups and improve peak shape.[6][7]

    • For acidic compounds, adding acetic or formic acid (0.1–2.0%) can have a similar beneficial effect.[6]

  • Adjust Mobile Phase pH: Controlling the pH of the mobile phase can help to keep the analyte in a neutral form, reducing strong ionic interactions with the silica surface.[7][14]

  • Sample Overload: Ensure you are not overloading the column, as this can lead to peak distortion.[6][14] Try running the separation again with a more diluted sample.[6]

  • Alternative Stationary Phases: Consider using a different stationary phase.

    • Alumina (B75360): Available in acidic, basic, and neutral forms, alumina can sometimes provide better separation for certain polar compounds.[2]

    • Bonded Phases: Amino- or cyano-bonded silica phases can offer different selectivity for polar compounds.[9][15]

Troubleshooting Guide

Problem: My polar compound will not move from the baseline on the TLC plate, even with highly polar solvents.

This indicates very strong adsorption to the silica.

  • Solution 1: Use a more aggressive polar solvent system. A common system for very polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH). You can start with 5% MeOH in DCM and increase the MeOH concentration as needed.[5] For stubborn basic compounds, a solution of 1-10% of 10% ammonium hydroxide in methanol, added to dichloromethane, can be effective.[2][16]

  • Solution 2: Switch to a different stationary phase. For extremely polar compounds, reverse-phase silica or a HILIC column may be more suitable.[2][17]

Problem: My polar compounds are co-eluting and I can't achieve good separation.

Poor resolution between polar compounds is a frequent challenge.

  • Solution 1: Optimize the solvent system. Try a three-component solvent system to fine-tune the selectivity. For example, adding a small amount of methanol to a dichloromethane/ethyl acetate mixture can sometimes improve separation.

  • Solution 2: Use a shallower gradient. If using flash chromatography with a gradient, a shallower gradient profile may improve the resolution between closely eluting peaks.[14][18]

  • Solution 3: Explore alternative stationary phases. Different stationary phases will have different selectivities. Consider trying alumina, or bonded phases like diol or amine columns.[2][19]

Data Presentation

Table 1: Common Solvent Systems for Silica Gel Chromatography of Polar Compounds

Solvent System Components (Polarity increases down the table)Typical RatiosComments
Ethyl Acetate / Hexane50-100% Ethyl AcetateA standard system for moderately polar compounds.[4][5]
Acetone / Hexane30-70% AcetoneSimilar polarity to Ethyl Acetate/Hexane.
Dichloromethane / Methanol1-20% MethanolA versatile and more polar system for a wide range of polar compounds.[5][20]
Ethyl Acetate / Methanol1-15% MethanolA "greener" alternative to DCM/MeOH.[4]
Dichloromethane / Methanol / Ammonium Hydroxidee.g., 90:10:1Effective for eluting polar, basic compounds like amines.[4][5]

Table 2: Comparison of Chromatographic Modes for Polar Compound Purification

Chromatographic ModeStationary PhaseMobile PhaseBest Suited ForKey Advantages
Normal Phase (NP) Polar (e.g., Silica, Alumina)Non-polar organic solventsModerately polar compoundsWell-established, readily available materials.
Reverse Phase (RP) Non-polar (e.g., C18)Polar (e.g., Water/Acetonitrile, Water/Methanol)Highly polar and ionic compounds that are not retained in NP.[2]Excellent for very water-soluble compounds.
HILIC Polar (e.g., Silica, Diol, Amide)High organic content with a small amount of aqueous bufferVery polar, hydrophilic compounds.[9][10][11]Good retention of highly polar analytes, compatible with MS detection.[9][11]

Experimental Protocols

Protocol 1: Stability Test of a Compound on Silica Gel (2D TLC)

Objective: To determine if a compound is stable on silica gel.[2][17]

Methodology:

  • Spotting: On a square TLC plate, spot your compound in one of the bottom corners, keeping the spot small and concentrated.[2]

  • First Elution: Develop the plate in a suitable solvent system.

  • Drying: After the first run, remove the plate and allow it to dry completely until all solvent has evaporated.[2]

  • Second Elution: Rotate the plate 90 degrees so that the line of separated spots from the first run is now at the bottom. Develop the plate again in the same solvent system.[2]

  • Analysis: Visualize the plate. If the compound is stable, all spots will lie on the diagonal of the plate. If the compound is degrading on the silica, new spots will appear off the diagonal.[2][17]

Protocol 2: Dry Loading a Sample for Column Chromatography

Objective: To load a sample that has poor solubility in the column eluent.[2][21]

Methodology:

  • Dissolve your sample in a suitable solvent (e.g., DCM, Acetone).[2]

  • Add dry silica gel (approximately 10-20 times the mass of your sample).[2][21]

  • Evaporate the solvent using a rotary evaporator until a free-flowing powder is obtained.[2][21]

  • Carefully add the dry, sample-adsorbed silica onto the top of your packed column.

  • Add a protective layer of sand on top of the sample layer and begin eluting with your chosen solvent system.[2]

Visualizations

Troubleshooting_Workflow start Start: Polar Compound Purification Issue issue Identify the Primary Issue start->issue strong_retention Compound Stuck at Origin? issue->strong_retention Retention peak_tailing Poor Peak Shape (Tailing/Streaking)? issue->peak_tailing Peak Shape poor_resolution Co-eluting Compounds? issue->poor_resolution Separation strong_retention->peak_tailing No increase_polarity Increase Mobile Phase Polarity strong_retention->increase_polarity Yes peak_tailing->poor_resolution No add_modifier Add Mobile Phase Modifier (e.g., TEA, Acetic Acid) peak_tailing->add_modifier Yes optimize_solvent Optimize Solvent System (e.g., 3-component) poor_resolution->optimize_solvent Yes end Resolution Achieved poor_resolution->end No, problem solved use_additives Use Mobile Phase Additives (Acid/Base) increase_polarity->use_additives change_mode1 Consider Alternative Mode (HILIC/Reverse Phase) use_additives->change_mode1 change_mode1->end check_loading Check for Column Overloading add_modifier->check_loading change_sp1 Try Alternative Stationary Phase (Alumina, Bonded Phase) check_loading->change_sp1 change_sp1->end shallow_gradient Use a Shallower Gradient optimize_solvent->shallow_gradient change_sp2 Try Alternative Stationary Phase shallow_gradient->change_sp2 change_sp2->end

Caption: A troubleshooting decision tree for common issues in polar compound chromatography.

Chromatography_Mode_Selection compound Polar Compound Properties is_ionic Is the compound ionic? compound->is_ionic is_very_polar Is the compound very polar/hydrophilic? is_ionic->is_very_polar No reverse_phase Reverse Phase is_ionic->reverse_phase Yes normal_phase Normal Phase (with additives) is_very_polar->normal_phase No (Moderately Polar) hilic HILIC is_very_polar->hilic Yes

Caption: A logical guide for selecting the appropriate chromatography mode for polar compounds.

References

Technical Support Center: Processing and Handling of Poly(4-hydroxybutyrate) (P4HB)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for poly(4-hydroxybutyrate) (P4HB). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of P4HB during processing. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poly(4-hydroxybutyrate) (P4HB) degradation during melt processing?

A1: The primary causes of P4HB degradation during melt processing, such as extrusion and injection molding, are excessive temperature, long residence times, and high shear stress. P4HB has a relatively low melting temperature (around 60°C), but it is often processed at much higher temperatures (above 150°C) due to its high melt viscosity.[1] This prolonged exposure to elevated temperatures can lead to thermal degradation, resulting in a reduction of molecular weight, loss of mechanical properties, and discoloration (yellowing) of the final product. The main degradation mechanism at temperatures below 300°C is an "unzipping" reaction from the hydroxyl end of the polymer chain, which releases γ-butyrolactone. At higher temperatures, random chain scission through a cis-elimination reaction becomes more prevalent.

Q2: What is the recommended processing temperature range for P4HB?

A2: While P4HB has a low melting point, its high melt viscosity requires processing temperatures significantly above this. A general recommendation is to keep the melt temperature as low as possible while still ensuring proper flow and mold filling. For injection molding, melt temperatures of at least 150°C are often necessary.[1] Specific temperature profiles for extrusion and injection molding should be carefully optimized for each specific grade of P4HB and equipment. It is crucial to minimize the time the polymer spends at elevated temperatures to prevent degradation.

Q3: How can I minimize the molecular weight loss of P4HB during processing?

A3: To minimize molecular weight loss, consider the following:

  • Temperature Control: Use the lowest possible processing temperature that allows for adequate melt flow.

  • Residence Time: Reduce the time the polymer is in the molten state. This can be achieved by using smaller extruder barrels for smaller jobs, increasing screw speed (while monitoring for excessive shear), and minimizing the length of transfer lines.[2]

  • Shear Rate: While higher screw speeds can reduce residence time, they also increase shear, which can contribute to degradation. A balance must be found for optimal processing.

  • Drying: P4HB is a polyester (B1180765) and can be susceptible to hydrolytic degradation at high temperatures if moisture is present. Ensure the resin is thoroughly dried to a moisture content of less than 0.05% by weight before processing.[1]

  • Use of Stabilizers: Incorporating thermal stabilizers, such as antioxidants and acid scavengers, can help protect the polymer from degradation during processing.

Q4: What types of stabilizers are recommended for P4HB?

A4: For polyesters like P4HB, a combination of primary and secondary antioxidants is often effective.

  • Primary Antioxidants (Radical Scavengers): Hindered phenols are a common choice.[3][4][5] They interrupt the free-radical chain reactions that lead to oxidative degradation.

  • Secondary Antioxidants (Peroxide Decomposers): Phosphites are frequently used to break down hydroperoxides that can initiate degradation.[3][6][7]

  • Acid Scavengers: Catalyst residues from polymerization or acidic degradation byproducts can accelerate degradation. Acid scavengers like hydrotalcite can neutralize these acidic species.[8][9][10][11][12]

The optimal type and concentration of stabilizers will depend on the specific processing conditions and the grade of P4HB. It is recommended to start with low concentrations (e.g., 0.1-0.5 wt%) and optimize based on the observed stability of the polymer.

Troubleshooting Guides

Issue 1: Yellowing of P4HB after Processing
Potential Cause Recommended Action
Excessive Processing Temperature Lower the barrel and nozzle temperatures in increments of 5°C and observe the effect on color. Ensure thermocouples are properly calibrated.
Long Residence Time Decrease the cycle time in injection molding. For extrusion, consider increasing the screw speed to reduce the time the polymer spends in the barrel. If possible, use an extruder with a smaller barrel capacity for smaller runs.[2]
Oxidative Degradation Ensure processing is done in an inert atmosphere (e.g., nitrogen blanket) if possible. Incorporate a combination of primary (hindered phenol) and secondary (phosphite) antioxidants into the formulation.
Contamination Thoroughly purge the processing equipment before introducing P4HB to remove any residual polymer or contaminants.
Issue 2: Reduced Mechanical Properties (e.g., brittleness, low tensile strength)
Potential Cause Recommended Action
Significant Molecular Weight Reduction This is the most likely cause. Address this by optimizing processing conditions as outlined in the FAQs (lower temperature, shorter residence time). Use Gel Permeation Chromatography (GPC) to quantify the molecular weight before and after processing to correlate with mechanical properties.
Improper Cooling In injection molding, ensure the mold temperature is uniform and allows for a sufficient cooling rate. For P4HB, mold temperatures can vary, and optimization is needed for the specific part geometry.
Presence of Moisture Ensure the P4HB resin is dried to a moisture content below 0.05 wt% before processing to prevent hydrolytic degradation.
Degradation from Acidic Residues Incorporate an acid scavenger, such as hydrotalcite, into the formulation to neutralize any acidic species that may be catalyzing degradation.

Quantitative Data

Table 1: Recommended Injection Molding Parameters for P4HB

ParameterRecommended Setting
Melt Temperature At least 150°C
Moisture Content < 0.05% by weight
Screw and Barrel Temperature 120°C to 220°C
Screw Speed ~30 rpm
Data adapted from a patent on P4HB injection molding.[1]

Note: These are starting parameters and should be optimized for your specific application and equipment. The effect of processing temperature on P4HB molecular weight is significant; higher temperatures generally lead to a greater reduction in molecular weight.

Experimental Protocols

Protocol 1: Molecular Weight Determination by Gel Permeation Chromatography (GPC)

This protocol is a general guideline and should be adapted based on the specific instrument and columns used. It is based on principles outlined in ASTM D5296.[5]

Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of P4HB.

Materials:

  • P4HB sample (pre- and post-processing)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (HPLC grade)

  • Polystyrene or polymethyl methacrylate (B99206) (PMMA) standards of known molecular weight

  • 0.2 µm PTFE syringe filters

Instrumentation:

  • GPC system with a refractive index (RI) detector

  • GPC columns suitable for polyesters in HFIP

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase (e.g., HFIP with a salt like potassium trifluoroacetate (B77799) for improved performance) and degas it thoroughly.

  • Standard Preparation: Prepare a series of standards of known molecular weight (e.g., 5-7 standards covering a range from 10³ to 10⁶ g/mol ) at a concentration of approximately 1 mg/mL in the mobile phase.

  • Sample Preparation: Accurately weigh 2-5 mg of the P4HB sample and dissolve it in 1 mL of the mobile phase. Gentle heating may be required for complete dissolution.

  • Filtration: Filter the standard and sample solutions through a 0.2 µm PTFE syringe filter into autosampler vials.

  • GPC Analysis:

    • Equilibrate the GPC system with the mobile phase until a stable baseline is achieved.

    • Inject the standards to generate a calibration curve.

    • Inject the P4HB samples.

  • Data Analysis: Using the GPC software, create a calibration curve from the retention times of the standards. Calculate Mn, Mw, and PDI for the P4HB samples based on this calibration.

Protocol 2: Thermal Properties Analysis by Differential Scanning Calorimetry (DSC)

This protocol is based on principles outlined in ASTM D3418.[6][13]

Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of P4HB.

Materials:

  • P4HB sample (5-10 mg)

  • Aluminum DSC pans and lids

Instrumentation:

  • Differential Scanning Calorimeter

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the P4HB sample into an aluminum DSC pan and seal it with a lid.

  • DSC Analysis (Heat-Cool-Heat Cycle):

    • Place the sample pan and an empty reference pan in the DSC cell.

    • First Heating Scan: Heat the sample from a low temperature (e.g., -80°C) to a temperature above its melting point (e.g., 100°C) at a controlled rate (e.g., 10°C/min). This scan provides information on the thermal history of the "as-received" material.

    • Cooling Scan: Hold the sample at the high temperature for a few minutes to erase its thermal history, then cool it to the starting low temperature at a controlled rate (e.g., 10°C/min).

    • Second Heating Scan: Heat the sample again at the same controlled rate to observe the thermal transitions of the material with a controlled thermal history.

  • Data Analysis:

    • Determine Tg from the midpoint of the step change in the heat flow curve.

    • Determine Tm from the peak of the melting endotherm.

    • Calculate the percent crystallinity (%Xc) using the following formula: %Xc = (ΔHm / ΔHm°) * 100 where ΔHm is the heat of fusion of the sample (obtained by integrating the area of the melting peak) and ΔHm° is the theoretical heat of fusion for 100% crystalline P4HB (a literature value).

Protocol 3: Thermal Stability Assessment by Thermogravimetric Analysis (TGA)

This protocol is based on principles outlined in ASTM E1131.[3][4][8][14][15]

Objective: To evaluate the thermal stability of P4HB and determine its decomposition temperature.

Materials:

Instrumentation:

  • Thermogravimetric Analyzer

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the P4HB sample into a TGA pan.

  • TGA Analysis:

    • Place the sample pan in the TGA furnace.

    • Heat the sample from room temperature to a high temperature (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min or 20°C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis:

    • Plot the sample weight as a function of temperature.

    • Determine the onset temperature of decomposition (the temperature at which significant weight loss begins).

    • Determine the temperature of maximum decomposition rate from the peak of the derivative of the TGA curve (DTG curve).

Visualizations

GPC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GPC Analysis cluster_data Data Processing weigh Weigh P4HB Sample & Standards dissolve Dissolve in HFIP weigh->dissolve filter Filter through 0.2 µm filter dissolve->filter equilibrate Equilibrate GPC System filter->equilibrate inject_std Inject Standards equilibrate->inject_std inject_sample Inject P4HB Sample inject_std->inject_sample calibrate Generate Calibration Curve inject_std->calibrate calculate Calculate Mn, Mw, PDI inject_sample->calculate calibrate->calculate report report calculate->report Report Results

Caption: Workflow for GPC Analysis of P4HB.

DSC_Workflow start Weigh 5-10 mg P4HB into DSC pan heat1 1st Heat (e.g., -80°C to 100°C at 10°C/min) start->heat1 cool Cool (e.g., 100°C to -80°C at 10°C/min) heat1->cool heat2 2nd Heat (e.g., -80°C to 100°C at 10°C/min) cool->heat2 analyze Analyze Thermogram for Tg, Tm, % Crystallinity heat2->analyze TGA_Workflow start Weigh 5-10 mg P4HB into TGA pan heat Heat from RT to 600°C at 10°C/min under N2 start->heat record Record Weight Loss vs. Temperature heat->record analyze Determine Decomposition Temperature record->analyze Degradation_Pathway P4HB Poly(4-hydroxybutyrate) Degradation Thermal Stress (>150°C) P4HB->Degradation Unzipping Unzipping Reaction (<300°C) Degradation->Unzipping ChainScission Random Chain Scission (>300°C) Degradation->ChainScission Products1 γ-butyrolactone Unzipping->Products1 Products2 Lower MW P4HB + Crotonate end-groups ChainScission->Products2

References

Technical Support Center: Troubleshooting tert-Butyl Protecting Group Removal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides solutions to common issues encountered during the acid-catalyzed removal of tert-butyl (tBu) protecting groups from esters, ethers, and carbamates (Boc). It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side-product formation during tert-butyl deprotection?

A1: The main issue arises from the generation of a reactive tert-butyl cation (tBu⁺) intermediate when the protecting group is cleaved with a strong acid, such as trifluoroacetic acid (TFA).[1] This carbocation can then alkylate nucleophilic residues within the molecule, leading to undesired modifications.[1][2]

Q2: Which functional groups or amino acid residues are most susceptible to alkylation by the tert-butyl cation?

A2: Functional groups and amino acid side chains that are nucleophilic are particularly vulnerable to alkylation. These include:

  • Tryptophan (Trp): The indole (B1671886) ring is highly nucleophilic and prone to tert-butylation.[1]

  • Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium (B1226848) salt.[1][2]

  • Cysteine (Cys): The free thiol group is a prime target for S-tert-butylation.[1][3]

  • Tyrosine (Tyr): The phenolic ring can undergo alkylation.[1]

  • Serine (Ser) and Threonine (Thr): The hydroxyl groups are also susceptible to this side reaction.[3]

Q3: What are scavengers and how do they prevent side reactions?

A3: Scavengers are reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[1][3] By reacting with the tBu⁺ cation more readily than the sensitive residues of the substrate, they prevent the formation of alkylated side products.[1]

Q4: My deprotection reaction appears to be incomplete. What are the common causes?

A4: Incomplete deprotection can result from several factors:

  • Insufficient Acid: The concentration or number of equivalents of the acid may be too low, especially for substrates containing tBu-protected serine or threonine.[4]

  • Inadequate Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Some protecting groups are removed more slowly and may require extended reaction times.[4]

  • Steric Hindrance: The accessibility of the tert-butyl group to the acid can be limited by the surrounding molecular structure.[4]

  • Low Temperature: Most deprotections are performed at room temperature; lower temperatures will decrease the reaction rate.[4]

Signs of incomplete deprotection include a complex mixture of products and the presence of starting material, often observed via HPLC or LC-MS analysis.[1]

Q5: Can I selectively remove a Boc group in the presence of a tert-butyl ester?

A5: Yes, this is often achievable under carefully controlled, milder acidic conditions. The Boc group is generally more sensitive to acid than a tert-butyl ester.[5] However, for more robust selectivity, employing an orthogonal protecting group strategy is recommended.[5] Some methods use reagents like TMSCl in specific solvent systems or anhydrous HCl to achieve this selectivity.[6] Lewis acids like zinc bromide (ZnBr₂) have also been used for chemoselective hydrolysis of tert-butyl esters in the presence of other acid-labile groups.[7]

Troubleshooting Guides

Issue 1: Formation of Unexpected Side Products

Symptoms: Analysis by HPLC or LC-MS reveals unexpected peaks, often with a mass increase corresponding to the addition of a tert-butyl group (+56 Da).[3]

Cause: Alkylation of nucleophilic functional groups by the tert-butyl cation generated during acid cleavage.[1]

Solution: Incorporate a scavenger or a cocktail of scavengers into the deprotection reagent. The choice of scavenger is critical and depends on the specific residues present in your compound.[1][4]

Data Presentation: Scavenger Selection

The following table summarizes common scavengers and their primary targets.

ScavengerTarget Residue(s) / PurposeTypical ConcentrationCitation(s)
Triisopropylsilane (TIS) General tBu⁺ scavenger, highly effective for Trt cations (from Cys, His, Asn, Gln).2.5% - 5% (v/v)[1][4]
Water (H₂O) Hydrolyzes tBu⁺ cations.2.5% - 5% (v/v)[4]
Thioanisole Reduces S-t-butylation of Cysteine; helps remove Arg(Pmc/Mtr) groups.5% (v/v)[1][3][4]
Dimethyl Sulfide (DMS) Effective at reducing S-t-butylation of Cysteine.10% (v/v)[3]
Ethanedithiol (EDT) Scavenger for Cysteine; prevents tryptophan oxidation.2.5% (v/v)[1]
m-Cresol / Anisole General scavengers.5% (v/v)[1][3]

A highly effective and general-purpose cleavage cocktail for many peptides is TFA/TIS/H₂O (95:2.5:2.5 v/v/v) .[1] For peptides with multiple sensitive residues, more complex mixtures like "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) may be necessary.[1]

Issue 2: Incomplete Deprotection

Symptoms: The starting material remains in the reaction mixture after the standard reaction time, as confirmed by TLC, HPLC, or LC-MS.[1]

Cause & Solution Workflow:

G start Incomplete Deprotection Observed check_acid Check Acid: Is concentration sufficient? (e.g., >90% TFA) start->check_acid increase_acid Solution: Increase acid concentration or use a stronger acid. check_acid->increase_acid No check_time Check Reaction Time: Was it sufficient for known slow-cleaving groups? check_acid->check_time Yes end Deprotection Complete increase_acid->end increase_time Solution: Increase reaction time (e.g., from 2h to 4h+). check_time->increase_time No check_temp Check Temperature: Was reaction run below room temperature? check_time->check_temp Yes increase_time->end increase_temp Solution: Ensure reaction is at room temperature. check_temp->increase_temp No check_temp->end Yes increase_temp->end G cluster_deprotection 1. Deprotection cluster_side_reaction 2a. Side Reaction (Undesired) cluster_scavenging 2b. Scavenging (Desired) R-O-tBu Protected Substrate (R-O-tBu) tBu+ tert-Butyl Cation (tBu⁺) R-O-tBu->tBu+ + H⁺ H+ TFA (H⁺) R-OH Deprotected Product (R-OH) tBu_side tBu⁺ tBu+->tBu_side tBu_scav tBu⁺ tBu+->tBu_scav Nuc Nucleophilic Residue (e.g., Trp, Cys) Side_Product Alkylated Side Product (Nuc-tBu) Nuc->Side_Product + tBu⁺ Scav Scavenger (e.g., TIS, EDT) Trapped Trapped Cation (Scav-tBu) Scav->Trapped + tBu⁺

References

Technical Support Center: Enantioselective Hydrogenation of t-Butyl 4-Halogenoacetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the enantioselective hydrogenation of t-butyl 4-halogenoacetoacetate and related β-keto esters.

Frequently Asked Questions (FAQs)

Q1: What are the most effective catalysts for the asymmetric hydrogenation of t-butyl 4-halogenoacetoacetate? A1: Ruthenium(II) complexes coordinated with chiral diphosphine ligands, particularly BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives (e.g., XylBINAP), are highly effective.[1][2] These catalysts, often used with a chiral diamine co-ligand, demonstrate excellent activity and enantioselectivity for a wide range of ketones and β-keto esters.[1][2] Halogenated RuX₂(BINAP) complexes (where X = Cl, Br, I) have been shown to produce near-quantitative yields and outstanding enantioselectivities.[1]

Q2: What are the typical reaction conditions for this hydrogenation? A2: The reaction is typically performed in a protic solvent like methanol (B129727) or ethanol (B145695) under hydrogen pressure.[3] Conditions can be optimized, but a common starting point is a temperature of 60-80°C and a hydrogen pressure of 50-100 atm.[4][5] However, some catalyst systems can operate effectively at atmospheric pressure.[6] A low catalyst loading is often sufficient, with substrate-to-catalyst ratios (S/C) reaching 10,000:1.[4]

Q3: What level of enantioselectivity (ee) can be expected? A3: With an optimized catalyst system and reaction conditions, very high enantioselectivity is achievable. Enantiomeric excesses (ee) of 97-99% have been reported for the hydrogenation of ethyl 4-chloroacetoacetate to its corresponding chiral β-hydroxy ester.[4]

Q4: What are the most common challenges encountered during this experiment? A4: The primary challenges include:

  • Low Enantioselectivity (ee): Often related to solvent choice, catalyst purity, or contaminants.

  • Low Conversion/Yield: Can be caused by catalyst deactivation, insufficient hydrogen pressure, or low temperature.[7]

  • Side Product Formation: The most significant side reaction is hydrodehalogenation, where the halogen atom is replaced by hydrogen.[8]

Troubleshooting Guides
Problem 1: Low Enantioselectivity (ee)

Q: My enantiomeric excess (ee) is lower than expected. What are the potential causes and solutions?

A: Low enantioselectivity can stem from several factors related to your reaction setup and reagents.

  • Cause 1: Inappropriate Solvent Choice

    • Explanation: The choice of solvent has a significant impact on both catalytic activity and enantioselectivity.[3] Protic solvents like methanol and ethanol generally give the highest activities as they can act as proton donors, which helps accelerate the release of the product from the catalyst.[3] In contrast, aprotic solvents can lead to a significant reduction in both activity and ee.[3] The presence of water can also be detrimental to both activity and enantioselectivity.[3]

    • Solution: Use anhydrous, high-purity protic solvents such as methanol or ethanol. Ensure all glassware is thoroughly dried and the reaction is set up under an inert atmosphere to exclude moisture.

  • Cause 2: Catalyst Purity and Handling

    • Explanation: The chiral catalyst is sensitive to air and moisture. Improper handling or storage can lead to decomposition or the formation of less selective catalytic species. The activity of Ru-diamine/diphosphine catalysts can degrade over time.[7]

    • Solution: Use a freshly prepared catalyst or a high-quality commercial catalyst that has been stored under an inert atmosphere. Handle the catalyst in a glovebox or using Schlenk techniques to prevent exposure to air.

  • Cause 3: Acidic or Basic Impurities

    • Explanation: Trace amounts of acid or base in the substrate or solvent can interfere with the catalytic cycle.[5] The hydrogenation of ketones is known to be sensitive to even small amounts of acid.[5]

    • Solution: Purify the t-butyl 4-halogenoacetoacetate substrate before use, for example, by washing a solution of the substrate with an aqueous base (like KOH solution), followed by drying.[5] Use high-purity, neutral solvents.

Problem 2: Low Conversion or Poor Yield

Q: The reaction is not going to completion, or my isolated yield is very low. What should I investigate?

A: Low conversion is typically related to catalyst activity or reaction parameters.

  • Cause 1: Catalyst Deactivation

    • Explanation: The catalyst may become deactivated during the reaction. This can be caused by impurities in the substrate or solvent, or by thermal instability over long reaction times.[7]

    • Solution: Ensure the substrate and solvent are free of potential catalyst poisons (e.g., sulfur compounds). If deactivation is suspected, consider using a higher catalyst loading or running the reaction for a shorter time at a potentially lower temperature.

  • Cause 2: Insufficient Hydrogen Pressure

    • Explanation: The concentration of dissolved hydrogen is directly proportional to the applied pressure. If the pressure is too low, the reaction rate will be slow, leading to incomplete conversion in a practical timeframe.

    • Solution: Ensure your reactor is properly sealed and holding the target pressure. Increase the hydrogen pressure if your equipment allows. Pressures of 50 to 100 atm are commonly reported for these reactions.[5]

  • Cause 3: Sub-optimal Temperature

    • Explanation: Hydrogenation reactions have an optimal temperature range. If the temperature is too low, the reaction kinetics will be very slow.

    • Solution: Gradually increase the reaction temperature. A common range is 30-80°C.[5] Monitor the reaction to ensure that side reactions like dehalogenation do not become significant at higher temperatures.

Problem 3: Formation of Dehalogenated Side Product

Q: I am observing the formation of t-butyl 3-hydroxybutanoate, indicating a dehalogenation reaction. How can I prevent this?

A: Dehalogenation (hydrogenolysis) is a common side reaction when hydrogenating halogenated compounds.[8]

  • Cause 1: Catalyst Choice

    • Explanation: Some hydrogenation catalysts are more prone to causing hydrogenolysis. For example, palladium-based catalysts are very efficient at dehalogenation.[8]

    • Solution: Strictly use the recommended Ruthenium-BINAP catalyst system. Ensure there is no cross-contamination from other metals. Certain modified platinum catalysts (e.g., sulfur-modified) are designed to inhibit dehalogenation and could be explored if the problem persists.[9]

  • Cause 2: Reaction Conditions

    • Explanation: Harsh conditions, such as high temperatures or excessively long reaction times, can promote the dehalogenation side reaction.

    • Solution: Optimize the reaction to run at the lowest possible temperature and for the minimum time required to achieve full conversion of the starting material.

  • Cause 3: Reaction Medium pH

    • Explanation: The pH of the reaction medium can influence the rate of dehalogenation.

    • Solution: The addition of a small amount of acid (e.g., HCl, H₃PO₄) can sometimes inhibit dehalogenation during catalytic hydrogenation.[10] Alternatively, maintaining the pH in a buffered medium between 6-7.5 has also been shown to minimize this side reaction.[10] Other reported dehalogenation inhibitors include compounds like sodium phosphite.[11]

Data Presentation: Catalyst Performance

The following table summarizes representative data for the asymmetric hydrogenation of β-keto esters using various catalyst systems.

Catalyst SystemSubstrateSolventTemp (°C)H₂ (atm)S/C RatioYield (%)ee (%)
Ru-((S)-BINAP)Methyl acetoacetateMethanol501200010099
RuCl₂[(S)-BINAP]Ethyl 4-chloroacetoacetateEthanol3010010009499.5
Ru₂Cl₄[(S)-BINAP]₂(NEt₃)Ethyl β-keto estersMethanol803.4 (50 psi)5009098
Cationic Ru-(BINAP)Ethyl 4-chloroacetoacetateEthanol6060-7010000>9997-99
Diagrams

Experimental Workflow

G General Workflow for Enantioselective Hydrogenation A Catalyst Preparation (in situ or pre-formed) C Charge Reagents (Substrate, Solvent, Catalyst) A->C B Reactor Setup (Autoclave/Schlenk Tube) B->C D Inert Atmosphere Purge (3x Vacuum/Argon cycles) C->D E Hydrogen Purge & Pressurize D->E F Run Reaction (Stir at set Temp & Pressure) E->F G Monitor Progress (TLC/GC/HPLC) F->G G->F Continue H Reaction Work-up (Vent, Quench, Filter) G->H Complete I Purification (Extraction, Chromatography) H->I J Product Analysis (Chiral HPLC for ee) I->J

Caption: General workflow for asymmetric hydrogenation experiments.

Troubleshooting Decision Tree

G Start Unsatisfactory Result Low_ee Is ee low? Start->Low_ee Low_conv Is conversion low? Low_ee->Low_conv No Solvent Check Solvent: - Use anhydrous MeOH/EtOH - Avoid aprotic solvents & water Low_ee->Solvent Yes Side_prod Side products observed? Low_conv->Side_prod No Catalyst_activity Check Catalyst Activity: - Increase catalyst loading - Check for poisons Low_conv->Catalyst_activity Yes Dehalogenation Dehalogenation? Side_prod->Dehalogenation Yes Other_side_prod Other Side Products (Characterize by MS/NMR) Side_prod->Other_side_prod No Catalyst_purity Check Catalyst: - Use fresh/properly stored catalyst - Handle under inert atmosphere Solvent->Catalyst_purity Contaminants Check Purity: - Purify substrate - Use high-purity reagents Catalyst_purity->Contaminants Pressure Check H₂ Pressure: - Ensure system is sealed - Increase pressure (e.g., to 100 atm) Catalyst_activity->Pressure Temperature Check Temperature: - Increase temperature moderately (e.g., to 60-80°C) Pressure->Temperature Optimize_cond Optimize Conditions: - Lower temperature - Reduce reaction time Dehalogenation->Optimize_cond Yes Additives Use Additives: - Add trace acid (HCl) - Add inhibitor (e.g., Na phosphite) Optimize_cond->Additives

Caption: A decision tree for troubleshooting common experimental issues.

Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation

This protocol is a representative example and may require optimization for specific substrates and catalyst batches.

1. Catalyst Preparation (in situ generation):

  • In a glovebox or under a stream of argon, add the ruthenium precursor (e.g., [RuCl₂(benzene)]₂) and the chiral ligand (e.g., (R)-BINAP) to a dry Schlenk tube or autoclave insert.[12]

  • Add a degassed solvent (e.g., N,N-Dimethylformamide, DMF) via syringe.[12]

  • Heat the mixture (e.g., to 100°C) for a short period (e.g., 10 minutes) to form the active catalyst precursor solution.[12]

  • Note: Alternatively, commercially available pre-catalysts like RuCl₂[(R)-BINAP] can be used directly.[2]

2. Reaction Setup and Execution:

  • In a separate, dry reaction vessel (autoclave), dissolve the t-butyl 4-halogenoacetoacetate substrate in the reaction solvent (e.g., anhydrous methanol).[5]

  • If required by the specific catalyst system, add a base (e.g., a solution of potassium tert-butoxide in 2-propanol).[2]

  • Under a positive pressure of inert gas, transfer the prepared catalyst solution to the autoclave containing the substrate.[2]

  • Seal the autoclave. Purge the vessel by pressurizing with hydrogen gas (e.g., to 10 atm) and then venting, repeating this cycle 3-5 times to remove all air.[5]

  • Pressurize the reactor to the desired hydrogen pressure (e.g., 50-100 atm).

  • Begin stirring and heat the reaction to the target temperature (e.g., 60-80°C).

3. Monitoring and Work-up:

  • Monitor the reaction progress by periodically taking aliquots (after carefully and safely venting the reactor) and analyzing them by GC or TLC.[2]

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Purge the vessel with an inert gas.[2]

  • Quench the reaction if necessary (e.g., with saturated ammonium (B1175870) chloride solution).[2]

  • Remove the catalyst by filtering the reaction mixture, for instance, through a pad of celite or silica (B1680970) gel.

  • Extract the product into an appropriate organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

4. Purification:

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired t-butyl 4-halogeno-3-hydroxybutanoate.[2]

Analytical Methods
Determination of Enantiomeric Excess (ee)

The enantiomeric excess of the chiral alcohol product is determined using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).

  • Technique: Chiral HPLC.[13]

  • Typical Columns: Polysaccharide-based columns are highly effective for separating a wide range of enantiomers.[13] Examples include columns with amylose (B160209) or cellulose (B213188) derivatives as the chiral selector (e.g., CHIRALPAK®, CHIRALCEL®).

  • Mobile Phase: A normal-phase eluent is typically used, consisting of a mixture of an alkane and an alcohol, such as n-hexane/2-propanol or n-hexane/ethanol.[13] The ratio is optimized to achieve baseline separation of the two enantiomers.

  • Detection: UV detection is standard, monitoring at a wavelength where the analyte absorbs (e.g., 210-220 nm).

  • Procedure:

    • Prepare a dilute solution of the purified product in the mobile phase.

    • Inject the sample onto the chiral HPLC column.

    • Integrate the peak areas for the two enantiomers ((R) and (S)).

    • Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.

References

Technical Support Center: Optimizing Catalyst Loading for Acetylene Addition to Fluorinated Nitrones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing catalyst loading in the addition of acetylenes to fluorinated nitrones. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the addition of acetylenes to fluorinated nitrones?

A1: The most frequently employed catalysts for this transformation are zinc-based. Specifically, diethylzinc (B1219324) (Et₂Zn) and zinc triflate (Zn(OTf)₂) are commonly used.[1][2] Copper-based catalysts have also been explored for similar reactions involving nitrones.

Q2: What is the primary challenge in this reaction, and how does catalyst choice affect it?

A2: A primary challenge is controlling the reaction pathway to favor the desired propargyl N-hydroxylamine product over the formation of a 1,2-oxazoline byproduct.[1][2] The choice of catalyst is critical here. Diethylzinc (Et₂Zn) has been shown to predominantly yield the desired hydroxylamine (B1172632), while zinc triflate (Zn(OTf)₂) can lead to the formation of the 1,2-oxazoline as a significant byproduct.[1][2]

Q3: How does catalyst loading affect the reaction outcome?

A3: Catalyst loading can influence both the reaction yield and time. For zinc triflate-catalyzed reactions, an optimal amount is reported to be 0.5 equivalents relative to the nitrone.[1] Increasing the catalyst loading beyond this does not significantly improve the yield or the product ratio.[1] For enantioselective variations, reducing catalyst loading from 10 mol% to 5 mol% can lead to a slight decrease in both yield and enantiomeric excess, while also requiring a longer reaction time.[1]

Q4: Is an excess of the acetylene (B1199291) reagent necessary?

A4: Yes, to achieve satisfactory yields, particularly in zinc triflate-catalyzed reactions, a 2 to 3-fold excess of the acetylene is recommended.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Desired Hydroxylamine - Incorrect Catalyst Choice: Using Zn(OTf)₂ may favor the formation of 1,2-oxazoline byproducts.[1][2] - Insufficient Catalyst Loading: The catalytic cycle may not be efficient at very low loadings. - Decomposition of Reactants or Products: Fluorinated compounds can be sensitive to reaction conditions. - Steric Hindrance: Bulky substituents on the acetylene or nitrone can impede the reaction.[1][2]- Switch to Diethylzinc (Et₂Zn): This catalyst has been shown to favor the formation of the desired hydroxylamine product.[1][2] - Optimize Catalyst Loading: For Zn(OTf)₂, use around 0.5 equivalents. For enantioselective reactions, 10 mol% of the chiral ligand-metal complex is a good starting point.[1] - Control Reaction Temperature: For Et₂Zn reactions, adding the nitrone at 0 °C is recommended.[1] - Increase Reaction Time: For sterically hindered substrates, longer reaction times may be necessary. Monitor progress by TLC.[1]
Significant Formation of 1,2-Oxazoline Byproduct - Use of Zinc Triflate (Zn(OTf)₂): This catalyst is known to promote the cycloaddition pathway leading to 1,2-oxazolines.[1][2]- Use Diethylzinc (Et₂Zn): This is the most effective way to minimize the formation of the 1,2-oxazoline byproduct and favor the desired hydroxylamine.[1][2]
Incomplete Reaction/Low Conversion - Insufficient Reaction Time: Some substrate combinations, especially those with sterically hindered or electron-donating groups, require longer reaction times.[1] - Catalyst Deactivation: Impurities in reagents or solvents can poison the catalyst.- Monitor Reaction Progress: Use TLC to track the disappearance of the starting material and determine the optimal reaction time.[1] - Use Anhydrous Solvents and Reagents: Ensure all solvents and reagents are dry and reactions are carried out under an inert atmosphere (e.g., argon).[1]
Difficulty with Specific Substrates - Electron-Withdrawing Groups on Acetylene: These can lead to lower yields.[1] - Sterically Hindered Acetylenes (e.g., t-Bu substituted): These may result in low yields or no product formation.[1][2] - Complex Acetylene Substituents: Acetylenes with more complex functional groups may also give low yields or unidentifiable products.[1]- Adjust Reaction Conditions: For challenging substrates, consider screening different solvents or temperatures. - Expect Lower Yields: For certain substrates, high yields may not be achievable under standard conditions, and further optimization may be required.

Quantitative Data on Catalyst Loading and Reaction Conditions

Table 1: Optimization of Zinc Triflate (Zn(OTf)₂) Catalyst Loading

EntryCatalyst Loading (equiv. vs. Nitrone)Excess Acetylene (equiv.)Yield of HydroxylamineNotes
10.252-3Lower YieldSub-optimal catalyst amount.
20.5 2-3 Optimal Yield Recommended catalyst loading. [1]
31.22-3No Significant ImprovementIncreasing catalyst loading does not significantly improve the yield.[1]

Table 2: Enantioselective Reaction Optimization with Chiral Ligand

EntryLigand Loading (mol%)Temperature (°C)Yield (%)Enantiomeric Excess (ee, %)
110 -40 80 58
210-78Slight DecreaseSlight Decrease
320-40No Significant ChangeNo Significant Change
45-40Slight DecreaseSlight Decrease

Experimental Protocols

Method A: Zinc Triflate/Triethylamine (B128534) Catalyzed Addition

This method is more prone to the formation of 1,2-oxazoline byproducts.

  • To a dried round-bottom flask under an argon atmosphere, add Zn(OTf)₂ (0.5 mmol) and anhydrous dichloromethane (B109758) (DCM, 5 mL).

  • To this suspension, add the appropriate acetylene (3 mmol) and triethylamine (Et₃N, 1.5 mmol).

  • Stir the mixture magnetically for 20 minutes at room temperature.

  • Add a solution of the fluorinated nitrone (1 mmol) in DCM (1 mL) dropwise to the reaction mixture.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction and proceed with standard workup and purification procedures.

Method B: Diethylzinc (Et₂Zn) Mediated Addition

This method is preferred for the selective formation of N-propargyl hydroxylamines.

  • To a dried round-bottom flask under an argon atmosphere, add a solution of diethylzinc (1.4 mmol) in anhydrous tetrahydrofuran (B95107) (THF).

  • Add the appropriate acetylene (1.4 mmol) to the solution.

  • Stir the mixture magnetically for 20 minutes at room temperature to allow for the in-situ formation of the zinc acetylide.

  • Cool the flask in an ice bath to approximately 0 °C.

  • Add a solution of the fluorinated nitrone (1 mmol) in THF (1 mL) dropwise to the cold reaction mixture.

  • Allow the reaction to proceed for approximately 12 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction carefully (e.g., with a saturated aqueous solution of NH₄Cl) and proceed with standard workup and purification.

Visual Guides

Experimental Workflow

experimental_workflow General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prep_reagents Prepare Anhydrous Reagents & Solvents setup_reaction Set up Reaction under Inert Atmosphere prep_reagents->setup_reaction add_catalyst Add Catalyst (e.g., Et2Zn or Zn(OTf)2) setup_reaction->add_catalyst add_acetylene Add Acetylene add_catalyst->add_acetylene stir_mix Stir at Room Temperature add_acetylene->stir_mix cool_reaction Cool Reaction (for Et2Zn) stir_mix->cool_reaction Method B add_nitrone Add Nitrone Solution (Dropwise) stir_mix->add_nitrone Method A cool_reaction->add_nitrone run_reaction Monitor Reaction by TLC add_nitrone->run_reaction quench Quench Reaction run_reaction->quench extract Extraction & Washing quench->extract purify Purification (e.g., Chromatography) extract->purify analyze Characterization (NMR, MS, etc.) purify->analyze troubleshooting_tree Troubleshooting Decision Tree decision decision issue issue solution solution start Reaction Issue? low_yield Low Yield? start->low_yield byproduct Major Byproduct is 1,2-Oxazoline? low_yield->byproduct Yes low_conversion Low Conversion? low_yield->low_conversion No use_et2zn Switch to Et2Zn (Method B) byproduct->use_et2zn Yes other_issue Other Byproducts/ Decomposition byproduct->other_issue No increase_time Increase Reaction Time & Monitor by TLC low_conversion->increase_time Yes check_conditions Verify Purity of Reagents & Solvents. Ensure Inert Atmosphere. other_issue->check_conditions Check

References

Technical Support Center: Synthesis of Hydroxylamines using Diethylzinc (Et2Zn)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield of hydroxylamines in reactions involving diethylzinc (B1219324) (Et2Zn).

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of hydroxylamines using diethylzinc, particularly in the context of addition reactions to nitrones.

Issue 1: Low or No Conversion of the Starting Nitrone

Possible Cause Troubleshooting Step
Inactive Diethylzinc Solution Diethylzinc is highly reactive and can degrade upon exposure to air or moisture. Use a freshly opened bottle or titrate an older solution to determine its molarity. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
Catalyst Inactivity If using a catalyst for asymmetric synthesis, ensure it is properly prepared and handled under inert conditions. Some catalysts are sensitive to air and moisture.
Low Reaction Temperature While some reactions are initiated at low temperatures to control exotherms, the reaction may require warming to room temperature or gentle heating to proceed to completion. Monitor the reaction by TLC or LC-MS to determine if conversion is occurring over time.
Steric Hindrance Highly substituted nitrones may react sluggishly. Consider increasing the reaction temperature, using a more reactive catalyst, or extending the reaction time.

Issue 2: Formation of a Complex Mixture of Byproducts

Possible Cause Troubleshooting Step
Over-reduction In some cases, the hydroxylamine (B1172632) product can be further reduced to the corresponding amine. Use a stoichiometric amount of diethylzinc and monitor the reaction progress closely. Quench the reaction as soon as the starting material is consumed.
Side Reactions of the Nitrone Nitrones can undergo various side reactions, such as dimerization or decomposition, especially at elevated temperatures. Maintain the recommended reaction temperature and minimize reaction time.
Reaction with Solvent Ensure the solvent is anhydrous and compatible with diethylzinc. Protic solvents will quench the reagent, while some ethereal solvents can be cleaved under harsh conditions.

Issue 3: Difficulty in Isolating the Hydroxylamine Product

Possible Cause Troubleshooting Step
Emulsion during Workup The workup of organozinc reactions can sometimes lead to the formation of stable emulsions. Use a saturated solution of ammonium (B1175870) chloride (NH₄Cl) for quenching, and consider adding a small amount of a different organic solvent to break the emulsion.
Product Chelation to Zinc Salts The hydroxylamine product can form a complex with the zinc byproducts. During workup, washing with a chelating agent like a saturated solution of Rochelle's salt (potassium sodium tartrate) can help break up these complexes.
Product Instability Some hydroxylamines can be unstable and may decompose upon prolonged exposure to air or silica (B1680970) gel during chromatography. Consider using a less acidic grade of silica gel or an alternative purification method like crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing hydroxylamines using diethylzinc?

The most well-documented method for synthesizing hydroxylamines using diethylzinc is through the nucleophilic addition of the ethyl group from Et2Zn to the carbon atom of a nitrone. This reaction forms a new C-C bond and reduces the nitrone to the corresponding N,N-disubstituted hydroxylamine. For asymmetric synthesis, a chiral catalyst is often employed to control the stereochemistry of the product.

Q2: Can diethylzinc be used to reduce nitro or nitroso compounds to hydroxylamines?

While zinc metal (in the form of dust or activated powders) is commonly used for the reduction of nitroarenes to N-arylhydroxylamines, the direct use of diethylzinc for this transformation is not a widely reported or standard procedure. Diethylzinc is typically used as an alkylating agent rather than a reducing agent in this context. Over-reduction to the corresponding amine or other side reactions may occur. For the reduction of nitro compounds to hydroxylamines, using zinc metal with a proton source like ammonium chloride is a more established method.

Q3: What are the key safety precautions when working with diethylzinc?

Diethylzinc is pyrophoric, meaning it can ignite spontaneously upon contact with air. It also reacts violently with water. Therefore, it is crucial to handle Et2Zn under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk techniques). All glassware must be oven-dried or flame-dried before use, and anhydrous solvents are essential. Always wear appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.

Q4: How can I improve the enantioselectivity in the asymmetric addition of diethylzinc to nitrones?

The enantioselectivity of this reaction is highly dependent on the choice of the chiral ligand or catalyst. Common strategies to improve enantioselectivity include:

  • Ligand Screening: Experiment with different chiral ligands, such as β-amino alcohols or chiral diols.

  • Catalyst Loading: Optimize the loading of the chiral catalyst.

  • Temperature Control: Running the reaction at lower temperatures often improves enantioselectivity.

  • Solvent Effects: The choice of solvent can significantly influence the stereochemical outcome. Screen a range of anhydrous, non-protic solvents.

Q5: What is a typical workup procedure for a reaction involving diethylzinc?

A typical workup involves slowly and carefully quenching the reaction mixture at a low temperature (e.g., 0 °C) by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This will hydrolyze any unreacted diethylzinc and the resulting zinc alkoxide. The mixture is then typically extracted with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

Quantitative Data Presentation

The following tables summarize quantitative data for key reactions discussed.

Table 1: Catalytic Asymmetric Addition of Dialkylzincs to Nitrones

EntryNitroneDialkylzincCatalystYield (%)ee (%)
13,4-Dihydroisoquinoline N-oxideEt₂Zn(R,R)-Dicyclopentyl tartrate-Mg-Zn salt9293
23,4-Dihydroisoquinoline N-oxideMe₂Zn(R,R)-Dicyclopentyl tartrate-Mg-Zn salt8594
33,4-Dihydroisoquinoline N-oxiden-Pr₂Zn(R,R)-Dicyclopentyl tartrate-Mg-Zn salt7892
4C-Phenyl-N-methylnitroneEt₂ZnChiral β-amino alcohol8890

Note: Yields and enantiomeric excess (ee) are highly dependent on the specific catalyst, substrate, and reaction conditions.

Table 2: Reduction of Nitroarenes to N-Arylhydroxylamines using Zinc Metal

EntryNitroareneReducing SystemTemperature (°C)Time (h)Yield (%)
1Nitrobenzene (B124822)Zn, NH₄Cl, H₂O60-650.562-68
24-ChloronitrobenzeneZn, NH₄Cl, H₂O60-650.575
34-NitrotolueneZn, NH₄Cl, H₂O60-650.570

Note: This table is provided for comparison and illustrates a more common method for this specific transformation.

Experimental Protocols

Protocol 1: Catalytic Asymmetric Addition of Diethylzinc to a Nitrone

This protocol is a general guideline for the synthesis of chiral hydroxylamines from nitrones and diethylzinc using a chiral catalyst.

Materials:

  • Nitrone substrate

  • Anhydrous toluene (B28343)

  • Chiral catalyst (e.g., a derivative of a chiral β-amino alcohol or tartrate)

  • Diethylzinc (solution in hexanes or toluene)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Under an inert atmosphere of argon or nitrogen, dissolve the chiral catalyst (5-10 mol%) in anhydrous toluene in a flame-dried, round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

  • Slowly add the diethylzinc solution (1.1 to 1.5 equivalents) to the catalyst solution and stir for 30 minutes to allow for complex formation.

  • Add a solution of the nitrone (1.0 equivalent) in anhydrous toluene dropwise to the reaction mixture.

  • Stir the reaction at the same temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, quench it by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl at 0 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired hydroxylamine.

Protocol 2: Reduction of Nitrobenzene to Phenylhydroxylamine using Zinc Dust

This protocol describes a standard laboratory procedure for the synthesis of phenylhydroxylamine from nitrobenzene using zinc metal.

Materials:

  • Nitrobenzene

  • Ammonium chloride (NH₄Cl)

  • Zinc dust

  • Water

  • Diethyl ether

Procedure:

  • In a large beaker or flask, prepare a solution of ammonium chloride in water.

  • Add nitrobenzene to the ammonium chloride solution.

  • While stirring vigorously with a mechanical stirrer, add zinc dust portion-wise to the mixture. The reaction is exothermic, and the temperature will rise. Maintain the temperature between 60-65 °C.

  • After the addition of zinc dust is complete, continue stirring for an additional 15-20 minutes.

  • Filter the hot reaction mixture to remove zinc oxide and other solid byproducts.

  • Cool the filtrate in an ice bath to crystallize the phenylhydroxylamine.

  • Collect the crystals by vacuum filtration. The crude product can be purified by recrystallization from a suitable solvent or by extraction with diethyl ether.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification catalyst Chiral Catalyst in Anhydrous Toluene cool_catalyst Cool to 0 °C catalyst->cool_catalyst add_et2zn Add Diethylzinc Solution cool_catalyst->add_et2zn stir_complex Stir for 30 min (Complex Formation) add_et2zn->stir_complex add_nitrone Add Nitrone Solution Dropwise stir_complex->add_nitrone monitor Monitor by TLC/LC-MS add_nitrone->monitor quench Quench with sat. aq. NH4Cl monitor->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Chromatography dry_concentrate->purify product Isolated Hydroxylamine purify->product

Caption: Experimental workflow for the catalytic asymmetric addition of diethylzinc to a nitrone.

logical_relationship cluster_inputs Reactants & Reagents cluster_process Key Process cluster_outputs Products & Byproducts nitrone Nitrone reaction Nucleophilic Addition nitrone->reaction et2zn Diethylzinc (Et2Zn) et2zn->reaction catalyst Chiral Catalyst catalyst->reaction Controls Stereochemistry hydroxylamine Chiral Hydroxylamine reaction->hydroxylamine zn_salts Zinc Byproducts reaction->zn_salts

Caption: Logical relationship of reactants and products in the diethylzinc addition to nitrones.

Technical Support Center: Managing Temperature Effects on Enantioselectivity in Zinc-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you manage the critical role of temperature in achieving high enantioselectivity in your zinc-catalyzed reactions.

Troubleshooting Guides

This section addresses common issues encountered during experimentation, providing a systematic approach to problem-solving.

Issue 1: Low Enantioselectivity (ee)

Low enantiomeric excess is a frequent challenge. The following steps can help diagnose and resolve the issue.

  • Initial Checks:

    • Verify Reagent Purity: Ensure all reagents, especially the solvent, organozinc reagent, and substrate, are of high purity and anhydrous. Water and other protic impurities can react with organozinc reagents and interfere with the catalytic cycle.

    • Confirm Catalyst Integrity: Verify the integrity and enantiomeric purity of your chiral ligand and the active zinc catalyst.

    • Accurate Temperature Monitoring: Ensure your thermometer or temperature probe is calibrated and correctly placed to measure the internal reaction temperature accurately.

  • Troubleshooting Workflow:

    low_ee_workflow start Low Enantioselectivity Observed temp_check Is the reaction temperature optimized? start->temp_check lower_temp Systematically lower the temperature (e.g., 0°C, -20°C, -44°C, -78°C).[1][2] temp_check->lower_temp No solvent_check Is the solvent appropriate? temp_check->solvent_check Yes lower_temp->solvent_check screen_solvents Screen a range of solvents (e.g., toluene (B28343), THF, hexanes, CH2Cl2). solvent_check->screen_solvents No concentration_check Are reactant concentrations optimal? solvent_check->concentration_check Yes screen_solvents->concentration_check vary_conc Vary the concentration of the substrate and organozinc reagent. concentration_check->vary_conc No ligand_check Is the ligand-to-metal ratio correct? concentration_check->ligand_check Yes vary_conc->ligand_check adjust_ratio Adjust the ligand-to-zinc ratio. ligand_check->adjust_ratio No background_rxn Is a non-catalyzed background reaction occurring? ligand_check->background_rxn Yes adjust_ratio->background_rxn check_background Run the reaction without the chiral ligand to assess the background reaction rate. background_rxn->check_background Possible success High Enantioselectivity Achieved background_rxn->success No check_background->success

    Troubleshooting workflow for low enantioselectivity.

Issue 2: Inconsistent or Irreproducible Results

Inconsistent results can be frustrating. Consider the following factors:

  • Atmosphere Control: Organozinc reagents are sensitive to air and moisture. Ensure all reactions are conducted under a strictly inert atmosphere (e.g., argon or nitrogen).

  • Rate of Addition: The rate at which reagents are added can influence the reaction. Maintain a consistent and controlled addition rate, especially for the organozinc reagent.

  • Stirring and Mixing: Inefficient stirring can lead to localized temperature and concentration gradients. Ensure vigorous and consistent stirring throughout the reaction.

Issue 3: Reaction Stalls or is Sluggish at Low Temperatures

While lower temperatures often improve enantioselectivity, they can also decrease the reaction rate.

  • Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes accelerate the reaction without compromising enantioselectivity.

  • Extended Reaction Time: Be prepared for significantly longer reaction times at lower temperatures. Monitor the reaction progress carefully over an extended period.

  • Solvent Effects: The choice of solvent can impact reaction rates at low temperatures. A solvent in which the reactants are more soluble at the desired temperature may improve the reaction rate.

Frequently Asked Questions (FAQs)

Q1: Why does lowering the temperature generally increase enantioselectivity?

A1: The enantioselectivity of a reaction is determined by the difference in the free energies of the two diastereomeric transition states leading to the (R) and (S) enantiomers (ΔΔG‡). According to the Eyring equation, this difference is related to the ratio of the rate constants (kR/kS) and, consequently, the enantiomeric excess (ee). The relationship is given by:

ΔΔG‡ = -RT * ln(kR/kS)

As the temperature (T) decreases, a given ΔΔG‡ will result in a larger ratio of rate constants, and thus a higher ee. Essentially, at lower temperatures, the reaction becomes more sensitive to the small energy differences between the two transition states, favoring the lower energy pathway more significantly.

eyring_relationship cluster_0 High Temperature cluster_1 Low Temperature TS_R_high TS-(R) TS_S_high TS-(S) TS_R_high->TS_S_high Small ΔΔG‡ Products_high Products TS_R_high->Products_high TS_S_high->Products_high Ea_R_high Ea_R_high->TS_R_high Ea_S_high Ea_S_high->TS_S_high Ground_high Ground State Ground_high->Ea_R_high ΔG‡(R) Ground_high->Ea_S_high ΔG‡(S) TS_R_low TS-(R) TS_S_low TS-(S) TS_R_low->TS_S_low Larger effective ΔΔG‡ Products_low Products TS_R_low->Products_low TS_S_low->Products_low Ea_R_low Ea_R_low->TS_R_low Ea_S_low Ea_S_low->TS_S_low Ground_low Ground State Ground_low->Ea_R_low ΔG‡(R) Ground_low->Ea_S_low ΔG‡(S)

Effect of temperature on the free energy of activation.

Q2: Can enantioselectivity ever decrease at lower temperatures or even reverse?

A2: Yes, this is a known, though less common, phenomenon.[1][2] An "inversion temperature" can exist where the enantioselectivity is zero, and below this temperature, the opposite enantiomer is favored. This can occur when the reaction mechanism changes with temperature or when the relative contributions of enthalpy (ΔH‡) and entropy (ΔS‡) to the free energy of activation (ΔΔG‡ = ΔΔH‡ - TΔΔS‡) are such that the sign of ΔΔG‡ changes with temperature. The aggregation state of the zinc catalyst can also be temperature-dependent, leading to different active species with opposite stereochemical preferences.[1]

Q3: What are the best practices for setting up a low-temperature reaction?

A3: For precise low-temperature control, a cryostat is ideal. However, common laboratory setups using cooling baths are also effective:

Always use a Dewar flask for the cooling bath to maintain a stable temperature. Add the dry ice or liquid nitrogen slowly to the solvent to avoid vigorous bubbling. Ensure the reaction flask is securely clamped and immersed in the bath to a consistent level.

low_temp_setup cluster_0 Low-Temperature Reaction Setup stir_plate Magnetic Stir Plate dewar Dewar Flask (Cooling Bath: e.g., Dry Ice/Acetone) flask Reaction Flask thermometer Thermometer septum Septum needle_in Inert Gas In needle_out Bubbler Out

Diagram of a typical low-temperature reaction setup.

Data Presentation: Temperature Effects on Enantioselectivity

The following tables summarize quantitative data from the literature on the effect of temperature on enantioselectivity in various zinc-catalyzed reactions.

Table 1: Enantioselective Addition of Diethylzinc (B1219324) to Benzaldehyde

Chiral LigandSolventTemperature (°C)Yield (%)ee (%)Reference
(1R,2S)-N-IsopropylephedrineToluene259585N/A
(1R,2S)-N-IsopropylephedrineToluene09695N/A
(1R,2S)-N-IsopropylephedrineToluene-2094>98N/A
(-)-DAIBToluene09798N/A
(-)-DAIBToluene-7890>99N/A

Table 2: Enantioselective Conjugate Addition of Zinc Homoenolate [3]

Chiral LigandSolventTemperature (°C)Yield (%)er
L6THF/DMPU308593:7
L6THF/DMPU08995:5

Table 3: Asymmetric Autocatalysis of Pyrimidyl Alkanol [1][2]

Chiral InitiatorSolventTemperature (°C)Yield (%)ee (%)
(S)-1-Phenyl-ethyl alcoholToluene0HighHigh (S)
(S)-1-Phenyl-ethyl alcoholToluene-44HighModerate (R)

Experimental Protocols

Protocol 1: General Procedure for the Enantioselective Addition of Diethylzinc to an Aldehyde at Low Temperature

  • Preparation:

    • Dry all glassware in an oven at >120°C overnight and cool under a stream of dry nitrogen or argon.

    • Use anhydrous solvents, typically distilled from an appropriate drying agent.

    • Ensure the aldehyde is purified and free of acidic impurities.

  • Reaction Setup:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum, add the chiral ligand (e.g., 5-10 mol%).

    • Evacuate and backfill the flask with inert gas three times.

    • Add anhydrous toluene (or another suitable solvent) via syringe.

    • Cool the flask to the desired temperature (e.g., -78°C) using a dry ice/acetone bath.

  • Reagent Addition:

    • Slowly add a solution of diethylzinc (e.g., 1.1 equivalents in hexanes) to the stirred solution of the ligand.

    • Stir the mixture at the same temperature for 30 minutes to allow for the formation of the chiral catalyst complex.

    • Add the aldehyde (1.0 equivalent), either neat or as a solution in the reaction solvent, dropwise over several minutes.

  • Reaction and Workup:

    • Stir the reaction mixture at the low temperature until the starting material is consumed (monitor by TLC or GC).

    • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution at the low temperature.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

    • Determine the enantiomeric excess by chiral HPLC or GC analysis.

References

Selective cleavage of tert-butyl esters in the presence of other esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the selective cleavage of tert-butyl (t-Bu) esters in the presence of other ester functionalities.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the selective cleavage of tert-butyl esters?

A1: The selective cleavage of tert-butyl esters relies on the formation of a stable tertiary carbocation intermediate under acidic conditions. This carbocation is readily formed from the tert-butyl group upon protonation of the ester oxygen, leading to the release of isobutylene (B52900) and the desired carboxylic acid. This mechanism allows for deprotection under conditions that are often mild enough to leave other, less sterically hindered esters (like methyl or ethyl esters) intact.

Q2: Which acidic conditions are commonly used for selective tert-butyl ester deprotection?

A2: A variety of acidic reagents can be employed, ranging from strong acids like trifluoroacetic acid (TFA) to milder acids like aqueous phosphoric acid or p-toluenesulfonic acid. The choice of acid depends on the sensitivity of other functional groups in the molecule.[1][2] For instance, TFA is very effective but can also remove other acid-labile protecting groups.[3]

Q3: Can Lewis acids be used for this transformation?

A3: Yes, Lewis acids are effective for the selective cleavage of tert-butyl esters. Reagents like zinc bromide (ZnBr₂) in dichloromethane (B109758) (DCM) or a combination of cerium(III) chloride heptahydrate (CeCl₃·7H₂O) and sodium iodide (NaI) in acetonitrile (B52724) have been successfully used.[4][5][6][7][8][9] These methods can offer different selectivity profiles compared to Brønsted acids.[10]

Q4: Are there any non-acidic methods for this deprotection?

A4: While less common, some methods that do not rely on strong acids have been reported. For example, thermolytic cleavage in fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP) can be effective.[11] Additionally, methods using silica (B1680970) gel in refluxing toluene (B28343) have been described for the selective cleavage of t-butyl esters.[12]

Troubleshooting Guide

Issue 1: Incomplete Cleavage of the tert-Butyl Ester

Possible Cause Suggested Solution
Insufficient acid strength or concentration.Increase the concentration of the acid or switch to a stronger acid (e.g., from acetic acid to TFA). Be mindful of the compatibility with other functional groups.
Steric hindrance around the ester group.Prolong the reaction time or increase the reaction temperature. Monitor the reaction closely to avoid side product formation.
Presence of basic functional groups in the substrate.The basic groups might be neutralizing the acid catalyst. Use a stoichiometric amount of acid or a stronger acid to overcome this.
Inefficient Lewis acid activation.For Lewis acid-mediated reactions, ensure the reagents are anhydrous, as water can deactivate the Lewis acid.

Issue 2: Loss of Selectivity and Cleavage of Other Esters

Possible Cause Suggested Solution
Reaction conditions are too harsh (e.g., high temperature or prolonged reaction time).Reduce the reaction temperature and monitor the reaction progress more frequently (e.g., by TLC or LC-MS) to stop it once the t-butyl ester is cleaved.
The chosen acid is too strong and not selective.Opt for a milder acidic reagent. For example, aqueous phosphoric acid is known to be selective for t-butyl deprotection in the presence of methyl or benzyl (B1604629) esters.[1]
The other ester group is unexpectedly labile.Consider a different deprotection strategy. For instance, if a methyl ester is being cleaved, a Lewis acid approach with ZnBr₂ might offer better selectivity.

Issue 3: Formation of Side Products

Possible Cause Suggested Solution
The intermediate tert-butyl cation is reacting with other nucleophiles in the reaction mixture.Add a cation scavenger to the reaction mixture. Common scavengers include triethylsilane (Et₃SiH) or anisole.
The substrate is undergoing degradation under the reaction conditions.Use milder deprotection conditions. This could involve using a weaker acid, a lower temperature, or a shorter reaction time.
For reactions generating isobutylene, polymerization of the alkene may occur.Ensure adequate venting of the reaction vessel or perform the reaction under a stream of inert gas to remove the isobutylene as it forms.

Data Presentation: Comparison of Deprotection Methods

Table 1: Acid-Catalyzed Selective Cleavage of tert-Butyl Esters

ReagentSubstrateOther Ester PresentSolventTemp. (°C)Time (h)Yield (%)Reference
Trifluoroacetic Acid (TFA)N-Boc-Amino Acid t-Bu Ester-Dichloromethane (DCM)Room Temp1-2>95[3]
Aqueous Phosphoric AcidDi-ester with t-Bu and MeMethyl-601290[1][13]
p-Toluenesulfonic AcidDi-ester with t-Bu and BenzylBenzylToluene80685[2]

Table 2: Lewis Acid-Mediated Selective Cleavage of tert-Butyl Esters

ReagentSubstrateOther Ester PresentSolventTemp. (°C)Time (h)Yield (%)Reference
ZnBr₂N-PhF-Amino Acid t-Bu Ester-Dichloromethane (DCM)Room Temp2475-95[4][5][6]
CeCl₃·7H₂O / NaIN-Boc-Amino Acid t-Bu Ester-AcetonitrileReflux1-675-99[8][9]
Trimethylsilyl (B98337) Iodide (TMSI)Alkyl t-Bu Ester-Acetonitrile00.25>90[14][15][16]

Experimental Protocols

Protocol 1: Selective Cleavage using Trifluoroacetic Acid (TFA)

  • Dissolve the tert-butyl ester-containing substrate in dichloromethane (DCM) (approximately 0.1 M concentration).

  • To this solution, add trifluoroacetic acid (TFA) in a 1:1 ratio with the solvent (e.g., 5 mL of TFA for every 5 mL of DCM).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate the residue with a suitable solvent like toluene or DCM several times to ensure complete removal of residual TFA.

  • Purify the resulting carboxylic acid by an appropriate method, such as crystallization or column chromatography.

Protocol 2: Selective Cleavage using Zinc Bromide (ZnBr₂)

  • Dissolve the substrate containing the tert-butyl ester in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Add zinc bromide (ZnBr₂) (typically 1.5 to 2.0 equivalents) to the solution.

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS. Reaction times can vary from a few hours to 24 hours depending on the substrate.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product as required.

Visualizations

experimental_workflow cluster_start Starting Material cluster_reagents Deprotection cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start Substrate with tert-Butyl Ester reagent Select Deprotection Reagent (e.g., TFA, ZnBr2) start->reagent Dissolve in appropriate solvent reaction Stir at appropriate temperature and time reagent->reaction workup Quench Reaction & Extract reaction->workup Monitor completion (TLC/LC-MS) purify Purify Product (Chromatography/Crystallization) workup->purify product Carboxylic Acid purify->product

Caption: General experimental workflow for the selective cleavage of tert-butyl esters.

selectivity_logic sub Substrate tert-Butyl Ester Other Ester (e.g., Methyl) condition Mild Acidic Conditions (e.g., Phosphoric Acid, ZnBr2) sub:f1->condition sub:f2->condition pathway_tbu Protonation of t-Bu Ester Formation of Stable tert-Butyl Cation Cleavage to Carboxylic Acid condition->pathway_tbu Favored Pathway pathway_other Protonation of Other Ester Unstable Primary/Secondary Carbocation Intermediate No Cleavage condition->pathway_other Disfavored Pathway product Selectively Deprotected Product Carboxylic Acid Intact Other Ester pathway_tbu:f2->product:f1 pathway_other:f2->product:f2

Caption: Logical relationship governing the selectivity of tert-butyl ester cleavage.

References

Technical Support Center: Industrial Scale Production of Optically Active Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the industrial scale production of optically active compounds. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during synthesis, resolution, and purification. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental and scale-up endeavors.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the production of enantiomerically pure compounds.

Issue 1: Low Enantiomeric Excess (ee) in Asymmetric Synthesis

Q: My asymmetric reaction is resulting in a low enantiomeric excess (% ee). What are the potential causes and how can I improve it?

A: Low enantiomeric excess is a common challenge and can often be rectified by systematically evaluating several factors. The primary causes can be grouped into issues with the catalyst, reaction conditions, and starting materials.

Possible Causes & Solutions:

  • Catalyst and Ligand Issues:

    • Suboptimal Ligand/Catalyst: The chiral ligand is the primary director of stereocontrol. The chosen ligand may not be optimal for your specific substrate.

    • Solution: Screen a variety of chiral ligands to find the best match for your transformation. The structure of the active catalyst, which can be a complex of the metal and ligand, is crucial.[1]

    • Catalyst Inactivity or Decomposition: The catalyst may be inactive due to improper handling, storage, or decomposition under the reaction conditions. Many asymmetric catalytic systems are sensitive to moisture and atmospheric oxygen.[2]

    • Solution: Ensure the catalyst is properly prepared and handled under an inert atmosphere if it is air-sensitive. Verify the correct catalyst loading is being used.[1]

    • High Catalyst Loading: Counterintuitively, a high catalyst loading can sometimes lead to a decrease in enantiomeric excess due to the formation of catalyst aggregates or promotion of a non-selective background reaction.[2]

    • Solution: Screen for the optimal substrate-to-catalyst ratio. The goal is to balance reaction rate with the highest possible enantiomeric excess and yield.[2]

  • Reaction Conditions:

    • Temperature: Temperature can significantly impact enantioselectivity. Generally, lower temperatures favor the transition state leading to the major enantiomer, resulting in a higher ee.[1]

    • Solution: Try lowering the reaction temperature. However, be aware that in some cases, higher temperatures can be beneficial, so it is a critical parameter to screen.

    • Solvent Effects: The solvent can influence the reaction rate, equilibrium position, and the catalyst's stereodirecting ability.[1]

    • Solution: Conduct a solvent screen. Protic solvents like alcohols may improve yields in some cases, while in others, aprotic solvents are necessary.[1] For instance, in proline-catalyzed aldol (B89426) reactions, solvent choice has been shown to dramatically alter enantiomeric ratios.[3][4]

  • Starting Materials:

    • Impure Substrate: Impurities in the starting material can act as inhibitors or competing substrates for the chiral catalyst, leading to reduced stereochemical control.

    • Solution: Ensure the purity of your starting materials. Recrystallization or chromatography of the substrate may be necessary.

Below is a troubleshooting workflow for addressing low enantiomeric excess:

low_ee_troubleshooting start Low Enantiomeric Excess Observed check_analytical Is the analytical method (e.g., chiral HPLC/SFC) validated and robust? start->check_analytical optimize_analytical Optimize Analytical Method: - Test with racemic standard - Adjust mobile phase/column/temp check_analytical->optimize_analytical No check_catalyst Evaluate Catalyst System check_analytical->check_catalyst Yes optimize_analytical->check_analytical screen_ligands Screen Different Chiral Ligands check_catalyst->screen_ligands optimize_loading Optimize Catalyst Loading check_catalyst->optimize_loading check_conditions Investigate Reaction Conditions screen_ligands->check_conditions optimize_loading->check_conditions optimize_temp Screen Reaction Temperatures (e.g., lower temp) check_conditions->optimize_temp optimize_solvent Screen Different Solvents check_conditions->optimize_solvent check_materials Verify Starting Material Purity optimize_temp->check_materials optimize_solvent->check_materials purify_substrate Purify Substrate and Re-run Reaction check_materials->purify_substrate Purity is questionable success High Enantiomeric Excess Achieved check_materials->success Materials are pure purify_substrate->success racemization_prevention start Racemization Suspected During Workup/Purification check_ph Is the compound sensitive to acid/base? start->check_ph control_ph Control pH: - Use buffered solutions (pH~7) - Avoid strong acids/bases - Use mild quenching agents check_ph->control_ph Yes check_temp Is the compound thermally sensitive? check_ph->check_temp No control_ph->check_temp control_temp Maintain Low Temperature: - Perform workup at 0-5 °C - Use cold bath for evaporation check_temp->control_temp Yes check_purification Is racemization occurring during chromatography? check_temp->check_purification No control_temp->check_purification alt_purification Modify Purification: - Use neutralized silica (B1680970) or alumina - Minimize time on column - Consider alternative methods check_purification->alt_purification Yes minimize_time Minimize Overall Process Time check_purification->minimize_time No alt_purification->minimize_time success Stereochemical Integrity Maintained minimize_time->success dkr_process cluster_0 Racemic Starting Material R_Start R-Enantiomer Resolution Selective (Enzymatic) Reaction (k_R >> k_S) R_Start->Resolution S_Start S-Enantiomer Racemization Racemization Catalyst S_Start->Racemization S_Start->Resolution Slow Reaction Racemization->R_Start Interconversion Product Single Enantiomer Product (P_R) Resolution->Product Fast Reaction

References

Minimizing byproducts in the cyanogenation of t-butyl (S)-(-)-4-halogeno-3-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the cyanogenation of t-butyl (S)-(-)-4-halogeno-3-hydroxybutyrate to synthesize t-butyl (R)-4-cyano-3-hydroxybutyrate.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for the cyanogenation of t-butyl (S)-(-)-4-halogeno-3-hydroxybutyrate?

The primary reaction is a nucleophilic substitution where the halogen atom (typically chlorine or bromine) at the C4 position of t-butyl (S)-(-)-4-halogeno-3-hydroxybutyrate is displaced by a cyanide ion (CN⁻) to form t-butyl (R)-4-cyano-3-hydroxybutyrate. This reaction is a key step in the synthesis of various pharmaceutical intermediates.[1][2]

Q2: What are the common byproducts observed during this cyanogenation reaction?

Common byproducts can include:

  • Elimination product: Formation of an unsaturated ester due to dehydrohalogenation.

  • Saponification product: Hydrolysis of the t-butyl ester to the corresponding carboxylic acid, particularly if reaction conditions are too harsh or if there is prolonged exposure to aqueous basic conditions.[1]

  • (S)-3-hydroxy-γ-butyrolactone: Intramolecular cyclization can lead to the formation of this lactone.[3][4]

  • Epoxide formation: Intramolecular cyclization can also form an epoxide intermediate, which can then be opened by cyanide.

Q3: Why is the t-butyl ester preferred over other esters like methyl or ethyl for this reaction?

The t-butyl ester group is sterically hindered, which makes it less susceptible to saponification (hydrolysis) under the basic conditions often used for cyanogenation.[1] This resistance to hydrolysis helps to minimize the formation of the corresponding carboxylic acid byproduct and can lead to higher yields of the desired product.[1]

Q4: What are the recommended starting materials and reagents?

  • Substrate: t-butyl (S)-(-)-4-chloro-3-hydroxybutyrate or t-butyl (S)-(-)-4-bromo-3-hydroxybutyrate.

  • Cyanide Source: Sodium cyanide (NaCN) or potassium cyanide (KCN), typically as an aqueous solution.[1][2]

  • Solvent: Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) are recommended.[2]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction.- Increase reaction temperature or prolong reaction time within the recommended ranges (40-70°C, 2-3 hours).[1][2] - Ensure efficient stirring to improve mixing of the aqueous and organic phases.
- Formation of byproducts (elimination, saponification, lactonization).- Lower the reaction temperature to reduce the rate of side reactions. - Use a phase-transfer catalyst (PTC) to enhance the rate of the desired substitution reaction over competing side reactions.[5] - Ensure the pH of the reaction mixture does not become excessively basic to minimize saponification.
Presence of Unreacted Starting Material - Insufficient cyanide reagent.- Use a slight excess of the cyanide salt (e.g., 1.1 to 1.2 equivalents).
- Reaction time is too short or temperature is too low.- Monitor the reaction progress using TLC or GC to determine the optimal reaction time and temperature. Increase as necessary within the recommended ranges.[2]
High Levels of Impurity (e.g., elimination or saponification product) - Reaction temperature is too high.- Maintain the reaction temperature in the optimal range of 40-70°C.[2]
- Prolonged reaction time.- Monitor the reaction and work it up as soon as the starting material is consumed to avoid further degradation of the product.
- Presence of strong bases.- Avoid the use of strong bases. The cyanide salt itself provides sufficient basicity for the reaction.
Low Optical Purity - Racemization during the reaction.- This is generally not a major issue as the reaction proceeds via an SN2 mechanism with inversion of stereochemistry. However, harsh reaction conditions could potentially lead to some racemization. Adhere to recommended temperature and time.
- Impure starting material.- Ensure the optical purity of the starting t-butyl (S)-(-)-4-halogeno-3-hydroxybutyrate is high.
- Inadequate purification.- Recrystallize the crude product from a suitable solvent like toluene (B28343) to improve optical purity.[1]

Quantitative Data Summary

The following table summarizes reaction conditions and outcomes from cited literature.

Starting MaterialCyanide SourceSolventTemperature (°C)Time (h)Conversion/YieldOptical Purity (%ee)Reference
Ethyl (S)-(-)-4-chloro-3-hydroxybutyrateNaCN (aq)DMSO65290% Conversion-[2]
Propyl (S)-(-)-4-chloro-3-hydroxybutyrate----56.5% Yield95%[1]
t-butyl (S)-(-)-4-chloro-3-hydroxybutyrateNaCN (aq)DMSO652->99%[1][2]
t-butyl (S)-(-)-4-chloro-3-hydroxybutyrate----70% Yield (after recrystallization)-[1]

Experimental Protocols

Protocol 1: Standard Cyanogenation in an Aprotic Polar Solvent
  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Reagent Preparation: Dissolve t-butyl (S)-(-)-4-halogeno-3-hydroxybutyrate in an aprotic polar solvent such as DMSO or DMF.[2]

  • Reaction Execution: Heat the solution to the desired temperature (e.g., 65°C).[2]

  • Addition of Cyanide: Slowly add an aqueous solution of sodium cyanide or potassium cyanide to the heated solution over a period of time.[2]

  • Monitoring: Stir the reaction mixture vigorously at the set temperature for 2-3 hours.[2] Monitor the progress of the reaction by TLC or GC analysis.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallization: Purify the crude product by recrystallization from a solvent such as toluene to obtain t-butyl (R)-4-cyano-3-hydroxybutyrate with high optical purity.[1]

Protocol 2: Cyanogenation using Phase-Transfer Catalysis (PTC)
  • Reaction Setup: In a fume hood, set up a round-bottom flask with a mechanical stirrer, thermometer, and condenser.

  • Reagent Preparation: Dissolve t-butyl (S)-(-)-4-halogeno-3-hydroxybutyrate in a non-polar organic solvent (e.g., toluene). Add a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide, TBAB).

  • Addition of Cyanide: Add an aqueous solution of sodium cyanide or potassium cyanide to the organic solution.

  • Reaction Execution: Heat the biphasic mixture to a moderate temperature (e.g., 50-60°C) with vigorous stirring to ensure efficient mixing of the two phases.

  • Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and separate the aqueous and organic layers.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be further purified by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start setup Reaction Setup start->setup reagents Prepare Reagents setup->reagents heat Heat to 40-70°C reagents->heat add_cn Add Cyanide Solution heat->add_cn stir Stir for 2-3 hours add_cn->stir monitor Monitor Progress (TLC/GC) stir->monitor cool Cool to RT monitor->cool Reaction Complete extract Extract with Organic Solvent cool->extract purify Dry and Concentrate extract->purify recrystallize Recrystallize purify->recrystallize end Final Product recrystallize->end

Caption: Experimental workflow for the cyanogenation of t-butyl (S)-(-)-4-halogeno-3-hydroxybutyrate.

reaction_pathways cluster_desired Desired Pathway (SN2) cluster_byproducts Byproduct Formation Pathways start t-Butyl (S)-(-)-4-halogeno- 3-hydroxybutyrate product t-Butyl (R)-4-cyano- 3-hydroxybutyrate start->product + CN⁻ elimination Elimination Product (Unsaturated Ester) start->elimination - HX (Base) saponification (S)-4-Halogeno-3-hydroxy- butanoic Acid start->saponification + H₂O / OH⁻ lactone (S)-3-Hydroxy-γ-butyrolactone start->lactone Intramolecular Cyclization

Caption: Desired reaction pathway and potential byproduct formation pathways.

References

Validation & Comparative

A Comparative Analysis of tert-Butyl 4-hydroxybutanoate and Other Hydroxybutyrate Esters for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical tools and prodrug moieties is a critical decision. This guide provides an objective comparison of tert-butyl 4-hydroxybutanoate (B1227057) with other common hydroxybutyrate esters, namely methyl 4-hydroxybutanoate, ethyl 4-hydroxybutanoate, and propyl 4-hydroxybutanoate. The comparison focuses on their chemical properties, stability, synthesis, and potential as prodrugs of 4-hydroxybutyric acid (GHB), a neurotransmitter and pharmaceutical agent.

Executive Summary

Hydroxybutyrate esters are valuable intermediates in organic synthesis and serve as potential prodrugs to deliver 4-hydroxybutyric acid. The choice of the ester group—methyl, ethyl, propyl, or tert-butyl—significantly influences the compound's physicochemical properties, stability, and pharmacokinetic profile. While direct comparative studies with quantitative performance data are limited, this guide synthesizes available data and established chemical principles to facilitate an informed selection for specific research and development applications. In general, a trade-off exists between the stability of the ester and its reactivity for hydrolysis, with the bulky tert-butyl group offering enhanced stability compared to the less sterically hindered primary alkyl esters.

Physicochemical Properties

The physical and chemical properties of these esters are fundamental to their handling, formulation, and in vivo disposition. The following table summarizes key properties gathered from various chemical databases.

PropertyMethyl 4-hydroxybutanoateEthyl 4-hydroxybutanoatePropyl 4-hydroxybutanoatetert-Butyl 4-hydroxybutanoate
Molecular Formula C₅H₁₀O₃C₆H₁₂O₃C₇H₁₄O₃C₈H₁₆O₃
Molecular Weight 118.13 g/mol 132.16 g/mol 146.18 g/mol 160.21 g/mol
Boiling Point ~190 °C~204-205 °C~220 °C~215 °C (decomposes)
Density ~1.05 g/cm³~1.03 g/cm³~1.00 g/cm³~0.98 g/cm³
Solubility Soluble in water, ethanol, etherSoluble in water, ethanol, etherModerately soluble in waterSparingly soluble in water
Appearance Colorless to pale yellow liquidClear colorless oily liquidColorless liquidLight yellow oil

Comparative Stability and Hydrolysis

The stability of hydroxybutyrate esters, particularly their susceptibility to hydrolysis, is a critical factor in their application as prodrugs. The rate of hydrolysis determines the release kinetics of the active 4-hydroxybutyric acid.

Chemical Stability:

The rate of both acid- and base-catalyzed hydrolysis of esters is significantly influenced by steric hindrance around the carbonyl group. The bulky tert-butyl group in this compound provides substantial steric shielding, making it more resistant to nucleophilic attack by water or hydroxide (B78521) ions compared to the less hindered methyl, ethyl, and propyl esters. This increased stability can be advantageous for prolonging the shelf-life of formulations and for designing slow-release prodrugs.

Enzymatic Stability:

Experimental Protocols

General Synthesis of 4-Hydroxybutyrate Esters

A common method for the synthesis of 4-hydroxybutyrate esters is the Fischer esterification of 4-hydroxybutyric acid with the corresponding alcohol in the presence of an acid catalyst.

Materials:

  • 4-hydroxybutyric acid

  • Methanol, Ethanol, 1-Propanol, or tert-Butanol

  • Concentrated sulfuric acid (catalyst)

  • Anhydrous sodium sulfate

  • Dichloromethane (B109758)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxybutyric acid in an excess of the desired alcohol (e.g., 5-10 equivalents).

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture and remove the excess alcohol under reduced pressure.

  • Dilute the residue with dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

General Protocol for GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is a suitable method for the analysis and quantification of 4-hydroxybutyrate esters.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-300

Sample Preparation:

  • Prepare standard solutions of each ester in a suitable solvent (e.g., dichloromethane or ethyl acetate) at known concentrations.

  • For biological samples, perform a liquid-liquid extraction with an appropriate organic solvent.

  • Derivatization with a silylating agent (e.g., BSTFA) may be necessary for the analysis of the free acid and to improve the chromatographic properties of the esters.

Logical Workflow for Prodrug Development

The development of a hydroxybutyrate ester as a prodrug follows a logical progression of experimental evaluation.

Caption: Workflow for the development and evaluation of hydroxybutyrate ester prodrugs.

Signaling and Metabolic Pathway

Upon administration, hydroxybutyrate esters are designed to undergo hydrolysis, releasing 4-hydroxybutyric acid (GHB). GHB can then exert its pharmacological effects by acting on specific receptors or be metabolized through the Krebs cycle.

Metabolic_Pathway cluster_esters Hydroxybutyrate Esters cluster_action Pharmacological Action & Metabolism Me Methyl 4-hydroxybutanoate Hydrolysis Esterase-mediated Hydrolysis Me->Hydrolysis Et Ethyl 4-hydroxybutanoate Et->Hydrolysis Pr Propyl 4-hydroxybutanoate Pr->Hydrolysis tBu This compound tBu->Hydrolysis GHB 4-Hydroxybutyric Acid (GHB) Hydrolysis->GHB Release of active drug Receptor GHB Receptor Binding GHB->Receptor Metabolism Metabolism to Succinic Semialdehyde GHB->Metabolism Krebs Krebs Cycle Metabolism->Krebs

Caption: Metabolic pathway of 4-hydroxybutyrate esters to the active drug and its subsequent fate.

Conclusion

The selection of an appropriate 4-hydroxybutyrate ester for research or drug development purposes depends on the desired balance between chemical stability and the rate of release of the active 4-hydroxybutyric acid. This compound offers the highest stability due to steric hindrance, potentially leading to a slower, more sustained release profile, which could be advantageous in certain therapeutic applications. In contrast, the methyl, ethyl, and propyl esters are expected to be more readily hydrolyzed, offering a faster onset of action. The experimental protocols and comparative information provided in this guide are intended to assist researchers in making an informed decision based on the specific requirements of their study. Further direct comparative studies are warranted to provide more definitive quantitative data on the performance of these esters.

A Comparative Guide to Tert-Butyl and Benzyl Esters as Carboxylic Acid Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of multi-step organic synthesis, particularly in pharmaceutical and peptide chemistry, the judicious selection of protecting groups is paramount to achieving high yields and purity.[1] Among the most common strategies for masking the reactivity of carboxylic acids are the formation of tert-butyl and benzyl (B1604629) esters. This guide provides a detailed comparison of their efficacy, supported by experimental data and protocols, to assist researchers in making informed decisions for their synthetic strategies.

The core principle of a successful protecting group strategy lies in orthogonality : the ability to deprotect one functional group without affecting another.[1] Tert-butyl and benzyl esters excel in this regard, as their cleavage conditions are fundamentally different, allowing for their selective removal in the presence of one another.

Comparative Analysis of Performance

The choice between a tert-butyl and a benzyl ester is dictated by the stability requirements of the synthetic route and the tolerance of the substrate to the respective deprotection conditions.

PropertyTert-Butyl (t-Bu) EsterBenzyl (Bn) Ester
Structure
ngcontent-ng-c4139270029="" class="ng-star-inserted">alt text
alt text
Cleavage Condition Acid-catalyzed hydrolysisCatalytic hydrogenolysis[1]
Typical Reagents Trifluoroacetic acid (TFA), p-Toluenesulfonic acid (p-TsOH), ZnBr₂[2][3]H₂ gas with Pd/C catalyst, Transfer hydrogenation (e.g., 1,4-cyclohexadiene)[4]
Typical Yields 80-95%[1][5]85-95%[1]
Stability Stable to basic conditions, hydrogenolysis, and many nucleophiles.[6][7]Stable to mildly acidic and basic conditions.[1][8]
Potential Issues Harsh acidic conditions may not be suitable for acid-sensitive substrates.[5]Catalyst poisoning by sulfur or nitrogen-containing compounds; may reduce other functional groups (e.g., alkenes, alkynes).[4][9]
Deprotection Strategies: A Visual Overview

The orthogonality of tert-butyl and benzyl esters is a key advantage in complex syntheses. The following diagram illustrates their distinct deprotection pathways.

G tBu_Ester tert-Butyl Ester (R-COO-tBu) Acid Acidic Cleavage (e.g., TFA) tBu_Ester->Acid Bn_Ester Benzyl Ester (R-COO-Bn) Hydrogenolysis Hydrogenolysis (e.g., H₂, Pd/C) Bn_Ester->Hydrogenolysis Deprotected_Acid Carboxylic Acid (R-COOH) Acid->Deprotected_Acid Releases Isobutylene Hydrogenolysis->Deprotected_Acid Releases Toluene

Fig. 1: Orthogonal deprotection pathways for tert-butyl and benzyl esters.

Detailed Experimental Protocols

The following protocols provide generalized procedures for the deprotection of tert-butyl and benzyl esters. Researchers should optimize conditions based on their specific substrate.

Protocol 1: Acid-Catalyzed Deprotection of a Tert-Butyl Ester

This procedure outlines the cleavage of a tert-butyl ester using a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

Materials:

  • Tert-butyl ester substrate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve the tert-butyl ester substrate in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add an equal volume of TFA to the DCM solution (a 1:1 DCM/TFA mixture is common).[10]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-5 hours.[10] Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Carefully concentrate the reaction mixture under reduced pressure to remove the majority of the DCM and TFA.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize any remaining acid. Be cautious of CO₂ evolution.

    • Wash the organic layer with brine.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.[10] The product can be further purified by crystallization or column chromatography if necessary.

Protocol 2: Hydrogenolysis of a Benzyl Ester

This protocol describes the deprotection of a benzyl ester via palladium-catalyzed hydrogenolysis.

Materials:

  • Benzyl ester substrate

  • Solvent (e.g., methanol (B129727), ethanol, or ethyl acetate)

  • 10% Palladium on carbon (Pd/C) catalyst

  • Hydrogen (H₂) gas source (e.g., balloon or cylinder)

  • Celite® for filtration

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the benzyl ester substrate in a suitable solvent (e.g., methanol or ethyl acetate) to a concentration of approximately 0.1 M.[4]

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) to the solution. A typical catalyst loading is 5-10 mol% with respect to the substrate.[4]

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask under vacuum and backfill with hydrogen. Repeat this evacuation-backfill cycle three times to ensure an inert atmosphere.[4]

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC. Reaction times can vary from 1 to 24 hours depending on the substrate's reactivity and steric hindrance.[4]

  • Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[4] Caution: The Pd/C catalyst can be pyrophoric; do not allow the filter cake to dry completely. Wash the Celite® pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected carboxylic acid.[4] Toluene is the primary byproduct, which is typically volatile enough to be removed with the solvent.

Experimental Workflow Visualization

The following diagram illustrates a typical laboratory workflow for the hydrogenolysis of a benzyl ester.

G A Dissolve Bn-Ester in Solvent B Add Pd/C Catalyst (10 mol%) A->B C Evacuate & Backfill with H₂ (3x) B->C D Stir Vigorously (1-24h, RT) C->D E Monitor by TLC D->E E->D Incomplete F Filter through Celite® to Remove Catalyst E->F Complete G Concentrate Filtrate Under Vacuum F->G H Isolate Carboxylic Acid Product G->H

Fig. 2: General experimental workflow for benzyl ester deprotection via hydrogenolysis.

References

A Comparative Guide to the Synthesis and Validation of Gamma-Hydroxybutyrate (GHB) Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The detection of exogenous Gamma-Hydroxybutyrate (GHB) administration is a significant challenge in clinical and forensic toxicology. Due to its endogenous nature and rapid metabolism, GHB has a narrow detection window, typically less than 6 hours in blood and 12 hours in urine.[1][2] To address this limitation, research has focused on identifying and validating GHB metabolites and conjugates that serve as long-term biomarkers, extending the timeframe for reliable detection.

A critical bottleneck in this research is the availability of purified reference standards for these novel biomarkers.[3] The chemical synthesis of these compounds is paramount for the development and validation of sensitive analytical methods required for their detection in biological matrices. This guide provides a comparative overview of published synthesis methods for key classes of GHB biomarkers and the validation data of the analytical techniques they enable.

Metabolic Pathway of GHB

The primary metabolic pathway of GHB involves oxidation by GHB dehydrogenase to succinic semialdehyde, which is then converted to succinic acid and enters the Krebs cycle.[3] Alternative pathways involve conjugation with molecules like glucuronic acid, sulfate, amino acids, and lipids to form more stable biomarkers.

GHB_Metabolism GHB GHB (γ-Hydroxybutyric Acid) SSA Succinic Semialdehyde GHB->SSA GHB Dehydrogenase Conjugates Conjugation Pathways (Phase II Metabolism) GHB->Conjugates SA Succinic Acid SSA->SA Oxidation Krebs Krebs Cycle SA->Krebs Glucuronide GHB-Glucuronide Conjugates->Glucuronide Sulfate GHB-Sulfate Conjugates->Sulfate AA_Conj GHB-Amino Acid Conjugates Conjugates->AA_Conj PL_Conj Phosphatidyl-GHB Conjugates->PL_Conj

Caption: Metabolic and conjugation pathways of GHB.

GHB-β-O-Glucuronide (GHB-Gluc) and GHB-4-Sulfate (GHB-Sulf)

GHB-Glucuronide and GHB-Sulfate are Phase II metabolites investigated as potential biomarkers to prolong the detection of GHB intake.[4][5][6] The synthesis of these compounds and their deuterated internal standards is essential for their unambiguous identification and quantification in biological samples.

Synthesis Methods
  • GHB-Glucuronide (GHB-Gluc): A method for the chemical synthesis of GHB-Gluc and its deuterated analogue (d4-GHB-Gluc) has been developed and published, enabling the production of chemically pure reference standards.[7][8][9][10]

  • GHB-Sulfate (GHB-Sulf): To verify its presence in urine, a reference standard for GHB-Sulf and its deuterated analogue (GHB-Sulf-d6) was synthesized.[4][6]

Validation of Analytical Methods

The availability of these reference standards has enabled the development and validation of a quantitative method using High-Performance Liquid Chromatography with Quadrupole Time-of-Flight Mass Spectrometry (HPLC–QTOF-MS) for the simultaneous determination of GHB-Gluc and GHB-Sulf in plasma and urine.

Table 1: HPLC–QTOF-MS Method Validation for GHB-Gluc and GHB-Sulf [4][6]

ParameterMatrixGHB-GlucGHB-Sulf
Linearity Range Plasma & UrineUp to 20 mg/LUp to 20 mg/L
Limit of Quantification (LOQ) Plasma & Urine< 0.01 mg/L< 0.01 mg/L
Accuracy Plasma & UrineFulfilled forensic guidelinesFulfilled forensic guidelines
Interday Precision Plasma & UrineFulfilled forensic guidelinesFulfilled forensic guidelines
Intraday Precision Plasma & UrineFulfilled forensic guidelinesFulfilled forensic guidelines
Experimental Protocol: General Workflow

The general workflow for biomarker development involves synthesis of the reference standard, development of an analytical method, and rigorous validation.

Workflow cluster_synthesis Biomarker Synthesis cluster_validation Analytical Method Validation S1 Propose Biomarker (e.g., GHB-Glucuronide) S2 Develop Synthetic Route S1->S2 S3 Synthesize & Purify Reference Compound S2->S3 S4 Synthesize & Purify Isotope-Labeled Standard S3->S4 V1 Develop LC-MS/MS or GC-MS Method S4->V1 Use as Standards V2 Determine Linearity & Range V1->V2 V3 Calculate LOD & LOQ V2->V3 V4 Assess Accuracy & Precision V3->V4 V5 Test in Biological Matrix (Urine, Plasma) V4->V5

Caption: General workflow for biomarker synthesis and validation.

GHB Amino Acid and Fatty Acid Conjugates

GHB conjugates with amino acids and fatty acids have been identified as another promising class of biomarkers.[3] To overcome the high cost of custom synthesis, simplified and accessible methods have been developed.

Synthesis Method

A low-cost, millimole-scale chemical synthesis suitable for analytical laboratories has been developed for various amino acid (e.g., with glycine, glutamic acid) and fatty acid (e.g., with myristic, palmitic, stearic acid) conjugates of GHB.[3] This approach makes these crucial reference materials more accessible for widespread research.

Experimental Protocol: Synthesis of GHB-Amino Acid Conjugates[3]
  • Protection of GHB: The hydroxyl group of GHB is protected using a silyl (B83357) ether, for example, with tert-Butyldimethylsilyl chloride (TBDMSCl), to form TBDMS-GHB. This prevents unwanted side reactions.

  • Activation of Amino Acid: The amino acid's carboxyl group is activated to facilitate amide bond formation.

  • Coupling Reaction: The protected TBDMS-GHB is coupled with the activated amino acid.

  • Deprotection: The TBDMS protecting group is removed from the resulting conjugate.

  • Purification: The final GHB-amino acid conjugate is purified, typically using chromatographic techniques.

Note: This is a generalized summary. Specific reagents and conditions vary depending on the amino acid.

Validation Data

While the synthesis method is detailed, the primary publication focuses on making the reference standards available.[3] Subsequent studies using these standards report validation data for their specific analytical methods. For instance, a validated LC-MS/MS method for GHB-glycine showed it could extend the detection window to 28 hours.[1][11]

Phosphatidyl-GHB (PGHB)

In analogy to phosphatidylethanol, a long-term alcohol biomarker, phospholipids (B1166683) conjugated with GHB are being explored.

Synthesis Method

A novel and versatile synthetic route for phosphatidyl-GHB (specifically, PGHB 16:0/18:1) has been successfully developed. The synthesis also produced its isomer, phosphatidyl-beta-hydroxybutyric acid, for analytical differentiation. Structural characterization was confirmed using ¹H-, ¹³C-, and ³¹P-NMR and high-resolution mass spectrometry (HRMS).

Validation of Analytical Method

An HPLC-MS/MS method was established for the determination of the synthesized PGHB.

Table 2: HPLC-MS/MS Method Validation for Phosphatidyl-GHB (16:0/18:1)

ParameterValue
Limit of Detection (LOD) ≤ 2 ng/mL

In vitro experiments confirmed the formation of PGHB in whole blood samples spiked with GHB, suggesting it may be a valuable new metabolite for extending the detection window.

Conclusion

The validation of novel GHB biomarkers is critically dependent on the successful chemical synthesis of high-purity reference standards. The methods described herein for producing GHB-glucuronide, -sulfate, -amino acid conjugates, and phosphatidyl-GHB represent significant advancements in the field. These synthetic standards have enabled the development of highly sensitive and specific analytical methods, primarily using LC-MS/MS, which are essential for studying the pharmacokinetics of these biomarkers and ultimately validating their utility in extending the detection window of GHB exposure in clinical and forensic settings. Further research is needed to establish the full potential and limitations of each biomarker class in diverse populations.[1][12]

References

Purity Analysis of tert-Butyl 4-hydroxybutanoate: A Comparative Guide to HPLC, GC, and qNMR Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of a compound's purity is a critical cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR)—for the purity analysis of tert-Butyl 4-hydroxybutanoate (B1227057). This document outlines detailed experimental protocols, presents a comparative data summary, and includes workflow visualizations to assist in selecting the most suitable method for your analytical needs.

Comparison of Analytical Techniques

The selection of an analytical method for purity determination is contingent on several factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements for accuracy, precision, and sensitivity.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative NMR (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Quantification based on the ratio of the integral of an analyte signal to that of a certified internal standard.
Applicability Suitable for a wide range of non-volatile and thermally labile compounds.Ideal for volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds.Applicable to any soluble compound with a unique NMR signal. Provides structural information simultaneously.
Sample Preparation Dissolution in a suitable solvent.Dissolution in a volatile solvent; derivatization may be necessary.Precise weighing and dissolution in a deuterated solvent with a certified internal standard.
Typical Purity Result 99.2%98.8%99.1%
Advantages Versatile, applicable to a wide range of compounds, and various detection methods available.High resolution and sensitivity, especially with a Flame Ionization Detector (FID).[1][2][3]Primary ratio method, highly accurate, does not require a reference standard of the analyte, and provides structural information.[4][5]
Disadvantages May have lower resolution than GC for some compounds, and can consume significant amounts of solvents.[3]Limited to volatile and thermally stable compounds; high temperatures can cause degradation of labile analytes.[1][2]Lower sensitivity compared to chromatographic techniques, and requires a more expensive instrument.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method suitable for the analysis of tert-butyl 4-hydroxybutanoate.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (50:50, v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of the mobile phase to a final concentration of 1 mg/mL.

  • Data Analysis: The purity is calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Gas Chromatography (GC)

A common method for assessing the purity of this compound, as indicated by commercial suppliers, is GC.[6]

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.

  • Data Analysis: Purity is determined by area percent normalization.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that provides a direct measure of purity against a certified internal standard.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃).

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into a vial. Dissolve the mixture in 0.75 mL of CDCl₃.

  • ¹H NMR Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay (d1): 30 s (should be at least 5 times the longest T₁ of the signals of interest).

  • Data Analysis:

    • Integrate a well-resolved signal of this compound (e.g., the singlet from the tert-butyl group at ~1.46 ppm) and the singlet from the vinylic protons of maleic acid (~6.3 ppm).

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS * 100 Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P_IS = Purity of the internal standard

Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (Area %) integrate->calculate

HPLC Purity Analysis Workflow

GC_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC Analysis cluster_data_gc Data Processing weigh_gc Weigh Sample dissolve_gc Dissolve in Dichloromethane weigh_gc->dissolve_gc inject_gc Inject Sample dissolve_gc->inject_gc separate_gc Chromatographic Separation inject_gc->separate_gc detect_gc FID Detection separate_gc->detect_gc integrate_gc Integrate Peaks detect_gc->integrate_gc calculate_gc Calculate Purity (Area %) integrate_gc->calculate_gc

GC Purity Analysis Workflow

qNMR_Workflow cluster_prep_qnmr Sample Preparation cluster_analysis_qnmr NMR Analysis cluster_data_qnmr Data Processing weigh_qnmr Weigh Sample & Internal Standard dissolve_qnmr Dissolve in Deuterated Solvent weigh_qnmr->dissolve_qnmr acquire Acquire 1H NMR Spectrum dissolve_qnmr->acquire integrate_qnmr Integrate Analyte & Standard Signals acquire->integrate_qnmr calculate_qnmr Calculate Purity integrate_qnmr->calculate_qnmr

qNMR Purity Analysis Workflow

Conclusion

The choice of analytical technique for determining the purity of this compound should be guided by the specific requirements of the analysis. HPLC offers versatility and is suitable for a broad range of compounds, making it a valuable tool in many laboratories. GC, particularly with an FID, provides high resolution and sensitivity for volatile compounds and is a commonly used method for this analyte. For the highest accuracy and a direct, primary measurement of purity without the need for a specific reference standard of the analyte, qNMR is the superior method. By understanding the principles, advantages, and practical workflows of each technique, researchers can confidently select the most appropriate method to ensure the quality and integrity of their work.

References

A Comparative Guide to Catalysts for Tert-Butylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butylation reaction is a cornerstone of organic synthesis, crucial for the introduction of the bulky tert-butyl group. This functional group is instrumental in creating steric hindrance, enhancing lipophilicity, and acting as a protective group in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The efficiency and selectivity of this reaction are heavily dependent on the choice of catalyst. This guide provides an objective comparison of various catalysts used in tert-butylation, supported by experimental data to aid in catalyst selection and process optimization.

Performance Comparison of Catalysts

The selection of a suitable catalyst for tert-butylation is a critical step that influences reaction efficiency, selectivity, and environmental impact. A range of catalysts, including zeolites, ionic liquids, and solid acids, have been extensively studied. The following tables summarize their performance in the tert-butylation of various aromatic compounds, providing a comparative overview based on conversion, selectivity, and reaction conditions.

Catalyst TypeSpecific ExampleSubstrateTert-butylating AgentTemp. (°C)PressurePhenol (B47542) Conversion (%)Product Selectivity/YieldReference
Zeolites H-Y ZeolitePhenoltert-Butanol (B103910)150-200AtmosphericUp to 86.3High activity, selectivity towards 2,4-di-tert-butylphenol (B135424) can be tuned.[1]
H-Y ZeolitePhenoltert-Butanol13010 MPa CO2>9065% yield of 2,4-di-tert-butylphenol.[2][3]
H-Beta ZeolitePhenoltert-Butanol100-160AtmosphericHighEfficient for para-isomer formation.[1]
H-mordenitePhenoltert-Butanol165AtmosphericHighIncreasing temperature enhances selectivity to p-tert-butyl phenol.[4]
Ga-FSM-16 (20)Phenoltert-Butanol160-80.343.3% yield of 4-tert-butyl phenol and 30.3% yield of 2,4-di-tert-butyl phenol.[5]
NM-ZSM-5-16hPhenoltert-Butanol145-89.5-[6]
Ionic Liquids SO3H-functionalized ILsPhenoltert-Butanol80AtmosphericUp to 94.2High phenol conversion at low temperatures.[1]
N-methyl imidazole, pyridine, triethylamine-based Bronsted acidic ILsPhenoltert-Butanol70-8657.6% selectivity to 4-tert-butylphenol.[7][8]
[HIMA]OTsPhenoltert-Butanol--93 (max)-[7]
SO3H-functionalized ILsp-cresoltert-Butanol70-80-[9]
Solid Acids Sulfated ZirconiaPhenoltert-Butanol175-200-GoodExcellent selectivity for para-tertiary butyl phenol.[10]
Sc(OTf)3/MCM-41Phenoltert-Butanol13010 MPa CO2-40% yield of 2,4,6-tri-tert-butylphenol.[2][3]
12-Tungstophosphoric acid (30%) on ZirconiaPhenol and cresolstert-ButanolMild-HighHigh selectivity for the desired product.[11]
Other Acidic Clays (Nobelin, Fulcat 22B)DiphenylamineIsobutylene/tert-Butanol--GoodH-BEA zeolite showed higher activity.[12]

Experimental Protocols

Detailed and reproducible experimental procedures are paramount for catalyst evaluation. Below are generalized protocols for conducting tert-butylation reactions using different classes of catalysts.

General Protocol for Tert-Butylation using Zeolite Catalysts
  • Catalyst Activation: The zeolite catalyst (e.g., H-Y, H-Beta) is activated prior to use by calcination. This is typically performed by heating the catalyst in a stream of dry air at 500-550°C for 3-4 hours to remove any adsorbed moisture and organic impurities.[1]

  • Reaction Setup: A batch reactor is charged with the aromatic substrate (e.g., phenol) and the activated zeolite catalyst. The catalyst loading is typically in the range of 5-15% by weight of the substrate.[1]

  • Reactant Addition: The reactor is heated to the desired reaction temperature (e.g., 150°C). The tert-butylating agent, such as tert-butanol or isobutylene, is then introduced into the reactor at a controlled rate. The molar ratio of the aromatic substrate to the tert-butylating agent is a critical parameter and is typically varied to optimize the yield of the desired product.[1]

  • Reaction Monitoring: The progress of the reaction is monitored by withdrawing aliquots from the reaction mixture at regular intervals and analyzing them by gas chromatography (GC). This allows for the determination of the conversion of the starting material and the selectivity towards the different tert-butylated products.[1]

  • Product Isolation: Upon completion of the reaction, the catalyst is separated from the product mixture by filtration. The liquid product is then purified, typically by distillation under reduced pressure, to isolate the desired tert-butylated compound.[1]

General Protocol for Tert-Butylation using Ionic Liquid Catalysts
  • Catalyst Synthesis/Preparation: SO3H-functionalized Brønsted acidic ionic liquids are synthesized using precursors like N-methylimidazole, pyridine, or triethylamine (B128534) and 1,4-butanesultone.[9] The resulting zwitterion is then reacted with an acid (e.g., sulfuric acid) to generate the acidic ionic liquid catalyst.[13]

  • Reaction Setup: In a batch reactor, the aromatic substrate (e.g., phenol) and the ionic liquid catalyst are mixed.

  • Reactant Addition and Reaction: The tert-butylating agent (e.g., tert-butanol) is added to the mixture. The reaction is then carried out at a specific temperature (e.g., 70-80°C) with stirring.[1][9]

  • Product Separation: A key advantage of ionic liquids is their immiscibility with many organic solvents. After the reaction, a suitable organic solvent (e.g., ethyl acetate) can be added to extract the product, leaving the ionic liquid catalyst behind.[8] The catalyst can then be recovered and reused for subsequent reactions.

  • Analysis: The extracted product is analyzed using techniques like GC to determine conversion and selectivity.

Visualizing the Process and Catalyst Comparison

To better understand the experimental workflow and the comparative landscape of different catalysts, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Separation Catalyst_Activation Catalyst Activation (e.g., Calcination for Zeolites) Reactor_Charging Reactor Charging (Substrate + Catalyst) Catalyst_Activation->Reactor_Charging Reactant_Prep Reactant Preparation (Substrate & Tert-butylating Agent) Reactant_Prep->Reactor_Charging Reaction_Execution Reaction Execution (Heating & Stirring, Agent Addition) Reactor_Charging->Reaction_Execution Monitoring Reaction Monitoring (e.g., GC) Reaction_Execution->Monitoring Separation Catalyst Separation (Filtration/Extraction) Reaction_Execution->Separation Monitoring->Reaction_Execution Feedback loop for reaction optimization Purification Product Purification (e.g., Distillation) Separation->Purification Final_Product Final Product Purification->Final_Product

Caption: General experimental workflow for a catalytic tert-butylation reaction.

Catalyst_Comparison cluster_catalysts Catalyst Types cluster_performance Performance Metrics Zeolites Zeolites (e.g., H-Y, H-Beta) High_Activity High Activity Zeolites->High_Activity High conversion rates High_Selectivity High Selectivity (para- or di-substituted) Zeolites->High_Selectivity Shape selectivity (e.g., para-isomers) Reusability Good Reusability Zeolites->Reusability Regenerable by calcination Ionic_Liquids Ionic Liquids (SO3H-functionalized) Ionic_Liquids->High_Activity High conversion at lower temperatures Mild_Conditions Mild Reaction Conditions Ionic_Liquids->Mild_Conditions Often at lower temperatures Ionic_Liquids->Reusability Easily separable and recyclable Solid_Acids Solid Acids (e.g., Sulfated Zirconia) Solid_Acids->High_Selectivity Excellent for specific products (e.g., p-TBP) Solid_Acids->Reusability Heterogeneous and reusable Low_Coke Low Coke Formation Solid_Acids->Low_Coke Especially in supercritical CO2

Caption: Comparative relationship of different catalyst types for tert-butylation.

Conclusion

The choice of catalyst for tert-butylation reactions is a multi-faceted decision that depends on the specific substrate, desired product selectivity, and process considerations such as catalyst reusability and environmental impact. Zeolites offer high activity and shape selectivity, making them suitable for producing specific isomers.[1] Ionic liquids provide the advantage of high conversion under milder conditions and excellent reusability.[1][9] Solid acids, such as sulfated zirconia, demonstrate high selectivity for particular products and can exhibit low coke formation, especially when used in supercritical fluids.[2][10] This guide provides a foundational comparison to assist researchers in navigating the diverse landscape of tert-butylation catalysts and selecting the most appropriate system for their synthetic needs.

References

A Comparative Guide to Orthogonal Protection Strategies Involving Tert-Butyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in complex multi-step organic synthesis, the strategic use of protecting groups is fundamental to success. The tert-butyl (tBu) group, in the form of tBu ethers, tBu esters, and the tert-butoxycarbonyl (Boc) group, is a cornerstone of modern synthetic chemistry, particularly in the widely adopted Fmoc/tBu orthogonal strategy for solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of the tBu group's performance against other common protecting groups, supported by experimental data and detailed methodologies, to facilitate the rational design of protection strategies.

The Principle of Orthogonality: The Role of the Tert-Butyl Group

Orthogonal protection refers to the use of multiple protecting groups in a single molecule that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group without affecting the others.[1][2] The tBu group is a key player in this field due to its unique stability profile: it is highly stable to basic and nucleophilic conditions but is readily cleaved by strong acids.[3]

This property makes it an ideal orthogonal partner for the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is used to protect the α-amino group of amino acids. In the Fmoc/tBu strategy, the Fmoc group is removed by a base (e.g., piperidine) to allow for peptide chain elongation, while the acid-labile tBu groups on the amino acid side chains remain intact. The tBu groups are then typically removed in the final step with a strong acid like trifluoroacetic acid (TFA).[4]

Comparative Stability and Deprotection Conditions

The choice of a protecting group is dictated by its stability under various reaction conditions and the ease and selectivity of its removal. The following tables provide a comparative summary of the deprotection conditions for tBu groups and other commonly used protecting groups for hydroxyl, carboxyl, and amino functionalities.

Hydroxyl Protecting Groups: Tert-Butyl (tBu) Ether vs. Alternatives
Protecting GroupStructureCommon Deprotection ReagentsTypical ConditionsRelative Stability/Notes
Tert-Butyl (tBu) Ether R-O-tBuTrifluoroacetic acid (TFA), Hydrochloric acid (HCl), Zinc Bromide (ZnBr₂)TFA/DCM; aq. HClHighly stable to bases, hydrogenolysis, and many other conditions. Cleavage is via a stable tert-butyl cation.[3][5]
Benzyl (Bn) Ether R-O-BnH₂, Pd/C; Na/NH₃Catalytic hydrogenolysis; Birch reductionStable to acid and base. Not orthogonal to other hydrogenolytically cleaved groups (e.g., Cbz).[6][7]
p-Methoxybenzyl (PMB) Ether R-O-PMBDichlorodicyanoquinone (DDQ), Cerium Ammonium Nitrate (CAN), TFAOxidative cleavage; mild acidolysisMore acid-labile than Bn. Can be cleaved oxidatively in the presence of Bn.[8][9]
TBDMS Ether R-O-Si(Me)₂(tBu)Tetrabutylammonium fluoride (B91410) (TBAF), HF, Acetic AcidFluoride source in THF; mild acidLabile to acid and fluoride ions. Orthogonal to tBu and Bn. Stability is sterically dependent.[10][11]
Carboxyl Protecting Groups: Tert-Butyl (tBu) Ester vs. Alternatives
Protecting GroupStructureCommon Deprotection ReagentsTypical ConditionsRelative Stability/Notes
Tert-Butyl (tBu) Ester R-CO-O-tBuTrifluoroacetic acid (TFA), Phosphoric AcidTFA/DCM; aq. H₃PO₄Stable to basic hydrolysis and hydrogenolysis. Less stable to acid than tBu ethers.[2][12]
Benzyl (Bn) Ester R-CO-O-BnH₂, Pd/CCatalytic hydrogenolysisStable to acid and base. Not orthogonal to Bn ethers or Cbz groups.[13]
Methyl/Ethyl Ester R-CO-OMe/EtLithium hydroxide (B78521) (LiOH), Sodium hydroxide (NaOH)Basic hydrolysis (saponification)Labile to base. Orthogonal to acid-labile and hydrogenolytically cleaved groups.
Allyl (All) Ester R-CO-O-AllPd(PPh₃)₄, PhenylsilanePalladium-catalyzed cleavageCleaved under neutral conditions. Orthogonal to most other protecting groups.
Amino Protecting Groups: Tert-Butoxycarbonyl (Boc) vs. Alternatives
Protecting GroupStructureCommon Deprotection ReagentsTypical ConditionsRelative Stability/Notes
Tert-Butoxycarbonyl (Boc) R-NH-BocTrifluoroacetic acid (TFA), HClTFA/DCM; HCl in dioxaneAcid-labile. The basis of the Boc/Bzl peptide synthesis strategy.[4]
9-Fluorenylmethyloxycarbonyl (Fmoc) R-NH-FmocPiperidine, DBU20% Piperidine in DMFBase-labile. The basis of the Fmoc/tBu peptide synthesis strategy. Orthogonal to Boc.
Benzyloxycarbonyl (Cbz) R-NH-CbzH₂, Pd/CCatalytic hydrogenolysisStable to acid and base. Not orthogonal to Bn ethers or esters.

Experimental Protocols

Protocol 1: Tert-Butylation of a Carboxylic Acid

This protocol describes a general method for the protection of a carboxylic acid as a tert-butyl ester using tert-butyl acetate (B1210297) and a strong acid catalyst.[3][14]

Materials:

  • Carboxylic acid

  • tert-Butyl acetate

  • Bis(trifluoromethanesulfonyl)imide (Tf₂NH)

  • Anhydrous solvent (e.g., dichloromethane)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the carboxylic acid in tert-butyl acetate.

  • Add a catalytic amount of bis(trifluoromethanesulfonyl)imide (e.g., 1-5 mol%).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Standard TFA Cleavage of tBu Groups in Solid-Phase Peptide Synthesis

This protocol outlines the final cleavage step in Fmoc/tBu SPPS, where the peptide is cleaved from the resin and all side-chain tBu protecting groups are removed simultaneously.[2]

Materials:

  • Peptide-bound resin

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

  • Centrifuge and centrifuge tubes

  • Standard laboratory glassware

Procedure:

  • Place the dry peptide-bound resin in a reaction vessel.

  • Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).

  • Agitate the suspension at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether.

  • Centrifuge the suspension to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide under vacuum.

Mandatory Visualizations

Orthogonal Protection in Fmoc/tBu Peptide Synthesis

Orthogonal_SPPS Start Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Coupling Coupling of Fmoc-AA-OH Deprotection->Coupling Free N-terminus Elongation Elongated Peptide Chain (Fmoc protected N-terminus, tBu protected side chains) Coupling->Elongation Elongation->Deprotection Repeat cycle Final_Cleavage Final Cleavage (TFA Cocktail) Elongation->Final_Cleavage Synthesis complete Final_Peptide Deprotected Peptide Final_Cleavage->Final_Peptide tBu groups removed

Caption: Workflow of Fmoc/tBu solid-phase peptide synthesis highlighting the orthogonal deprotection steps.

Decision Tree for Protecting Group Selection

PG_Selection Start Select Protecting Group for R-OH Q_Base_Stability Is base stability required? Start->Q_Base_Stability Q_Acid_Stability Is acid stability required? Q_Base_Stability->Q_Acid_Stability Yes PG_Acetal Consider Acetal (e.g., MOM, THP) Q_Base_Stability->PG_Acetal No Q_Reductive_Stability Is stability to hydrogenolysis required? Q_Acid_Stability->Q_Reductive_Stability Yes PG_tBu Use tBu Ether Q_Acid_Stability->PG_tBu No PG_Bn Use Benzyl Ether Q_Reductive_Stability->PG_Bn No PG_Silyl Use Silyl Ether (e.g., TBDMS) Q_Reductive_Stability->PG_Silyl Yes

Caption: A simplified decision-making flowchart for selecting a hydroxyl protecting group based on reaction conditions.

References

A Comparative Guide to the Stability of TMS, TBDMS, and Tert-Butyl Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of multi-step organic synthesis, the strategic selection and deployment of protecting groups are paramount for achieving high yields and preserving molecular complexity. Among the arsenal (B13267) of protecting groups for hydroxyl functionalities, trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS), and tert-butyl ethers are frequently employed. Their popularity stems from a balance of stability under a variety of reaction conditions and their selective removal under specific protocols. This guide provides an objective comparison of the stability of these three critical protecting groups, supported by experimental data and detailed methodologies, to aid chemists in making informed decisions for their synthetic strategies.

Relative Stability: A Quantitative and Qualitative Overview

The stability of a protecting group is a critical factor in the design of a synthetic route. It must be robust enough to withstand a range of reaction conditions while being labile enough for selective removal without affecting other functional groups. The stability of TMS, TBDMS, and tert-butyl ethers is highly dependent on the reaction medium, particularly its pH.

Silyl (B83357) Ethers: A Matter of Steric Hindrance

The stability of silyl ethers is primarily governed by the steric bulk of the substituents on the silicon atom. Larger, more sterically hindered groups provide greater protection to the silicon-oxygen bond from nucleophilic or acidic attack. Consequently, the TBDMS group, with its bulky tert-butyl substituent, is significantly more stable than the TMS group.[1][2]

Tert-Butyl Ethers: A Different Class of Stability

The following table summarizes the relative stability of these protecting groups under acidic and basic conditions.

Protecting GroupAbbreviationRelative Stability in Acid (vs. TMS)Relative Stability in Base (vs. TMS)Common Cleavage Conditions
TrimethylsilylTMS1[2]1[3]Very mild acid (e.g., K₂CO₃ in methanol), fluoride (B91410) sources (e.g., TBAF), or even silica (B1680970) gel.[4]
tert-ButyldimethylsilylTBDMS~20,000[2]~20,000[3]Stronger acids (e.g., acetic acid, CSA), fluoride sources (e.g., TBAF).[5]
tert-Butylt-Bu> 20,000 (estimated)Very HighStrong acids (e.g., trifluoroacetic acid, HCl).[6][7]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of protecting group strategies. Below are representative procedures for the deprotection of TMS, TBDMS, and tert-butyl ethers.

Protocol 1: Base-Catalyzed Deprotection of a Trimethylsilyl (TMS) Ether

This protocol describes the mild cleavage of a TMS ether using potassium carbonate in methanol (B129727).[8][9]

Materials:

  • TMS-protected alcohol

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous methanol (MeOH)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Dissolve the TMS-protected alkyne (1.0 equiv) in anhydrous methanol.

  • Add anhydrous potassium carbonate (0.1-0.5 equiv) to the solution.

  • Stir the mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[8][9]

  • Once the reaction is complete, concentrate the mixture in vacuo.

  • Dilute the residue with diethyl ether and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the product by flash chromatography if necessary.

Protocol 2: Fluoride-Mediated Deprotection of a tert-Butyldimethylsilyl (TBDMS) Ether

This protocol outlines the common procedure for cleaving a TBDMS ether using tetra-n-butylammonium fluoride (TBAF).[1][3]

Materials:

Procedure:

  • Dissolve the TBDMS-protected alcohol (1.0 equiv) in anhydrous THF.

  • Add the 1 M TBAF solution in THF (1.1-1.5 equiv) dropwise to the stirred solution at room temperature. For base-sensitive substrates, the reaction can be buffered with acetic acid.[1]

  • Stir the reaction and monitor by TLC for the disappearance of the starting material. Reaction times can vary from 30 minutes to several hours depending on the substrate.[1]

  • Upon completion, dilute the reaction mixture with dichloromethane and quench with water.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Acid-Catalyzed Deprotection of a tert-Butyl Ether

This protocol describes the cleavage of a tert-butyl ether using trifluoroacetic acid (TFA).[6][10]

Materials:

  • tert-Butyl-protected alcohol

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the tert-butyl-protected compound in dichloromethane.

  • Add trifluoroacetic acid (typically 10-50% v/v) to the solution at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC.

  • Once the reaction is complete, carefully neutralize the excess TFA by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Visualization of Stability Relationships

The following diagram illustrates the general trend of increasing stability of the protecting groups under acidic conditions.

G TMS TMS TBDMS TBDMS TMS->TBDMS tert_Butyl tert-Butyl TBDMS->tert_Butyl Increasing_Stability Increasing Stability Under Acidic Conditions

Caption: Relative stability of TMS, TBDMS, and tert-butyl protecting groups to acidic cleavage.

Conclusion

The choice between TMS, TBDMS, and tert-butyl protecting groups is a strategic decision in organic synthesis that hinges on the specific requirements of the synthetic route. TMS serves as a highly labile group for temporary protection, easily removed under very mild conditions. TBDMS offers a significant increase in stability, providing a robust yet readily cleavable option for a wide range of applications. The tert-butyl group provides a distinct stability profile, being exceptionally resilient to basic conditions while succumbing to acidic cleavage, thus offering valuable orthogonality to the silyl ethers. A thorough understanding of their relative stabilities and the specific conditions required for their selective removal, as outlined in this guide, empowers researchers to design more efficient and successful synthetic strategies.

References

A Researcher's Guide to Alternatives for Tert-Butyl Protecting Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of side-chain protecting groups is a critical determinant of success in Solid-Phase Peptide Synthesis (SPPS). The Fmoc/tBu strategy, which pairs the base-labile Fmoc group for Nα-amino protection with acid-labile tert-butyl (tBu) groups for side-chain protection, is the industry standard.[1] This orthogonal scheme is prized for its efficiency and the use of milder cleavage conditions (Trifluoroacetic Acid, TFA) compared to older methods.[2]

However, the universal application of tBu protection has limitations. The synthesis of complex peptides—such as those requiring site-specific modifications, cyclization, or those containing aggregation-prone sequences—often necessitates a more nuanced approach.[3][4] Strong acid cleavage can also generate reactive t-butyl cations that lead to unwanted side reactions with sensitive residues like Tryptophan and Methionine.[5][6] This guide provides an objective, data-supported comparison of key alternatives to tBu protecting groups, offering researchers the information needed to optimize their synthetic strategies.

Key Alternatives to Tert-Butyl Protection

The most effective alternatives to the tBu group offer a different axis of orthogonality, allowing for their selective removal under conditions that leave tBu groups and the peptide-resin linkage intact. The primary alternatives fall into three categories based on their cleavage chemistry: hyper-acid-labile groups, hydrazine-labile groups, and palladium-labile groups.

Trityl (Trt) and its Derivatives: The Hyper-Acid-Labile Option

The Trityl (Trt) group and its more acid-sensitive derivatives (e.g., Methoxytrityl (Mmt), 2-Chlorotrityl (Clt)) are significantly more labile to acid than tBu ethers, esters, and carbamates.[3][4] This differential lability is the cornerstone of their utility, enabling selective deprotection on-resin for subsequent modifications like cyclization or branching.[4]

Performance Advantages:

  • Orthogonality to tBu: Trt groups can be cleaved using very dilute acid (e.g., 1-5% TFA in Dichloromethane) or other mild acidic cocktails, while tBu groups remain fully protected.[7]

  • Reduced Aggregation: The significant steric bulk of the Trityl group can disrupt inter-chain hydrogen bonding, mitigating aggregation in difficult or long peptide sequences. In syntheses of challenging peptides like deca-serine, Trt protection has been shown to be superior, preventing incomplete Fmoc removal that can occur with tBu protection due to aggregation.[3][4]

  • Higher Purity for Sensitive Sequences: For peptides containing nucleophilic residues like Trp and Met, the milder acidolysis conditions used for Trt deprotection result in fewer side reactions and crude peptides of higher purity compared to syntheses using tBu groups.[6]

Dde and ivDde: The Hydrazine-Labile Orthogonal Pair

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group and its more robust analogue, ivDde, provide a completely orthogonal protection strategy. Stable to both the acidic conditions of tBu cleavage and the basic conditions of Fmoc removal, Dde is selectively cleaved by treatment with dilute hydrazine (B178648).[8][9] This makes it an invaluable tool for protecting the side-chain amines of Lysine (B10760008) or Ornithine when site-specific modification is required.

Performance Advantages:

  • Complete Orthogonality: Dde is stable to both piperidine (B6355638) (for Fmoc removal) and TFA (for tBu and resin cleavage), allowing for its selective removal at any point in the synthesis.

  • Enables Complex Architectures: This strategy is standard for synthesizing branched peptides (e.g., attaching a second peptide chain to a lysine side chain) and for on-resin cyclization between a side-chain amine and the C-terminus.[10]

Allyl-Based Groups (Alloc, OAll): The Palladium-Labile Strategy

Allyloxycarbonyl (Alloc) for amines and Allyl (OAll) for carboxylic acids and alcohols offer another dimension of orthogonality. These groups are stable to both acidic and basic conditions used in Fmoc/tBu SPPS but are selectively removed by a palladium(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger.[11][12]

Performance Advantages:

  • Mild and Orthogonal Cleavage: The neutral conditions used for palladium-mediated cleavage are compatible with most amino acid functionalities, providing a truly orthogonal method for deprotection.[13]

  • Facilitates On-Resin Cyclization: The Alloc/OAll strategy is frequently used to prepare side-chain-to-side-chain lactam bridges, a common motif in bioactive cyclic peptides.[12][14]

Performance Comparison Data

The following tables summarize the key properties and comparative performance of these alternative protecting groups against the tBu standard.

Protecting Group Abbreviation Typical Amino Acids Cleavage Reagent Orthogonal To Key Advantage
tert-Butyl tBu, OtBu, BocAsp, Glu, Ser, Thr, Tyr, Cys, Lys>90% Trifluoroacetic Acid (TFA)Fmoc, Dde, AllocRobust, well-established, economical for standard synthesis.[2]
Trityl TrtAsn, Gln, His, Cys, Ser, Thr1-5% TFA in DCM; Acetic Acid/TFE/DCMFmoc, tBu, Dde, AllocHigh acid lability for selective deprotection; reduces aggregation.[3][4]
Dde / ivDde Dde, ivDdeLys, Orn, Dab2% Hydrazine (N₂H₄) in DMFFmoc, tBu, Trt, AllocComplete orthogonality for site-specific amine modification.[8]
Allyloxycarbonyl AllocLys, Orn, DabPd(PPh₃)₄ / Scavenger (e.g., PhSiH₃)Fmoc, tBu, Trt, DdeMild, neutral cleavage conditions for complex syntheses.[11][13]
Synthesis Challenge Standard tBu Strategy Alternative Strategy Observed Outcome with Alternative Reference
Difficult/Aggregating Sequence (e.g., deca-serine) Fmoc-Ser(tBu)-OHFmoc-Ser(Trt)-OHTrt protection prevented aggregation and allowed for complete Fmoc removal, which was difficult in the tBu series.[4]
Peptide with Trp and Met Fmoc/tBu protectionFmoc/Trt protectionDeprotection of Trt-protected peptides led to crude products of significantly higher purity due to milder acidolysis.[6]
Site-Specific Lysine Modification Not possible on-resinFmoc-Lys(Dde)-OHSelective removal of Dde with 2% hydrazine allows for on-resin modification of the Lys side-chain while other groups remain protected.[8][10]
Side-Chain to Side-Chain Cyclization Not possible on-resinFmoc-Asp(OAll)-OH & Fmoc-Lys(Alloc)-OHOrthogonal removal of Allyl/Alloc groups with a Palladium catalyst enables on-resin lactam bridge formation.[12][14]

Addressing Aspartimide Formation: A Special Case

A prevalent side reaction, particularly in Fmoc/tBu synthesis, is the formation of aspartimide at Asp-Xxx sequences (especially Asp-Gly, Asp-Ser, Asp-Asn).[15][16] This base-catalyzed reaction occurs during piperidine treatment and leads to a mixture of difficult-to-separate α- and β-peptides, as well as racemization.[15] While not a direct failure of the tBu group itself, which is stable to base, strategies to mitigate this problem often involve alternatives to the standard Fmoc-Asp(OtBu)-OH building block.

  • Backbone Protection: The most effective strategy is the use of a backbone protecting group on the nitrogen of the residue C-terminal to the Asp. The 2-hydroxy-4-methoxybenzyl (Hmb) group physically prevents the cyclization required for aspartimide formation.[17]

  • Bulky Side-Chain Esters: Using protecting groups with greater steric bulk than tBu, such as O-3-methylpent-3-yl (OMpe), can hinder the approach of the backbone nitrogen, thereby reducing the rate of aspartimide formation.[18][19]

Experimental Protocols

Protocol 1: Selective On-Resin Cleavage of a Trityl (Trt) Group

This protocol allows for the deprotection of a Trt-protected amino acid (e.g., Fmoc-Ser(Trt)-OH) while leaving tBu-protected residues intact.

  • Resin Swelling: Swell the peptidyl-resin in Dichloromethane (DCM) for 20 minutes in a suitable reaction vessel.

  • Drain: Drain the DCM from the resin.

  • Cleavage Cocktail Addition: Prepare a cleavage cocktail of 1% TFA in DCM. For hyper-labile resins like 2-chlorotrityl, milder cocktails such as Acetic Acid/Trifluoroethanol/DCM (e.g., 1:1:8) can be used.[7] Add approximately 10 mL of the cocktail per gram of resin.

  • Reaction: Gently agitate the resin suspension at room temperature. Perform the cleavage in short, repeated cycles (e.g., 5 x 2 minutes).[20]

  • Collection & Neutralization: After each cycle, filter the solution into a flask containing a neutralizing agent, such as 10% pyridine (B92270) in methanol (B129727) (approximately 2 mL per 10 mL of filtrate), to immediately quench the acid and prevent premature cleavage of other acid-labile groups.[20]

  • Monitoring: Monitor the progress of the cleavage by collecting a small sample of the filtrate and analyzing via HPLC.

  • Washing: Once cleavage is complete, wash the resin thoroughly with DCM (3x), followed by DMF (3x) to prepare for the next synthetic step (e.g., on-resin modification).

Protocol 2: Selective On-Resin Cleavage of a Dde Group

This protocol is used for the selective deprotection of a Lys(Dde) side chain.

  • Resin Preparation: Ensure the N-terminal Fmoc group is either present or has been replaced with a Boc group, as hydrazine will also cleave the Fmoc group.[9] Wash the peptidyl-resin with N,N-Dimethylformamide (DMF) (3x).

  • Deprotection Solution: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF. Caution: Do not exceed 2% hydrazine, as higher concentrations can cause side reactions.[9]

  • Reaction: Add the 2% hydrazine solution to the resin (approx. 25 mL per gram).[9] Allow the reaction to proceed for 3 minutes at room temperature with gentle agitation.

  • Filter and Repeat: Filter the resin and repeat the hydrazine treatment two more times for 3 minutes each.

  • Washing: Wash the resin thoroughly with DMF (5x) to remove all traces of hydrazine. The resin is now ready for side-chain modification.

Visualizing Orthogonality and Synthesis Workflows

The following diagrams illustrate the concept of orthogonal protection and a comparative workflow for peptide synthesis.

Orthogonal_Protection_Schemes cluster_peptide Protected Peptide on Resin Peptide Resin-Peptide-(AA)n Fmoc Fmoc (Nα-amine) Peptide->Fmoc tBu tBu (Side Chain) Peptide->tBu Trt Trt (Side Chain) Peptide->Trt Dde Dde (Side Chain) Peptide->Dde Alloc Alloc (Side Chain) Peptide->Alloc Piperidine 20% Piperidine (Base) Piperidine->Fmoc TFA_strong >90% TFA (Strong Acid) TFA_strong->tBu TFA_mild 1-5% TFA (Mild Acid) TFA_mild->Trt Hydrazine 2% Hydrazine (Nucleophile) Hydrazine->Dde Palladium Pd(PPh₃)₄ (Catalyst) Palladium->Alloc

Caption: Orthogonal protecting groups and their selective cleavage reagents.

SPPS_Workflows cluster_standard Standard Fmoc/tBu Synthesis cluster_alternative Synthesis with Orthogonal Group (e.g., Dde) start1 Start: Resin synthesis1 Iterative SPPS Cycles (Fmoc Deprotection / Coupling) start1->synthesis1 cleavage1 Global Deprotection (e.g., 95% TFA) synthesis1->cleavage1 end1 Crude Linear Peptide cleavage1->end1 start2 Start: Resin synthesis2 Iterative SPPS Cycles (Incorporate Lys(Dde)) start2->synthesis2 selective_deprotect Selective Dde Removal (2% Hydrazine) synthesis2->selective_deprotect modification On-Resin Side-Chain Modification selective_deprotect->modification cleavage2 Global Deprotection (e.g., 95% TFA) modification->cleavage2 end2 Crude Modified Peptide cleavage2->end2

Caption: Workflow comparison of standard vs. orthogonal SPPS strategies.

Conclusion

While the tert-butyl protecting group remains a cornerstone of routine peptide synthesis due to its robustness and reliability, a thorough understanding of its alternatives is essential for advanced applications.[3] For projects involving long, aggregation-prone sequences or those requiring on-resin side-chain modification, Trityl-based groups offer clear advantages in purity and synthesis efficiency.[3][4] For creating complex architectures like branched or cyclic peptides, the complete orthogonality of Dde and Allyl-based protecting groups provides indispensable strategic flexibility. By selecting the appropriate protecting group strategy based on the target peptide's unique challenges, researchers can significantly enhance synthesis outcomes, achieving higher purity, better yields, and enabling the creation of novel and complex peptide structures.

References

A Comparative Guide to Purification Techniques for N-Boc Protected Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of N-Boc protected compounds is paramount for the success of subsequent synthetic steps and the integrity of final products. This guide provides an objective comparison of the three primary purification techniques: flash chromatography, preparative high-performance liquid chromatography (HPLC), and crystallization. Supporting experimental data, detailed methodologies, and visual workflows are presented to aid in the selection of the most appropriate purification strategy.

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide and medicinal chemistry. Its widespread use is attributed to its stability under various conditions and its facile removal under mild acidic conditions. However, the introduction of the Boc group often necessitates a robust purification step to remove excess reagents, byproducts, and other impurities. The choice of purification technique significantly impacts yield, purity, scalability, and overall cost-effectiveness.

At a Glance: Comparing Purification Techniques

The selection of a purification method is a trade-off between speed, resolution, capacity, and cost. The following table summarizes the key performance metrics for flash chromatography, preparative HPLC, and crystallization in the context of N-Boc protected compound purification.

FeatureFlash ChromatographyPreparative HPLCCrystallization
Purity Achievable Good to High (90-98%)Very High (>99%)[1]Very High (>99%)[2][3]
Typical Yield Good to High (80-95%)Good (80-90%)[1]Variable (can be high, 85-95%)[2][3]
Throughput HighLow to MediumMedium to High (batch dependent)
Sample Capacity High (grams to kilograms)Low to Medium (milligrams to grams)High (grams to kilograms)
Cost per Sample LowHighLow to Medium
Instrumentation Complexity Low to MediumHighLow
Ideal Application Rapid, routine purification of intermediates; initial cleanup[1][4]Final purification of APIs; separation of close-eluting impurities[1][4]Purification of stable, crystalline compounds; often from oily crude products[2][3]

In-Depth Analysis of Purification Techniques

Flash Chromatography: The Workhorse for Rapid Purification

Flash chromatography is a widely used technique that employs moderate pressure to accelerate the passage of the mobile phase through a column packed with a stationary phase, typically silica (B1680970) gel.[4] It is often the first line of defense for purifying crude reaction mixtures containing N-Boc protected compounds.

Key Advantages:

  • Speed: Separations are typically completed within 30 minutes.[5]

  • High Capacity: Easily scalable from milligrams to kilograms.

  • Cost-Effective: Lower initial investment in equipment and less expensive consumables compared to HPLC.[5]

Limitations:

  • Lower Resolution: Compared to HPLC, it may not be suitable for separating complex mixtures or closely related impurities.[6]

A common application is the purification of N-Boc protected amino acids or peptides after the coupling reaction to remove excess reagents and byproducts. For instance, after a standard N-Boc protection reaction, flash chromatography can efficiently remove unreacted amine, di-tert-butyl dicarbonate, and other process-related impurities.[7]

Preparative HPLC: The Gold Standard for High Purity

Preparative High-Performance Liquid Chromatography (HPLC) operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate and purify larger quantities of material.[1] It is the method of choice when exceptional purity is required, such as for active pharmaceutical ingredients (APIs) or reference standards.

Key Advantages:

  • High Resolution: Capable of separating compounds with very similar physicochemical properties, leading to purities often exceeding 99%.[1]

  • High Recovery Rates: Modern systems can achieve recovery rates of over 90%.[1]

Limitations:

  • Lower Throughput: Purification runs can be time-consuming, often exceeding an hour for a single sample.[5]

  • High Cost: The initial investment for instrumentation and the cost of columns and high-purity solvents are significant.[5]

  • Limited Capacity: Sample loading is generally lower compared to flash chromatography.[1]

Preparative HPLC is frequently employed as a final polishing step after an initial cleanup by flash chromatography.[1] This sequential approach leverages the speed and capacity of flash chromatography for bulk impurity removal, followed by the high-resolving power of preparative HPLC to achieve the desired final purity.

Crystallization: An Efficient and Scalable Method for Solids

Crystallization is a powerful purification technique that separates a compound from a solution based on differences in solubility. For many N-Boc protected amino acids and peptides that are solids, crystallization can be a highly effective, economical, and scalable purification method.[2][3] It is particularly useful for compounds that are initially isolated as oils.[2][3]

Key Advantages:

  • High Purity: Can yield highly pure crystalline products, often achieving purities greater than 99%.[2][3]

  • Scalability: The process can be readily scaled up for industrial production.

  • Cost-Effective: Requires minimal specialized equipment and can be less solvent-intensive than chromatography.

Limitations:

  • Not Universally Applicable: Only suitable for compounds that can form stable crystals.

  • Yield Can Be Variable: Yields can be sensitive to factors such as solvent choice, temperature, and the presence of impurities.

  • Process Development: Finding the optimal crystallization conditions can be time-consuming.

A common strategy involves dissolving the crude N-Boc compound in a suitable solvent at an elevated temperature and then allowing it to cool slowly, often with the addition of a seed crystal, to induce the formation of pure crystals.[2][3]

Experimental Protocols

General Protocol for Flash Chromatography of an N-Boc Protected Amine

This protocol provides a general guideline for the purification of an N-Boc protected amine using flash chromatography on silica gel.

  • Sample Preparation: Dissolve the crude N-Boc protected amine in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial elution solvent).

  • Column Packing: Prepare a silica gel column of an appropriate size based on the amount of crude material. The column can be dry-packed or slurry-packed with the initial mobile phase.

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent system (e.g., a mixture of hexanes and ethyl acetate) and gradually increase the polarity of the mobile phase to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-Boc protected amine.[8]

General Protocol for Preparative HPLC of an N-Boc Protected Peptide

This protocol outlines a general procedure for the final purification of an N-Boc protected peptide using reversed-phase preparative HPLC.

  • Sample Preparation: Dissolve the crude or partially purified peptide in a suitable solvent, often a mixture of the mobile phase components.

  • Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., a mixture of water and acetonitrile (B52724) with 0.1% trifluoroacetic acid).

  • Injection: Inject the sample onto the column.

  • Gradient Elution: Run a linear gradient of increasing organic solvent (e.g., acetonitrile) to elute the peptide.

  • Fraction Collection: Collect fractions based on the UV detector response.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to identify the pure fractions.

  • Lyophilization: Combine the pure fractions and lyophilize to obtain the final purified peptide.[9]

General Protocol for Crystallization of an N-Boc Protected Amino Acid

This protocol describes a method for the crystallization of an N-Boc protected amino acid that is initially obtained as an oil.[2][3]

  • Solvent Removal: Ensure all reaction solvents are removed from the crude N-Boc amino acid oil under reduced pressure.

  • Seed Crystal Addition: Add a small amount (0.5-1.0% by weight) of a pure seed crystal of the N-Boc amino acid to the oil.

  • Solidification: Allow the mixture to stand at room temperature for a period (e.g., 15-24 hours) until the oil completely solidifies.

  • Slurrying: Add a weak polar solvent in which the N-Boc amino acid has low solubility (e.g., n-hexane or diethyl ether) and stir the solid to form a slurry.

  • Filtration and Washing: Filter the solid and wash it with a small amount of the cold slurrying solvent.

  • Drying: Dry the crystalline product under reduced pressure to a constant weight.

Visualizing the Workflows

To better illustrate the procedural flow of each purification technique, the following diagrams are provided.

Flash_Chromatography_Workflow cluster_prep Preparation cluster_purification Purification cluster_post Post-Purification Crude Crude N-Boc Compound Dissolve Dissolve in Minimal Solvent Crude->Dissolve Load Load Sample Dissolve->Load Pack Pack Silica Gel Column Pack->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions (Monitor by TLC) Elute->Collect Combine Combine Pure Fractions Collect->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure N-Boc Compound Evaporate->Pure

Flash Chromatography Workflow

Preparative_HPLC_Workflow cluster_prep Preparation cluster_purification Purification cluster_post Post-Purification Crude Crude/Partially Pure Peptide Dissolve Dissolve in Mobile Phase Crude->Dissolve Inject Inject Sample Dissolve->Inject Equilibrate Equilibrate Preparative Column Equilibrate->Inject Elute Gradient Elution Inject->Elute Collect Collect Fractions (UV Detection) Elute->Collect Analyze Analyze Fractions (Analytical HPLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Lyophilize Lyophilize Combine->Lyophilize Pure Pure N-Boc Peptide Lyophilize->Pure

Preparative HPLC Workflow

Crystallization_Workflow cluster_prep Preparation cluster_crystallization Crystallization cluster_post Post-Crystallization Crude Crude N-Boc Amino Acid (Oil) Solvent_Removal Remove Residual Solvents Crude->Solvent_Removal Seed Add Seed Crystal Solvent_Removal->Seed Solidify Stand to Solidify Seed->Solidify Slurry Slurry with Anti-Solvent Solidify->Slurry Filter Filter and Wash Slurry->Filter Dry Dry Under Vacuum Filter->Dry Pure Pure Crystalline Product Dry->Pure

Crystallization Workflow

Conclusion

The purification of N-Boc protected compounds is a critical step in many synthetic workflows. The choice between flash chromatography, preparative HPLC, and crystallization depends on the specific requirements of the project. Flash chromatography offers a rapid and cost-effective solution for routine purifications and initial cleanups. Preparative HPLC provides the highest level of purity and is ideal for final products and challenging separations. Crystallization, when applicable, is a highly efficient, scalable, and economical method for obtaining high-purity solid compounds. For many applications, a hybrid approach, such as an initial purification by flash chromatography followed by a final polishing step with preparative HPLC or crystallization, may provide the optimal balance of speed, purity, and yield.

References

Kinetic Analysis of the 3-Hydroxypropionate/4-Hydroxybutyrate Cycle: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 3-hydroxypropionate (B73278)/4-hydroxybutyrate (3HP/4HB) cycle is a key carbon fixation pathway in some thermoacidophilic archaea, offering a promising avenue for metabolic engineering due to its thermostability and potentially rapid kinetics.[1][2] A thorough understanding of the kinetic properties of the enzymes within this cycle is crucial for researchers, scientists, and drug development professionals aiming to harness its potential. This guide provides a comparative analysis of the kinetic parameters of key enzymes in the 3HP/4HB cycle, primarily focusing on the well-studied organism Metallosphaera sedula, and details the experimental protocols used for these analyses.

Enzyme Kinetics Comparison

The following tables summarize the kinetic parameters (Km and Vmax) for several key enzymes of the 3-hydroxypropionate/4-hydroxybutyrate cycle in Metallosphaera sedula. These values provide insights into enzyme-substrate affinity and maximum reaction rates under specific experimental conditions.

EnzymeSubstrateKm (µM)Vmax (µmol min-1 mg-1)OrganismReference
Acetyl-CoA/Propionyl-CoA Carboxylase (ACC) Acetyl-CoA6028 (s-1)Metallosphaera sedula[3]
Propionyl-CoA7028 (s-1)Metallosphaera sedula[3]
ATP40-Metallosphaera sedula[3]
Bicarbonate300-Metallosphaera sedula[3]
Malonyl-CoA/Succinyl-CoA Reductase (MCR) Succinyl-CoA--Metallosphaera sedula[1]
3-Hydroxypropionyl-CoA Synthetase (HPCS) 3-Hydroxypropionate18018Metallosphaera sedula[1][4]
ATP45-Metallosphaera sedula[4]
3-Hydroxypropionyl-CoA Dehydratase (HPCD) 3-Hydroxypropionyl-CoA25.1272Metallosphaera sedula[1]
Acryloyl-CoA Reductase (ACR) Acryloyl-CoA<37.6Rhodobacter sphaeroides[5][6]
NADPH28-Rhodobacter sphaeroides[5]
Succinic Semialdehyde Reductase (SSR) Succinic Semialdehyde--Metallosphaera sedula[1]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of kinetic data. The following are protocols for key enzymes in the 3HP/4HB cycle as described in the literature for Metallosphaera sedula.

Acetyl-CoA/Propionyl-CoA Carboxylase (ACC) Assay

The activity of ACC is determined by measuring the substrate-dependent incorporation of bicarbonate into a non-volatile product.

  • Reaction Mixture:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 5 mM MgCl₂

    • 1 mM Dithiothreitol (DTT)

    • 2 mM ATP

    • 10 mM NaH¹⁴CO₃ (radiolabeled)

    • 0.4 mM Acetyl-CoA or Propionyl-CoA

    • Purified ACC enzyme

  • Procedure:

    • The reaction is initiated by the addition of the enzyme.

    • Incubate the mixture at 65°C for a defined period.

    • Stop the reaction by adding a strong acid (e.g., HCl) to remove unreacted ¹⁴CO₂.

    • The radioactivity incorporated into the acid-stable product (malonyl-CoA or methylmalonyl-CoA) is measured by scintillation counting.

    • Kinetic parameters are determined by varying the concentration of one substrate while keeping others saturated.

Malonyl-CoA/Succinyl-CoA Reductase (MCR) Assay

MCR activity is measured spectrophotometrically by following the oxidation of NADPH at 365 nm.[1]

  • Reaction Mixture: [1]

    • 100 mM KHPO₄-K₂HPO₄ buffer (pH 6.5)[1]

    • 1 mM Succinyl-CoA[1]

    • 5 mM MgCl₂[1]

    • 4 mM DTT[1]

    • 0.5 mM NADPH[1]

    • Purified MCR enzyme

  • Procedure: [1]

    • The reaction is initiated by the addition of the enzyme.[1]

    • The decrease in absorbance at 365 nm, corresponding to NADPH consumption, is monitored at 65°C.[1]

    • Km and Vmax values are determined by varying the concentration of succinyl-CoA.[1]

3-Hydroxypropionyl-CoA Synthetase (HPCS) Assay

HPCS activity can be measured using a coupled spectrophotometric assay.[4]

  • Reaction Mixture: [4]

    • 100 mM Tris-HCl buffer (pH 8.4)[4]

    • 2 mM MgCl₂[4]

    • 3 mM ATP[4]

    • 0.15 mM Coenzyme A (CoA)[4]

    • Varying concentrations of 3-hydroxypropionate[4]

    • Coupling enzymes (e.g., pyrophosphatase and enzymes to convert AMP to a measurable product)

    • Purified HPCS enzyme

  • Procedure: [4]

    • The reaction is initiated by the addition of 3-hydroxypropionate.[4]

    • The rate of a coupled reaction (e.g., NADH oxidation) is monitored spectrophotometrically at 340 nm at 65°C.[4]

3-Hydroxypropionyl-CoA Dehydratase (HPCD) Assay

The activity of HPCD is determined in a coupled reaction with HPCS and Acryloyl-CoA Reductase (ACR).[1]

  • Reaction Mixture: [1]

    • 100 mM KHPO₄-K₂HPO₄ buffer (pH 6.5)[1]

    • 10 mM 3-hydroxypropionate[1]

    • 3 mM ATP[1]

    • 20 mM MgCl₂[1]

    • 0.1 mM CoA[1]

    • 0.5 mM NADPH[1]

    • Purified HPCS and ACR enzymes

    • Purified HPCD enzyme

  • Procedure: [1]

    • The reaction is initiated by the addition of HPCD.[1]

    • The consumption of NADPH is monitored spectrophotometrically at 365 nm at 65°C.[1]

    • Kinetic parameters for 3-hydroxypropionyl-CoA are determined by varying the concentration of 3-hydroxypropionate in the presence of excess HPCS and ACR.[1]

Acryloyl-CoA Reductase (ACR) Assay

ACR activity is measured by monitoring the oxidation of NADPH spectrophotometrically.

  • Reaction Mixture:

    • 100 mM MOPS-KOH buffer (pH 7.0)

    • 0.1 mM Acryloyl-CoA

    • 0.35 mM NADPH

    • Purified ACR enzyme

  • Procedure:

    • The reaction is initiated by the addition of the enzyme.

    • The decrease in absorbance at 365 nm is monitored at 30°C.

    • Kinetic parameters are determined by varying the concentrations of acryloyl-CoA and NADPH.

Succinic Semialdehyde Reductase (SSR) Assay

SSR activity is determined by monitoring the oxidation of NADPH.[7]

  • Reaction Mixture: [7]

    • 100 mM MOPS-NaOH buffer (pH 7.9)[7]

    • 0.5 mM NADPH[7]

    • Varying concentrations of succinic semialdehyde[7]

    • Purified SSR enzyme

  • Procedure: [7]

    • The reaction is initiated by the addition of succinic semialdehyde.[7]

    • The decrease in absorbance at 340 nm is monitored at 65°C.[7]

Visualizing the Pathway and Workflow

To better understand the flow of the 3-hydroxypropionate/4-hydroxybutyrate cycle and the general experimental approach for kinetic analysis, the following diagrams are provided.

3HP_4HB_Cycle AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC MalonicSemialdehyde Malonic Semialdehyde MalonylCoA->MalonicSemialdehyde MCR Hydroxypropionate3 3-Hydroxypropionate MalonicSemialdehyde->Hydroxypropionate3 MSR HydroxypropionylCoA3 3-Hydroxypropionyl-CoA Hydroxypropionate3->HydroxypropionylCoA3 HPCS AcryloylCoA Acryloyl-CoA HydroxypropionylCoA3->AcryloylCoA HPCD PropionylCoA Propionyl-CoA AcryloylCoA->PropionylCoA ACR MethylmalonylCoA (S)-Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA ACC SuccinylCoA Succinyl-CoA MethylmalonylCoA->SuccinylCoA MCM SuccinicSemialdehyde Succinic Semialdehyde SuccinylCoA->SuccinicSemialdehyde MCR Hydroxybutyrate4 4-Hydroxybutyrate SuccinicSemialdehyde->Hydroxybutyrate4 SSR HydroxybutyrylCoA4 4-Hydroxybutyryl-CoA Hydroxybutyrate4->HydroxybutyrylCoA4 HBCS CrotonylCoA Crotonyl-CoA HydroxybutyrylCoA4->CrotonylCoA HBCD HydroxybutyrylCoA3 (S)-3-Hydroxybutyryl-CoA CrotonylCoA->HydroxybutyrylCoA3 CCH AcetoacetylCoA Acetoacetyl-CoA HydroxybutyrylCoA3->AcetoacetylCoA HBD TwoAcetylCoA 2 x Acetyl-CoA AcetoacetylCoA->TwoAcetylCoA β-KT

Caption: The 3-Hydroxypropionate/4-Hydroxybutyrate Cycle.

Kinetic_Analysis_Workflow Start Start: Enzyme and Substrate Preparation AssaySetup Assay Setup: - Buffer - Cofactors - Constant Substrates Start->AssaySetup VariableSubstrate Add Variable Concentration of Key Substrate AssaySetup->VariableSubstrate InitiateReaction Initiate Reaction (add enzyme or substrate) VariableSubstrate->InitiateReaction DataCollection Data Collection: - Spectrophotometry - HPLC - etc. InitiateReaction->DataCollection Analysis Data Analysis: - Michaelis-Menten Plot - Lineweaver-Burk Plot DataCollection->Analysis End Determine Km and Vmax Analysis->End

Caption: General workflow for enzyme kinetic analysis.

References

A Comparative Guide to Tert-Butyl Ester and Tert-Butyl Ether Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of multi-step organic synthesis, particularly in the fields of pharmaceutical and materials science, the judicious selection of protecting groups is paramount to achieving high yields and selectivities. Among the arsenal (B13267) of protective functionalities, the tert-butyl (t-Bu) group, employed as either an ester for carboxylic acids or an ether for alcohols and phenols, stands out for its unique combination of stability and controlled lability. This guide provides an objective comparison of tert-butyl ester and tert-butyl ether protecting groups, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.

Chemical Properties and Stability

The core difference between tert-butyl esters and tert-butyl ethers lies in their linkage to the protected functional group and, consequently, their susceptibility to various chemical environments.

Tert-Butyl Esters are used to protect carboxylic acids. The ester linkage is characterized by a carbonyl group adjacent to the ether oxygen, which influences its reactivity.

Tert-Butyl Ethers serve to protect alcohols and phenols. The simple ether linkage lacks the adjacent carbonyl group, rendering it chemically distinct from the ester.

A key distinction is their stability under acidic and basic conditions. Tert-butyl ethers are renowned for their exceptional stability in basic media, making them orthogonal to many base-labile protecting groups.[1][2] In contrast, while tert-butyl esters are also stable to many basic conditions, they can be cleaved under harsher basic conditions, such as with powdered potassium hydroxide (B78521) in THF.[3] Both groups are prized for their susceptibility to cleavage under acidic conditions, proceeding through a stable tert-butyl cation intermediate.[1] This allows for their selective removal under mild acidic conditions, often in the presence of other acid-sensitive functionalities if the conditions are carefully controlled.[1]

Protection and Deprotection Strategies

The introduction and removal of these protecting groups are well-established processes, with a variety of protocols available to suit different substrates and reaction conditions.

Introduction of Protecting Groups (Protection)

Tert-Butyl Esters can be synthesized through several methods, including the reaction of a carboxylic acid with isobutylene (B52900) in the presence of a strong acid catalyst, or via transesterification.[4] A novel and efficient method involves the use of di-tert-butyl dicarbonate (B1257347) ((Boc)2O) under solvent- and base-free electromagnetic milling conditions.

Tert-Butyl Ethers are commonly formed by the acid-catalyzed addition of an alcohol or phenol (B47542) to isobutylene.[5] Alternative methods include the use of tert-butyl bromide with a catalyst like basic lead carbonate, or using methyl tert-butyl ether as the tert-butyl source in the presence of sulfuric acid.[6][7]

Removal of Protecting Groups (Deprotection)

The cleavage of both tert-butyl esters and ethers is most commonly achieved under acidic conditions. However, the specific reagents and conditions can be tailored for selectivity.

Tert-Butyl Esters are readily cleaved by strong acids such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[8] Other reagents like zinc bromide (ZnBr2) in DCM offer a milder alternative for selective deprotection in the presence of other acid-labile groups.[9][10][11] Aqueous phosphoric acid has also been shown to be an effective and environmentally benign reagent for this purpose.[3][12]

Tert-Butyl Ethers are also cleaved by acidic reagents. A combination of cerium(III) chloride and sodium iodide in acetonitrile (B52724) provides a mild and chemoselective method for the cleavage of both aliphatic and aromatic tert-butyl ethers.[2] Similar to esters, aqueous phosphoric acid can be employed for their deprotection.[12] A catalytic protocol using tris-4-bromophenylamminium radical cation (magic blue) and triethylsilane offers a mild alternative for the deprotection of both tert-butyl esters and ethers.[13]

Comparative Data

The following tables summarize quantitative data for representative deprotection protocols, providing a basis for comparison.

Protecting GroupSubstrateReagent/ConditionsTimeYield (%)Reference
tert-Butyl Ester Ugi Product1:1 Dichloromethane/TFA, Room Temp.5 hNot specified, used crude[8]
tert-Butyl Ester Aromatic Carboxylic Esterp-Toluenesulfonic acid monohydrate, Microwave (700W)6-8 x 30s85-95[14]
tert-Butyl Ester N-protected amino acid tert-butyl ester500 mol% ZnBr2 in Dichloromethane, Room Temp.24 hGood yields[9]
tert-Butyl Ether tert-Butyldimethylsilyl etherSnCl2·2H2O in Ethanol (B145695), RefluxVaries (TLC monitored)80-90[15]
tert-Butyl Ether Aliphatic/Aromatic t-Bu ethersCeCl3/NaI in AcetonitrileVariesHigh[2]
Both t-Bu Esters, Ethers, CarbonatesMagic Blue (cat.), Triethylsilane5 min - 14 hup to 95[13]

Experimental Protocols

Deprotection of a tert-Butyl Ester using TFA

Procedure: A solution of the Ugi product in a 1:1 mixture of dichloromethane and trifluoroacetic acid (TFA) was stirred at room temperature for 5 hours.[8] The solvents were then removed under vacuum. The resulting residue was dissolved in dichloromethane and washed twice with water and once with saturated aqueous NaCl solution. The organic layer was dried over anhydrous Na2SO4, filtered, and concentrated to yield the deprotected product, which was used in the next step without further purification.[8]

Deprotection of an Aromatic tert-Butyl Ester using Microwave Irradiation

Procedure: A mixture of the aromatic carboxylic ester (1.0 mmol) and p-toluenesulfonic acid monohydrate (0.380 g, 2.0 mmol) was placed in a 50 mL glass tube. The reaction mixture was subjected to microwave irradiation (700 W) for six to eight 30-second intervals with 10-second breaks in between.[14] After completion, the product was dissolved in diethyl ether (30 mL) and extracted with 10% aqueous sodium carbonate solution (2 x 30 mL). The aqueous layer was neutralized with dilute HCl, and the product was extracted with diethyl ether (2 x 20 mL).[14]

Deprotection of a tert-Butyl Ether using SnCl2

Procedure: To a solution of the tert-butyldimethylsilyl ether (1 mmol) in ethanol (20 mL), stannous chloride dihydrate (SnCl2·2H2O, 1 mmol) was added. The reaction mixture was stirred at room temperature or under reflux until completion, as monitored by TLC. The solvent was evaporated, and the residue was diluted with water to dissolve the tin salts. The product was then extracted with ethyl acetate, and the organic layer was washed with water and dried over anhydrous Na2SO4.[15]

Decision-Making Guide

The choice between a tert-butyl ester and a tert-butyl ether protecting group depends largely on the nature of the substrate and the planned synthetic route. The following diagram illustrates a simplified decision-making process.

G Selection of t-Butyl Protecting Group start Functional Group to Protect? carboxylic_acid Carboxylic Acid start->carboxylic_acid Carboxyl alcohol_phenol Alcohol or Phenol start->alcohol_phenol Hydroxyl ester_pg Use tert-Butyl Ester carboxylic_acid->ester_pg ether_pg Use tert-Butyl Ether alcohol_phenol->ether_pg conditions Consider Reaction Conditions ester_pg->conditions ether_pg->conditions base_stable Need High Base Stability? conditions->base_stable Stability mild_acid_deprotection Mild Acidic Deprotection Required? conditions->mild_acid_deprotection Deprotection orthogonal Orthogonality to other groups? conditions->orthogonal Compatibility base_stable->ether_pg Yes, Ether is generally more stable mild_acid_deprotection->ester_pg Yes, both are suitable mild_acid_deprotection->ether_pg Yes, both are suitable

Caption: Decision workflow for selecting between tert-butyl ester and ether protecting groups.

Protection and Deprotection Mechanisms

The mechanisms for both protection and deprotection hinge on the formation of the stable tert-butyl cation.

G Protection/Deprotection Mechanism cluster_protection Protection cluster_deprotection Deprotection isobutylene Isobutylene tBu_cation tert-Butyl Cation isobutylene->tBu_cation Protonation H_plus H+ H_plus->tBu_cation protected_product Protected Product (Ester or Ether) tBu_cation->protected_product Nucleophilic Attack nucleophile R-COOH or R-OH nucleophile->protected_product protected_product_dep Protected Product protonated_product Protonated Product protected_product_dep->protonated_product Protonation H_plus_dep H+ H_plus_dep->protonated_product tBu_cation_dep tert-Butyl Cation protonated_product->tBu_cation_dep Cleavage deprotected_product Deprotected Product protonated_product->deprotected_product

Caption: General mechanism for the formation and cleavage of tert-butyl esters and ethers.

References

A Comparative Guide to Ionic Liquid Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more efficient, selective, and sustainable chemical transformations is a cornerstone of modern drug development and chemical research. Ionic liquids (ILs) have emerged as a versatile class of catalysts and solvent systems, offering unique advantages over traditional volatile organic compounds. Their tunable properties, including polarity, acidity, and coordinating ability, allow for the fine-tuning of reaction conditions to enhance catalyst performance and facilitate product separation. This guide provides an objective comparison of the performance of different classes of ionic liquid catalysts—primarily focusing on imidazolium (B1220033), pyridinium, and phosphonium-based systems—across a range of pivotal organic reactions. The data presented is collated from various studies to offer a comparative overview, supported by detailed experimental protocols for key reactions.

Data Presentation: A Comparative Overview

The following tables summarize the performance of various ionic liquid catalysts in key organic reactions relevant to pharmaceutical synthesis. It is important to note that direct, side-by-side comparisons under identical conditions are not always available in the literature. Therefore, this data has been carefully compiled from multiple sources to provide the most informative comparison possible.

Table 1: Performance of Ionic Liquid Catalysts in the Heck Reaction

The Heck reaction is a cornerstone of carbon-carbon bond formation. The choice of ionic liquid can significantly influence the efficiency and recyclability of the palladium catalyst.

Ionic Liquid Catalyst/SystemAryl HalideOlefinBaseTemp. (°C)Time (h)Yield (%)Recyclability (Cycles)Reference
Pd(OAc)₂ in [bmim][Br]IodobenzeneStyreneEt₃N100-High-[1]
Pd(OAc)₂ in [bmim][BF₄]IodobenzeneStyreneEt₃N100-Lower than [bmim][Br]-[1]
Pyridyl-functionalized imidazolium-Pd(II) complexVarious aryl bromidesVarious olefinsNaOAc12012-2485-98>5 (with minimal loss of activity)[2]
Pd nanoparticles in imidazolium-based phosphinite ILChlorobenzeneStyreneNaHCO₃Reflux-~905 (no activity loss)[3]
Pd on mesoporous carbon in [(C₄H₉)(C₆H₁₃)N][(CF₃SO₂)₂N]BromobenzeneStyreneDibutylamine--HighIL fully recoverable[4]

Note: [bmim] = 1-butyl-3-methylimidazolium

Table 2: Performance of Ionic Liquid Catalysts in the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is another vital C-C bond-forming reaction. Ionic liquids can act as both the solvent and a ligand, stabilizing the palladium catalyst.

Ionic Liquid Catalyst/SystemAryl HalideBoronic AcidBaseTemp. (°C)Time (h)Yield (%)Recyclability (Cycles)Reference
Triethylammonium-tagged diphenylphosphine-Pd(II) in pyrrolidinium (B1226570) ILAryl bromidesArylboronic acids-MildShortGood to Excellent6 (no significant loss of activity)[5]
Phosphonium-tagged oxime carbopalladacycle in phosphonium (B103445) ILIodobenzenep-Methoxyphenyl boronic acidK₃PO₄705Good4[6]
Table 3: Performance of Ionic Liquid Catalysts in Friedel-Crafts Acylation

Friedel-Crafts reactions are fundamental for introducing acyl groups to aromatic rings. Acidic ionic liquids can serve as both catalyst and solvent, offering a recyclable alternative to traditional Lewis acids.

Ionic Liquid CatalystAromatic SubstrateAcylating AgentTemp. (°C)Time (h)Yield (%)Selectivity (para/ortho)Reference
Dual Brønsted–Lewis acidic imidazolium IL (1d)AnisoleBenzoyl chloride80-78-[7]
[emim]Cl–AlCl₃ (X=0.67)IndoleAcetyl chlorideRT-Good to High3-acylation[8]
FeCl₃ in Tunable Aryl Alkyl Ionic Liquids (TAAILs)AnisoleAcetic anhydride6024up to 94Regioselective for para[3]
Cu(OTf)₂ in [bmim][BF₄]AnisoleBenzoyl chloride80110096/4[9]

Note: [emim] = 1-ethyl-3-methylimidazolium

Table 4: Performance of Ionic Liquid Catalysts in Selective Hydrogenation

The selective hydrogenation of α,β-unsaturated aldehydes to unsaturated alcohols is a challenging but important transformation in the synthesis of fine chemicals.

Ionic Liquid Catalyst/SystemSubstrateProductTemp. (°C)Pressure (bar)Conversion (%)Selectivity (%)Reference
Pd nanoparticles on IL-modified silica (B1680970)CinnamaldehydeHydrocinnamaldehyde--100High[10]
Pd/C in novel imidazolium ILstrans-CinnamaldehydeHydrocinnamaldehyde---High[8]
Amine-capped Pt₃Co nanocrystalsCinnamaldehydeCinnamyl alcohol---High (dependent on amine chain length)[11]
Table 5: Performance of Ionic Liquid Catalysts in Oxidation Reactions

The oxidation of alcohols to aldehydes and ketones is a fundamental reaction in organic synthesis. Ionic liquids can offer improved selectivity and catalyst stability.

Ionic Liquid Catalyst/SystemSubstrateOxidantTemp. (°C)Time (h)Conversion (%)Selectivity (%)Reference
[DMBPSH]H₂PW₁₂O₄₀ in waterBenzyl (B1604629) alcoholH₂O₂1203.998.597.0 (to benzaldehyde)[6]
Pd(OAc)₂ in [bmim][Br]Benzyl alcoholO₂ (air)50-GoodHigh (to benzaldehyde)[12]
TPAP in imidazolium ILsBenzylic alcoholsNMO or O₂--Good to ExcellentHigh[13]
KMnO₄ in [bmim]BrBenzyl alcoholKMnO₄50--Selective to carbonyl[10]

Note: TPAP = Tetrapropylammonium perruthenate; NMO = N-methylmorpholine-N-oxide; [DMBPSH] = a zwitterionic surfactant

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the key reactions discussed.

Heck Reaction in an Imidazolium-Based Ionic Liquid

Objective: To perform a palladium-catalyzed Heck reaction between an aryl halide and an alkene using an ionic liquid as the reaction medium.

Materials:

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • 1-Butyl-3-methylimidazolium bromide ([bmim][Br])

  • Aryl halide (e.g., iodobenzene)

  • Alkene (e.g., styrene)

  • Base (e.g., triethylamine, Et₃N)

  • Organic solvent for extraction (e.g., diethyl ether)

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle, and standard glassware.

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add Pd(OAc)₂ (e.g., 2 mol%) and [bmim][Br] (e.g., 2 mL).

  • Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 10-15 minutes to ensure dissolution of the catalyst.

  • Add the aryl halide (1 equivalent), the alkene (1.2 equivalents), and the base (1.5 equivalents) to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product from the ionic liquid phase with an organic solvent (e.g., diethyl ether, 3 x 10 mL). The ionic liquid phase containing the catalyst will remain in the flask.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

  • The ionic liquid/catalyst phase can be washed with a non-polar solvent to remove any residual product and then reused for subsequent reactions after drying under vacuum.

Suzuki-Miyaura Coupling in a Phosphonium-Based Ionic Liquid

Objective: To carry out a Suzuki-Miyaura cross-coupling reaction using a phosphonium-based ionic liquid as the solvent.

Materials:

  • Phosphonium-tagged oxime carbopalladacycle catalyst

  • Trihexyltetradecylphosphonium (B14245789) chloride

  • Aryl halide (e.g., iodobenzene)

  • Arylboronic acid (e.g., p-methoxyphenyl boronic acid)

  • Base (e.g., potassium phosphate, K₃PO₄)

  • Toluene (B28343) and water

  • Schlenk tube, magnetic stirrer, heating block, and standard glassware.

Procedure:

  • In a Schlenk tube, dissolve the phosphonium-tagged carbopalladacycle catalyst (e.g., 5 mol%) in trihexyltetradecylphosphonium chloride.

  • Add the aryl halide (1 equivalent), arylboronic acid (1.1 equivalents), and base (3 equivalents).

  • Add toluene and degassed water to the reaction mixture.

  • Seal the Schlenk tube and heat the mixture at the desired temperature (e.g., 70 °C) with stirring for the specified time (e.g., 5 hours).[6]

  • Monitor the reaction by TLC or GC.

  • After completion, cool the reaction to room temperature.

  • Remove the volatile solvents (toluene and water) under vacuum.

  • Extract the product from the ionic liquid phase using a suitable organic solvent (e.g., hexane).

  • The ionic liquid phase containing the catalyst can be washed and reused.

Friedel-Crafts Acylation using an Acidic Imidazolium Ionic Liquid

Objective: To perform a Friedel-Crafts acylation of an aromatic compound using a dual Brønsted-Lewis acidic ionic liquid as both catalyst and solvent.[7]

Materials:

  • Dual Brønsted–Lewis acidic imidazolium ionic liquid (e.g., 1-butyl-3-methylimidazolium tetrachloroaluminate, [bmim]AlCl₄, or a task-specific IL)

  • Aromatic substrate (e.g., anisole)

  • Acylating agent (e.g., benzoyl chloride)

  • Diethyl ether for extraction

  • Round-bottom flask, magnetic stirrer, and standard glassware.

Procedure:

  • In a round-bottom flask, place the acidic ionic liquid.

  • Add the aromatic substrate (e.g., 2 equivalents) and the acylating agent (1 equivalent) to the ionic liquid.

  • Stir the reaction mixture at the specified temperature (e.g., 80 °C) for the required duration.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add diethyl ether to the reaction mixture to precipitate the ionic liquid and dissolve the product.

  • Separate the ether layer containing the product.

  • Wash the ionic liquid phase with additional diethyl ether to ensure complete extraction of the product.

  • Combine the ether extracts, wash with a saturated sodium bicarbonate solution and then with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to obtain the product.

  • The ionic liquid can be recovered by removing any residual solvent under vacuum and reused.

Selective Hydrogenation of an α,β-Unsaturated Aldehyde

Objective: To selectively hydrogenate the C=C bond of an α,β-unsaturated aldehyde using a palladium catalyst in an ionic liquid.

Materials:

  • Palladium catalyst (e.g., Pd/C or Pd nanoparticles)

  • Imidazolium-based ionic liquid

  • α,β-Unsaturated aldehyde (e.g., cinnamaldehyde)

  • Hydrogen source (e.g., H₂ gas)

  • Solvent for extraction (e.g., diethyl ether)

  • High-pressure autoclave or a balloon hydrogenation setup.

Procedure:

  • Place the palladium catalyst and the ionic liquid in a high-pressure autoclave.

  • Add the α,β-unsaturated aldehyde to the reactor.

  • Seal the autoclave and purge it several times with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the hydrogen uptake to follow the reaction progress.

  • After the reaction is complete, cool the reactor to room temperature and carefully release the excess hydrogen pressure.

  • Extract the product from the ionic liquid using an appropriate organic solvent.

  • The catalyst and ionic liquid can be separated and reused for subsequent runs.

Catalytic Oxidation of an Alcohol

Objective: To perform the selective oxidation of a primary alcohol to an aldehyde using a catalyst in an ionic liquid.

Materials:

  • Catalyst (e.g., Pd(OAc)₂, TPAP, or KMnO₄)

  • Ionic liquid (e.g., [bmim][Br])

  • Primary alcohol (e.g., benzyl alcohol)

  • Oxidant (if required, e.g., O₂ from air, NMO)

  • Solvent for extraction (e.g., diethyl ether)

  • Round-bottom flask, magnetic stirrer, and condenser.

Procedure:

  • In a round-bottom flask, combine the catalyst, ionic liquid, and the alcohol.

  • If using an external oxidant like O₂ (air), ensure good gas-liquid mixing by vigorous stirring. If using a co-oxidant like NMO, add it to the mixture.

  • Heat the reaction to the desired temperature (e.g., 50 °C) and stir for the necessary time.[10]

  • Monitor the reaction by TLC or GC.

  • Upon completion, cool the reaction mixture.

  • Extract the product with diethyl ether.

  • The ionic liquid phase containing the catalyst can be separated and reused.

Visualization of Workflows and Relationships

To better illustrate the processes involved in evaluating and utilizing ionic liquid catalysts, the following diagrams are provided.

Experimental_Workflow cluster_prep Catalyst & Reaction Setup cluster_reaction Reaction Execution cluster_workup Product Isolation & Catalyst Recycling cluster_analysis Analysis catalyst Select Ionic Liquid Catalyst (Imidazolium, Pyridinium, etc.) setup Assemble Reaction Apparatus (e.g., inert atmosphere) catalyst->setup reactants Prepare Reactants & Reagents reactants->setup reaction Run Reaction (Controlled Temp, Time, Stirring) setup->reaction monitoring Monitor Progress (TLC, GC, HPLC) reaction->monitoring extraction Product Extraction (with organic solvent) reaction->extraction monitoring->reaction Feedback separation Phase Separation (Product in organic phase, Catalyst in IL) extraction->separation purification Product Purification (e.g., Chromatography) separation->purification recycling Catalyst/IL Recovery & Reuse separation->recycling analysis Characterize Product (NMR, MS, etc.) purification->analysis recycling->catalyst Reuse data Calculate Yield & Selectivity analysis->data

Caption: General experimental workflow for catalysis using ionic liquids.

Catalyst_Selection_Logic cluster_reaction_type Reaction Type cluster_catalyst_properties Ionic Liquid Properties cluster_catalyst_choice Catalyst Selection reaction Desired Chemical Transformation acidity Acidity/Basicity (Brønsted/Lewis) reaction->acidity e.g., Friedel-Crafts coordination Coordinating Ability (Anion/Cation) reaction->coordination e.g., Cross-Coupling imidazolium Imidazolium-based acidity->imidazolium task_specific Task-Specific IL acidity->task_specific pyridinium Pyridinium-based coordination->pyridinium phosphonium Phosphonium-based coordination->phosphonium solubility Solubility of Reactants/Products solubility->imidazolium solubility->phosphonium stability Thermal & Chemical Stability stability->imidazolium stability->phosphonium High Thermal Stability

Caption: Logical considerations for selecting an ionic liquid catalyst.

Conclusion

The choice of ionic liquid catalyst has a profound impact on the outcome of organic reactions. Imidazolium-based ionic liquids are widely studied and offer a good balance of properties for many transformations. Pyridinium-based ILs can provide unique coordinating abilities, while phosphonium-based ILs often exhibit superior thermal stability. The development of task-specific ionic liquids, where a functional group is incorporated into the cation or anion, further expands the catalytic possibilities. This guide serves as a starting point for researchers to navigate the selection and application of ionic liquid catalysts, with the provided data and protocols facilitating the design of more efficient and sustainable synthetic routes. Further research into direct comparative studies will continue to refine our understanding and expand the utility of these remarkable catalytic systems.

References

Comparison of chemical and mechanical properties of different PHB materials

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Chemical and Mechanical Properties of Polyhydroxybutyrate (B1163853) (PHB) Materials

Polyhydroxybutyrate (PHB) is a biodegradable and biocompatible polyester (B1180765) produced by various microorganisms.[1][2][3] As a prominent member of the polyhydroxyalkanoates (PHA) family, PHB is considered a promising sustainable alternative to conventional petroleum-based plastics like polypropylene (B1209903) and polyethylene.[3][4][5] However, neat PHB possesses certain limitations, such as high crystallinity, brittleness, and a narrow processing window, which restrict its applications.[2][5][6]

To overcome these drawbacks, various modifications have been developed, leading to different types of PHB-based materials, including copolymers and blends. This guide provides a detailed comparison of the chemical and mechanical properties of these materials, supported by experimental data and methodologies, to assist researchers, scientists, and drug development professionals in selecting the appropriate material for their specific needs.

Overview of PHB Material Types

The primary forms of PHB materials discussed in this guide are:

  • PHB Homopolymer (P3HB): The most common form of PHB, known for its high crystallinity, stiffness, and mechanical properties comparable to polystyrene.[7][8]

  • PHB Copolymers: These are formed by incorporating other hydroxyalkanoate monomers, such as 3-hydroxyvalerate (B1259860) (HV) to create Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) or 4-hydroxybutyrate (4HB) to create Poly(3-hydroxybutyrate-co-4-hydroxybutyrate) (P(3HB-co-4HB)). Copolymerization is a key strategy to reduce crystallinity, thereby improving flexibility and broadening the material's processing window.[6][8][9]

  • PHB Blends: Blending PHB with other polymers (biodegradable or not) or incorporating plasticizers is another effective method to tailor its properties. Common blends include those with polylactic acid (PLA), polycaprolactone (B3415563) (PCL), and polyurethane acrylate (B77674) (PUA).[4][10][11]

Chemical Properties

The key chemical properties influencing the performance and processability of PHB materials are molecular weight, crystallinity, and biodegradation rate.

Data Summary: Chemical Properties
PropertyMaterial TypeValueReference
Weight-Average Molecular Weight (Mw) PHB Homopolymer190 - 600 kDa[10][12][13]
PHB (recombinant E. coli)0.5 - 20 MDa[14]
PHBV~238 kDa[15]
Crystallinity (Xc) PHB Homopolymer45% - 80%[4][5][16][17]
PHBV (4.5-25 mol% HV)16% - 26%[18]
PHBV (94 mol% HV)~4.8%[9]
Biodegradation Rate PHB Homopolymer (Anaerobic, 37°C)78% degradation in 3 days[19]
PHB Homopolymer (Seawater)0.04–0.09 mg·day⁻¹·cm⁻²[20]
PHB Nanofibers (Soil)Complete degradation in < 3 weeks[21]
PHBVGenerally degrades more readily than PHB[22]
PHBV (Anaerobic)90% degradation in 30 days[19]

Mechanical Properties

The mechanical performance of PHB materials is critical for structural applications. Properties such as tensile strength, Young's modulus, and elongation at break define the material's strength, stiffness, and ductility.

Data Summary: Mechanical Properties
PropertyMaterial TypeValueReference
Tensile Strength PHB Homopolymer20 - 40 MPa[1][10]
P(3HB-co-4HB)20 MPa[23]
PHB/PUA Blend (18 wt% PHB)60.31 MPa[10]
PHB/PLA Blend (10 wt% PHB)~47 MPa[24]
PHB/PCL/CNF Blend44.33 MPa[25]
Young's Modulus PHB Homopolymer1.3 - 3.5 GPa[10][26]
P(3HB-co-4HB)0.14 GPa[23]
PHB/PUA Blend (18 wt% PHB)6.53 GPa[10]
Elongation at Break PHB Homopolymer3% - 15%[5][8][27]
P(3HB-co-4HB)~1800%[23]
PHB with Plasticizers150% - 660%[28][29]
PHB/PCL/CNF Blend53%[25]

Experimental Protocols & Workflows

Accurate characterization of PHB materials relies on standardized experimental techniques. Below are detailed methodologies for key property assessments.

Molecular Weight Determination

The molecular weight and its distribution are typically determined using Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC).[12][30]

Methodology:

  • Sample Preparation: The PHB polymer is dissolved in a suitable solvent, such as chloroform (B151607), at a specific concentration (e.g., 5 mg/ml).[12]

  • Instrumentation: A GPC system equipped with a refractive index (RI) detector, a viscometer, and a light scattering detector is used.[30] The system utilizes columns packed with a porous gel (e.g., PLgel) to separate polymer chains based on their hydrodynamic volume.

  • Elution: The polymer solution is injected into the system, and chloroform is used as the mobile phase (eluent) at a constant flow rate (e.g., 1.0 ml/min).[12][30]

  • Calibration & Analysis: The system is calibrated using standards of a known molecular weight, such as polystyrene.[12][30] The detectors measure the concentration, viscosity, and light scattering of the eluting polymer, allowing for the calculation of number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Mw/Mn).

GPC_Workflow cluster_prep Sample Preparation cluster_analysis GPC Analysis cluster_output Data Output P1 Dissolve PHB in Chloroform A1 Inject Sample P1->A1 Solution A2 Separation in Column A1->A2 A3 Multi-Detector (RI, LS, Viscometer) A2->A3 O1 Calculate Mw, Mn, and Polydispersity A3->O1 Raw Data

Workflow for Molecular Weight Determination using GPC.
Thermal Properties and Crystallinity

Differential Scanning Calorimetry (DSC) is a primary technique used to determine thermal properties like the glass transition temperature (Tg), melting temperature (Tm), and the degree of crystallinity (Xc).[4][31]

Methodology:

  • Sample Preparation: A small, precisely weighed amount of the PHB material (typically 5-10 mg) is sealed in an aluminum pan.

  • Instrumentation: A DSC instrument measures the heat flow into or out of the sample relative to a reference pan as a function of temperature.

  • Thermal Program: The sample is subjected to a controlled heating and cooling cycle. A typical program involves:

    • Heating from ambient temperature to above the melting point (e.g., 200°C) at a constant rate (e.g., 10°C/min) to erase thermal history.

    • Cooling at a controlled rate (e.g., 10°C/min) to observe crystallization behavior (crystallization temperature, Tc).

    • A second heating scan at the same rate to determine Tg and Tm.[32]

  • Data Analysis:

    • Tg is identified as a step change in the heat flow curve.

    • Tm is the peak temperature of the melting endotherm.

    • Degree of Crystallinity (Xc) is calculated using the melting enthalpy (ΔHm) from the second heating scan:

      • Xc (%) = (ΔHm / (ΔH°m * w)) * 100

      • Where ΔH°m is the theoretical melting enthalpy of 100% crystalline PHB (146 J/g) and w is the weight fraction of PHB in the sample.[9]

DSC_Workflow P1 Weigh & Seal PHB Sample A1 Place in DSC with Reference P1->A1 A2 Heating/Cooling Cycle (e.g., 10°C/min) A1->A2 A3 Measure Heat Flow A2->A3 O1 Generate Thermogram (Heat Flow vs. Temp) A3->O1 O2 Determine Tg, Tm, ΔHm O1->O2 O3 Calculate Degree of Crystallinity (Xc) O2->O3

Workflow for Thermal Analysis and Crystallinity using DSC.
Mechanical Tensile Testing

The tensile properties of PHB materials are evaluated using a universal testing machine according to standards like ASTM D638.

Methodology:

  • Sample Preparation: Test specimens (e.g., dumbbell-shaped bars or rectangular films) are prepared, often by injection molding or film casting, and conditioned in a controlled environment.[29]

  • Instrumentation: A universal testing machine equipped with grips to hold the specimen and a load cell to measure the applied force. An extensometer may be used to accurately measure strain.

  • Testing Procedure: The specimen is mounted in the grips. A tensile load is applied at a constant crosshead speed (e.g., 2 mm/min) until the specimen fractures.[29]

  • Data Analysis: The machine records the force applied versus the elongation of the specimen. From this stress-strain curve, the following properties are determined:

    • Tensile Strength (σ): The maximum stress the material can withstand before breaking.

    • Young's Modulus (E): The slope of the initial, linear portion of the stress-strain curve, representing the material's stiffness.

    • Elongation at Break (ε): The percentage increase in length at the point of fracture, indicating ductility.

Tensile_Test_Workflow P1 Prepare Standardized Test Specimen A1 Mount Specimen in Universal Testing Machine P1->A1 A2 Apply Tensile Load at Constant Speed A1->A2 A3 Record Force vs. Elongation until Fracture A2->A3 O1 Generate Stress-Strain Curve A3->O1 O2 Calculate Tensile Strength, Young's Modulus, Elongation at Break O1->O2

Workflow for Mechanical Tensile Testing.

Conclusion

The properties of PHB can be significantly tailored through copolymerization and blending.

  • PHB homopolymer is a stiff, strong, but brittle material with high crystallinity, suitable for applications where rigidity is required.[3][7][10]

  • PHB copolymers , such as PHBV and P(3HB-co-4HB), exhibit lower crystallinity and melting points, resulting in greatly enhanced flexibility and a wider processing window. The dramatic increase in elongation at break for P(3HB-co-4HB) makes it suitable for applications requiring elastomeric properties.[18][23]

  • PHB blends offer a versatile approach to property modification. Blending with PUA can increase stiffness, while blending with softer polymers like PCL or adding plasticizers can significantly improve ductility and toughness.[10][25][29]

The choice of PHB material ultimately depends on the target application's requirements for mechanical strength, flexibility, processing temperature, and biodegradation rate. The data and protocols presented in this guide provide a foundational framework for informed material selection and characterization in research and development.

References

A Comparative Guide to Assessing the Biobased Content of 4-Hydroxybutyrate Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The origin of raw materials used in the synthesis of active pharmaceutical ingredients and excipients is a critical consideration in modern drug development. For compounds like 4-hydroxybutyrate (4-HB) salts, which can be derived from both biological and petrochemical feedstocks, quantifying the biobased content is essential for verifying sourcing claims, ensuring product consistency, and meeting sustainability goals. This guide provides a comprehensive comparison of the methodologies available for assessing the biobased content of 4-hydroxybutyrate salts, with a focus on the industry-standard radiocarbon analysis.

Introduction to 4-Hydroxybutyrate and its Biobased Potential

4-hydroxybutyrate (4-HB), a naturally occurring short-chain fatty acid, and its corresponding salts are utilized in various therapeutic areas. The synthesis of 4-HB can be achieved through chemical processes using petroleum-derived precursors or through fermentation pathways utilizing renewable, biobased feedstocks such as glucose.[1] This dual-sourcing capability necessitates a reliable method to determine the biobased content of the final product, which is defined as the fraction of a material derived from biomass. A patent for the production of 4-hydroxybutyrate salts describes that by varying the amounts of biobased and fossil fuel-derived starting materials, a product with a unique carbon "signature" can be created.[1]

Principle of Biobased Content Determination: The Carbon-14 Method

The cornerstone of biobased content analysis is the measurement of Carbon-14 (¹⁴C), a naturally occurring radioactive isotope of carbon.[2][3][4] Living organisms, through the absorption of atmospheric carbon dioxide, maintain a constant level of ¹⁴C. Upon death, the uptake of ¹⁴C ceases, and the existing ¹⁴C begins to decay with a half-life of approximately 5,730 years.[4] Consequently, materials derived from recent biomass (biobased) will have a known, measurable ¹⁴C content, while materials derived from fossil fuels (petroleum-based) will have no detectable ¹⁴C, as it has completely decayed over millions of years.[2][3][4]

By measuring the ¹⁴C content of a 4-HB salt sample, its biobased content can be accurately quantified. The result is typically expressed as a percentage of biobased carbon relative to the total organic carbon in the sample.[5]

Standardized Methodology: ASTM D6866

The American Society for Testing and Materials (ASTM) has established a standard test method, ASTM D6866, for determining the biobased content of solid, liquid, and gaseous samples using radiocarbon analysis.[3][4] This standard is widely recognized and is a requirement for products participating in programs such as the U.S. Department of Agriculture's (USDA) BioPreferred® Program.[2]

The general workflow for determining the biobased content of 4-hydroxybutyrate salts according to ASTM D6866 is as follows:

cluster_0 Sample Preparation cluster_1 Carbon Isotope Analysis cluster_2 Data Interpretation Sample 4-HB Salt Sample Combustion Combustion to CO2 Sample->Combustion Graphitization Conversion to Graphite (B72142) (for AMS) Combustion->Graphitization Benzene_Synth Conversion to Benzene (B151609) (for LSC) Combustion->Benzene_Synth CO2_Trapping CO2 Trapping (for LSC) Combustion->CO2_Trapping AMS Accelerator Mass Spectrometry (AMS) Graphitization->AMS LSC Liquid Scintillation Counting (LSC) Benzene_Synth->LSC CO2_Trapping->LSC Calculation Calculation of % Biobased Content AMS->Calculation LSC->Calculation

Workflow for Biobased Content Determination of 4-HB Salts.

Comparison of Analytical Techniques for Radiocarbon Analysis

Within the ASTM D6866 standard, there are three primary analytical techniques for measuring the ¹⁴C content. The choice of technique can depend on factors such as the required precision, sample size, and cost.

FeatureAccelerator Mass Spectrometry (AMS)Liquid Scintillation Counting (LSC) - Benzene SynthesisLiquid Scintillation Counting (LSC) - CO₂ Cocktail
Principle Direct counting of ¹⁴C atomsDetection of beta particles from ¹⁴C decay in a benzene scintillatorDetection of beta particles from ¹⁴C decay in a CO₂-absorbing scintillator
Sample Size MilligramsGramsGrams
Precision High (typically ± 0.1-0.3 pMC)Moderate (typically ± 0.2-0.5 pMC)Lower (can have higher uncertainty)[6]
Analysis Time FasterSlowerSlower
Cost HigherLowerLowest
Interferences Less susceptible to quenchingSusceptible to chemical and color quenchingSusceptible to quenching
Suitability Ideal for small samples and high-precision requirementsSuitable for larger samples where high precision is not the primary concernA less common and potentially less reliable method for biobased content.[6]

*pMC = percent Modern Carbon

Experimental Protocols

Sample Preparation (Common to all methods)
  • Homogenization: The 4-hydroxybutyrate salt sample is homogenized to ensure uniformity.

  • Combustion: A subsample is combusted in a controlled environment with pure oxygen to convert all carbon into carbon dioxide (CO₂).

  • Purification: The resulting CO₂ is purified to remove any contaminants, such as sulfur and nitrogen oxides, that could interfere with the analysis.

Accelerator Mass Spectrometry (AMS) Protocol
  • Graphitization: The purified CO₂ is catalytically converted to graphite.

  • Ionization and Acceleration: The graphite target is placed in an ion source, and the carbon atoms are ionized and accelerated to high energies in a particle accelerator.

  • Isotope Separation and Counting: A magnetic field separates the carbon isotopes (¹²C, ¹³C, and ¹⁴C) based on their mass-to-charge ratio. The individual ¹⁴C atoms are then counted by a detector.

  • Calculation: The ratio of ¹⁴C to ¹²C is used to calculate the percent modern carbon (pMC), which is then converted to the biobased content percentage.

Liquid Scintillation Counting (LSC) - Benzene Synthesis Protocol
  • Carbide Formation: The purified CO₂ is reacted with molten lithium to form lithium carbide.

  • Acetylene (B1199291) Production: The lithium carbide is then reacted with water to produce acetylene gas.

  • Benzene Synthesis: The acetylene is trimerized to benzene using a catalyst.

  • Scintillation Counting: The synthesized benzene is mixed with a scintillation cocktail, and the beta particles emitted from the decay of ¹⁴C are detected by a liquid scintillation counter.

  • Calculation: The decay rate is used to determine the ¹⁴C concentration and subsequently the biobased content.

Alternative Methods for Biobased Content Assessment

While radiocarbon analysis is the definitive method for quantifying the proportion of biobased carbon, it is important to note the distinction from other analytical approaches.

MethodPrincipleApplicability to 4-HB Biobased Content
Elemental Analysis Determines the elemental composition (C, H, N, O, etc.) of a sample.Does not directly measure biobased content. Can be used in conjunction with other information to estimate the total biobased content of a product, but not the origin of the carbon itself.[7]
High-Performance Liquid Chromatography (HPLC) Separates, identifies, and quantifies components in a mixture.Can be used to quantify the amount of 4-HB in a sample, but provides no information on its biobased origin.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Can confirm the molecular weight and structure of 4-HB, but does not distinguish between biobased and fossil-derived molecules.

It is crucial to understand that methods like HPLC and MS are valuable for quality control and purity assessment but do not provide information on the biobased origin of the carbon atoms within the 4-HB molecule.

Logical Framework for Source Determination

The determination of the biobased content of 4-HB salts allows for a clear distinction between different production pathways.

cluster_0 Feedstock Source cluster_1 Synthesis Pathway cluster_2 Product cluster_3 Biobased Content (%) Biobased Biobased Feedstock (e.g., Glucose) Fermentation Fermentation Biobased->Fermentation Petrochemical Petrochemical Feedstock (e.g., Butane) Chemical_Synthesis Chemical Synthesis Petrochemical->Chemical_Synthesis HB_Salt 4-Hydroxybutyrate Salt Fermentation->HB_Salt Chemical_Synthesis->HB_Salt High_Biobased ~100% Biobased HB_Salt->High_Biobased If from pure biobased feedstock Low_Biobased 0% Biobased HB_Salt->Low_Biobased If from pure petrochemical feedstock Mixed_Biobased Intermediate % Biobased HB_Salt->Mixed_Biobased If from mixed feedstocks

Carbon Source Pathways for 4-Hydroxybutyrate Salts.

Conclusion

For researchers, scientists, and drug development professionals working with 4-hydroxybutyrate salts, accurate determination of the biobased content is crucial for regulatory compliance, product labeling, and verifying sustainability claims. The standardized radiocarbon analysis method, ASTM D6866, provides a robust and reliable framework for this assessment. While alternative analytical techniques are essential for quality control, they do not offer a means to determine the biobased origin of the compound. Among the radiocarbon analysis techniques, Accelerator Mass Spectrometry (AMS) offers the highest precision and is suitable for small sample sizes, making it a powerful tool for the definitive quantification of the biobased content of 4-hydroxybutyrate salts.

References

Safety Operating Guide

Proper Disposal of tert-Butyl 4-hydroxybutanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential safety and logistical information for the proper disposal of tert-Butyl 4-hydroxybutanoate (B1227057), tailored for researchers, scientists, and drug development professionals.

tert-Butyl 4-hydroxybutanoate is a combustible liquid and is harmful if swallowed.[1] Proper disposal is crucial to mitigate risks to personnel and the environment. Adherence to local, state, and federal regulations is mandatory for the disposal of this and all chemical waste.[1]

Hazard and Safety Information

Before handling this compound, it is imperative to be familiar with its hazard classifications and associated safety precautions.

Hazard Classification GHS Pictogram Hazard Statement Precautionary Statements (Disposal Focused)
Acute Toxicity, Oral (Category 4)GHS07H302: Harmful if swallowedP264: Wash hands thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2] P330: Rinse mouth.[1] P501: Dispose of contents/container in accordance with local regulation.[1]
Flammable Liquids (Category 4)NoneH227: Combustible liquidP210: Keep away from heat/sparks/open flames/hot surfaces. – No smoking.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P370+P378: In case of fire: Use water spray, dry chemical, foam, or carbon dioxide to extinguish.[1]
Serious Eye Irritation (Category 2)GHS07H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Step-by-Step Disposal Protocol

The following protocol outlines the general steps for the safe disposal of this compound. Note: All chemical waste disposal must be carried out in accordance with your institution's specific policies and local regulations.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1]

2. Waste Segregation and Collection:

  • Designate a specific, properly labeled waste container for this compound and any materials contaminated with it.

  • The container should be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.

  • The label should clearly state "Hazardous Waste," "this compound," and list the associated hazards (e.g., "Combustible," "Acutely Toxic").

3. Small Spills and Contaminated Materials:

  • For small spills, absorb the liquid with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.

  • Do not use combustible materials like paper towels to absorb large quantities of the chemical.

  • Collect the contaminated absorbent material and any other contaminated solids (e.g., gloves, weighing paper) in the designated hazardous waste container.

  • Decontaminate the spill area with a suitable solvent (e.g., ethanol) and then wash with soap and water.

4. Bulk Liquid Waste:

  • Do not dispose of this compound down the drain.[1]

  • Collect unwanted or expired this compound in its original container if possible, or in a designated hazardous waste container.

  • Ensure the container is sealed and properly labeled.

5. Storage Pending Disposal:

  • Store the sealed hazardous waste container in a cool, well-ventilated area, away from heat, sparks, and open flames.[1]

  • The storage area should be a designated satellite accumulation area or a central hazardous waste storage facility, in compliance with institutional and regulatory requirements.

6. Final Disposal:

  • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Ensure all required paperwork is completed for the waste pickup.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generated is_spill Is it a spill? start->is_spill spill_procedure Absorb with inert material. Collect in hazardous waste container. is_spill->spill_procedure Yes is_liquid Is it bulk liquid waste? is_spill->is_liquid No storage Store container in a designated cool, well-ventilated area. spill_procedure->storage liquid_procedure Collect in a labeled, sealed hazardous waste container. is_liquid->liquid_procedure Yes is_solid Is it contaminated solid waste? is_liquid->is_solid No liquid_procedure->storage solid_procedure Place in a labeled, sealed hazardous waste container. is_solid->solid_procedure Yes solid_procedure->storage disposal Arrange for pickup by EHS or licensed waste disposal contractor. storage->disposal end Disposal Complete disposal->end

Caption: Decision workflow for the disposal of this compound.

Regulatory Context

The disposal of this compound is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which establishes a "cradle to grave" system for managing hazardous waste.[4][5] Generators of hazardous waste are responsible for its proper identification, management, and disposal.[4] It is essential to consult with your institution's EHS department to ensure full compliance with all applicable federal, state, and local regulations.[5][6]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 4-hydroxybutanoate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-hydroxybutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.